molecular formula C5H7NO2 B1582188 2,5-Piperidinedione CAS No. 52065-78-8

2,5-Piperidinedione

Cat. No.: B1582188
CAS No.: 52065-78-8
M. Wt: 113.11 g/mol
InChI Key: ICZVBOAABXHPSZ-UHFFFAOYSA-N
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Description

2,5-Piperidinedione is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-1-2-5(8)6-3-4/h1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZVBOAABXHPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336463
Record name 2,5-Piperidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52065-78-8
Record name 2,5-Piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-2,5-dione
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Foundational & Exploratory

2,5-piperidinedione chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Piperidinedione: Structure, Properties, and Comparative Analysis with the Glutarimide Scaffold

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceutical agents due to its favorable physicochemical properties and synthetic tractability.[1][2] When functionalized with ketone groups, it forms piperidinediones, a class of compounds with significant biological and synthetic relevance. Among these, the isomers of piperidinedione, particularly the 2,6- and 2,5-isomers, exhibit distinct chemical characteristics and divergent roles in drug discovery.

This guide provides a detailed technical overview of This compound , focusing on its chemical structure, properties, and synthesis.[3] Recognizing the profound impact of its isomer, 2,6-piperidinedione (glutarimide) , on modern pharmacology—most notably as the core of Immunomodulatory Imide Drugs (IMiDs®) like thalidomide and lenalidomide—this document also presents a comparative analysis.[4][5] This dual focus aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the this compound core while contextualizing its properties against its more prominent and pharmacologically significant counterpart.

Part 1: The Core Directive on this compound

While less explored in pharmaceutical literature than its 2,6-isomer, this compound represents a versatile synthetic intermediate. Its structure, featuring an amide within a six-membered ring (a lactam) and an adjacent ketone, offers unique reactivity for further chemical elaboration.

Chemical Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₅H₇NO₂.[3] The core structure consists of a piperidine ring with carbonyl groups at the C2 and C5 positions. This arrangement results in an α-amino ketone moiety within a lactam framework.

// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; O2 [label="O", pos="-2.2,1.1!"]; O5 [label="O", pos="2.2,-1.1!"]; H_N [label="H", pos="0,1.9!"];

// Define bonds C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- O2 [style=double]; C5 -- O5 [style=double]; N1 -- H_N; } enddot Caption: Chemical structure of this compound.

The physical and chemical properties of this compound are summarized in the table below, with comparative data for the 2,6-isomer (glutarimide).

PropertyThis compound2,6-Piperidinedione (Glutarimide)Reference
IUPAC Name piperidine-2,5-dionepiperidine-2,6-dione[3][4]
Molecular Formula C₅H₇NO₂C₅H₇NO₂[4][6]
Molar Mass 113.11 g/mol 113.11 g/mol [4][6]
Appearance SolidWhite crystalline powder[4]
Melting Point Not specified155-157 °C[6][7]
Solubility Not specifiedSoluble in water, ethanol, acetone[4][7]
Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from aminoglutaric acid. The key final step involves the oxidation of a 5-hydroxy-2-piperidone intermediate.[8]

This protocol outlines the laboratory-scale synthesis of this compound from its hydroxylated precursor.

Materials:

  • 5-hydroxy-2-piperidone (precursor)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Silica gel for column chromatography

  • Nitrogen gas supply

  • Standard laboratory glassware and filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: Disperse 6 g of 5-hydroxy-2-piperidone in anhydrous dichloromethane (DCM) in a round-bottom flask at room temperature.[8]

  • Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere, preventing side reactions with atmospheric moisture and oxygen.

  • Addition of Oxidant: Add Dess-Martin periodinane to the suspension. The molar ratio should be optimized, typically starting with a slight excess of DMP (e.g., 1.1 to 1.5 equivalents) relative to the starting alcohol.

  • Reaction: Allow the reaction to proceed at room temperature overnight under nitrogen protection with continuous stirring.[8]

  • Work-up and Filtration: Upon completion, filter the reaction mixture directly to remove insoluble by-products. Wash the filter cake with approximately 50 mL of methanol to ensure complete recovery of the product.[8]

  • Concentration: Concentrate the filtrate by rotary evaporation to remove the solvents.[8]

  • Purification: Mix the concentrated residue with 30 g of silica gel and purify by column chromatography. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product fractions.[8]

  • Final Product Isolation: Concentrate the purified fractions. Add 20 mL of DCM to precipitate the solid product. Filter, wash the filter cake, and dry to yield this compound.[8]

G

Part 2: The Glutarimide (2,6-Piperidinedione) Scaffold: A Comparative Overview

In sharp contrast to the 2,5-isomer, glutarimide (2,6-piperidinedione) is one of the most significant scaffolds in modern medicinal chemistry. Its importance stems from its role as the cornerstone of Immunomodulatory Imide Drugs (IMiDs®), a class of therapeutics that has revolutionized the treatment of certain cancers, particularly multiple myeloma.[9][10]

Synthesis and Reactivity

Glutarimide is readily synthesized by heating glutaric acid with ammonia, which forms the ammonium salt, followed by dehydration to close the imide ring.[4][11] This straightforward synthesis contributes to its widespread use.

The reactivity of the glutarimide ring is centered on three key positions:

  • The Imide Nitrogen: The N-H proton is acidic and can be deprotonated, allowing for N-alkylation or N-arylation. This is a critical handle for attaching the glutarimide moiety to other molecular fragments.[12]

  • The α-Carbons (C3 and C5): The protons on the carbons adjacent to the carbonyl groups are acidic and can be removed by a suitable base, creating a nucleophilic enolate for subsequent reactions.

  • The Carbonyl Groups: These can undergo standard carbonyl chemistry, though they are less reactive than ketones due to the resonance delocalization of the nitrogen lone pair.

Pharmacological Significance: The Cereblon (CRBN) Ligands

The pharmacological relevance of glutarimide exploded with the discovery that thalidomide exerts its therapeutic (and teratogenic) effects by binding to a protein called Cereblon (CRBN) .[5] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4).[4][13]

Mechanism of Action:

  • Binding: The glutarimide moiety of drugs like thalidomide and lenalidomide binds directly to CRBN.[12]

  • Conformational Change: This binding event alters the substrate specificity of the CRL4-CRBN complex.

  • Neosubstrate Recruitment: The drug acts as a "molecular glue," recruiting new proteins (neosubstrates) to the E3 ligase complex that would not normally be targeted.

  • Ubiquitination and Degradation: The CRL4-CRBN complex polyubiquitinates the recruited neosubstrate.

  • Proteasomal Degradation: The tagged neosubstrate is then recognized and degraded by the proteasome.

In multiple myeloma, lenalidomide promotes the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), leading to downstream anti-cancer effects.[5] This mechanism of targeted protein degradation has opened up a new field of drug discovery known as PROTACs (Proteolysis-Targeting Chimeras), where the glutarimide scaffold is frequently used as the CRBN-binding ligand.[13]

G

Conclusion

The piperidinedione scaffold encompasses isomers with markedly different profiles in chemical and pharmaceutical science. This compound , the primary subject of this guide, serves as a valuable synthetic building block, with a structure amenable to diverse chemical transformations. Its synthesis and reactivity provide a platform for creating novel molecular architectures.

In contrast, 2,6-piperidinedione (glutarimide) holds a position of exceptional importance in drug discovery. Its ability to function as a molecular glue by binding to the E3 ligase receptor Cereblon has not only produced powerful anticancer therapies like lenalidomide but has also catalyzed the development of the entire field of targeted protein degradation. For researchers in drug development, understanding the distinct properties and synthetic accessibility of both isomers is crucial for leveraging this versatile heterocyclic core in future innovations.

References

A Technical Guide to Natural Products Containing the 2,5-Piperidinedione Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Glutarimide Core - A Privileged Scaffold in Nature and Medicine

The 2,5-piperidinedione, commonly known as the glutarimide moiety, is a six-membered heterocyclic scaffold of significant interest in chemical biology and drug discovery. Its presence in both natural products and synthetic pharmaceuticals has cemented its status as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. While the synthetic glutarimide thalidomide is infamous for its teratogenic effects, its re-emergence as a powerful immunomodulatory and anticancer agent has spurred a renaissance in the study of this chemical class.[1][2] The discovery that thalidomide and its analogs (IMiDs®) function as "molecular glues" by binding to the E3 ubiquitin ligase substrate receptor cereblon (CRBN) has provided a mechanistic roadmap for understanding their profound biological effects.[2]

Nature, however, has long utilized the glutarimide core. Microorganisms, particularly from the phylum Actinobacteria (e.g., Streptomyces species) and bacteria like Burkholderia, produce a diverse array of glutarimide-containing polyketides.[3][4][5] These natural products exhibit a remarkable range of biological activities, including potent antifungal, antibiotic, and antitumor properties.[3][5][6] This guide provides a technical overview of the major classes of these natural products, their biosynthesis, strategies for their isolation and characterization, and their mechanisms of action, with a focus on their potential in therapeutic development.

Chapter 1: Major Classes of Glutarimide-Containing Natural Products

The glutarimide moiety is typically attached to a complex polyketide-derived chain, leading to significant structural diversity and a broad spectrum of biological activities. These compounds are predominantly isolated from microbial fermentations.

The Migrastatin Family: Inhibitors of Cancer Metastasis

Migrastatin, first isolated from Streptomyces, is a 12-membered macrolide with a glutarimide side chain.[7][8] It is renowned for its ability to inhibit the migration and invasion of metastatic tumor cells.[7][8] Subsequent research by Danishefsky and others revealed, quite surprisingly, that simplified synthetic analogs lacking the glutarimide side chain, known as the "migrastatin core," were up to 1000 times more potent as migration inhibitors.[9][10] This discovery underscored the importance of the macrolide core in this specific activity while highlighting the modular nature of these natural products.

Glutarimide Antibiotics: Cycloheximide and Streptimidones

This is a large and historically significant class of compounds.

  • Cycloheximide: One of the most well-known glutarimide natural products, it inhibits protein synthesis in eukaryotes by interfering with the 60S ribosomal subunit, making it a powerful, albeit non-selective, antifungal agent and a widely used tool in cell biology research.[3]

  • 9-Methylstreptimidone: Isolated from Streptomyces species, this compound and its derivatives exhibit moderate cytotoxic and antifungal activities.[3][4]

Recently Discovered Glutarimides: Gladiostatin

Driven by genome mining techniques, recent discoveries have expanded the glutarimide family beyond traditional Streptomyces sources. Gladiostatin, isolated from the cystic fibrosis-associated bacterium Burkholderia gladioli, is a novel glutarimide polyketide.[3][11] It features an unusual 2-acyl-3-hydroxy-4-methylbutenolide moiety and exhibits promising cytotoxic activity against several human cancer cell lines.[3][11]

The following table summarizes key examples of this natural product class.

Compound Family Representative Compound Producing Organism Key Biological Activity References
MigrastatinsMigrastatinStreptomyces sp.Anti-metastatic, cell migration inhibition[7][8]
Streptimidones9-MethylstreptimidoneStreptomyces sp. HS-NF-780Antifungal, Cytotoxic[3][4]
CycloheximidesCycloheximideStreptomyces griseusAntifungal, Protein synthesis inhibition[3]
GladiostatinsGladiostatinBurkholderia gladioliAnticancer, Cell migration inhibition[3][11]
Marine-DerivedStreptoglutarimide HStreptomyces sp. ZZ741 (marine)Antiproliferative (Lung Cancer)[12][13]

Chapter 2: Biosynthesis via Trans-AT Polyketide Synthases

The biosynthesis of glutarimide-containing natural products is a fascinating example of modular enzymatic machinery. The core structures are assembled by Type I Polyketide Synthases (PKSs), specifically the trans-AT PKSs.[6]

The formation of the conserved glutarimide ring itself is a key step, generally involving three conserved genes that encode an acyltransferase (AT), an acyl carrier protein (ACP), and an asparagine synthetase homolog.[6] This machinery facilitates a Michael-type vinylogous addition of a malonyl unit, followed by cyclization to form the piperidinedione ring.[6] This glutarimide starter unit is then passed to the main PKS assembly line, which extends the polyketide chain through successive condensation reactions.

A notable feature in the biosynthesis of compounds like gladiostatin is the unusual chain release mechanism. Instead of a typical thioesterase (TE) domain, an A-factor synthase (AfsA)-like domain catalyzes the release, leading to the formation of a distinct butenolide moiety.[3][11] This discovery highlights the evolutionary diversification of PKS pathways.

Biosynthesis_Workflow cluster_glutarimide Glutarimide Ring Formation cluster_pks Polyketide Chain Elongation cluster_release Chain Release & Modification Malonyl_CoA Malonyl-CoA Conserved_Enzymes Conserved AT, ACP, Asn-Synthase Homolog Malonyl_CoA->Conserved_Enzymes Glutamine Glutamine Glutamine->Conserved_Enzymes Malonamyl_Thioester Malonamyl Thioester (Starter Unit) Conserved_Enzymes->Malonamyl_Thioester PKS_Module_0 Initial PKS Domains (KS, DH, KR, etc.) Malonamyl_Thioester->PKS_Module_0 Chain Elongation & Cyclization Glutarimide_Intermediate 2-(2,6-dioxopiperidin-4-yl) acetyl thioester intermediate PKS_Module_0->Glutarimide_Intermediate Chain Elongation & Cyclization PKS_Modules Modular trans-AT PKS Assembly Line Glutarimide_Intermediate->PKS_Modules Transfer Release_Domain Offloading Domain (e.g., AfsA-like) PKS_Modules->Release_Domain Completed Polyketide Chain Extender_Units Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) Extender_Units->PKS_Modules Final_Product Final Natural Product (e.g., Gladiostatin) Release_Domain->Final_Product

Simplified biosynthetic pathway for glutarimide-polyketides.

Chapter 3: Isolation and Structural Elucidation Protocol

The isolation of piperidinedione natural products from microbial sources follows a well-established workflow in natural products chemistry. The following protocol is a generalized, self-validating system for researchers.

Step-by-Step Experimental Protocol

Objective: To isolate and purify a glutarimide-containing metabolite from a liquid culture of a producing microorganism (e.g., Streptomyces sp.).

1. Fermentation and Extraction:

  • Rationale: The first step is to cultivate the microorganism under conditions that promote the production of the desired secondary metabolites. Subsequently, the metabolites must be efficiently extracted from the culture broth and/or mycelia.
  • Protocol:
  • Inoculate a suitable production medium (e.g., ISP2 broth) with a seed culture of the producing strain. Ferment for 5-10 days at 28-30°C with shaking (200 rpm).
  • Monitor production by taking small aliquots, extracting with ethyl acetate (EtOAc), and analyzing via Thin Layer Chromatography (TLC) or LC-MS.
  • Harvest the culture. Separate the supernatant from the mycelia by centrifugation or filtration.
  • Extract the supernatant 2-3 times with an equal volume of a water-immiscible organic solvent like EtOAc.[14] The choice of EtOAc is strategic; its polarity is well-suited for extracting moderately polar compounds like glutarimides while leaving behind highly polar media components.
  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield a crude extract.

2. Chromatographic Fractionation:

  • Rationale: The crude extract is a complex mixture. Multi-stage chromatography is required to separate compounds based on their physicochemical properties (e.g., polarity, size).
  • Protocol:
  • Subject the crude extract to Vacuum Liquid Chromatography (VLC) or Flash Column Chromatography on silica gel. Elute with a stepwise gradient of increasing polarity, typically starting with hexane and progressing to EtOAc and then methanol (MeOH).
  • Collect fractions and analyze each by TLC. Pool fractions with similar TLC profiles. This step serves as the first level of purification and validation.
  • Subject the bioactive fractions to further separation using Sephadex LH-20 size-exclusion chromatography, eluting with MeOH. This step separates compounds by size and removes polymeric material.
  • The final purification step almost invariably requires High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column with a water/acetonitrile or water/MeOH gradient. Monitor the eluent with a UV detector.

3. Structure Elucidation:

  • Rationale: Once a pure compound is isolated, its chemical structure must be determined using a combination of spectroscopic techniques.
  • Protocol:
  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (e.g., via ESI-Q-TOF-MS) to determine the exact mass and calculate the molecular formula.[4][15]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structure elucidation.[15]
  • Dissolve the pure compound (~1-5 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Acquire ¹H NMR to identify proton environments. The glutarimide protons typically appear as complex multiplets in the 2.0-3.0 ppm region. The NH proton is often a broad singlet around 8.0 ppm.

  • Acquire ¹³C NMR and DEPT to determine the number and type of carbon atoms (CH₃, CH₂, CH, C). The two carbonyl carbons of the glutarimide ring are highly characteristic, appearing far downfield (~170-175 ppm).

  • Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity. HMBC is particularly crucial for connecting the side chain to the glutarimide core through correlations from protons on the side chain to the glutarimide carbonyl carbons.[15]

    Isolation_Workflow cluster_elucidation Structure Elucidation Fermentation 1. Microbial Fermentation Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromo 3. Column Chromatography (Silica Gel) Crude_Extract->Column_Chromo Fractions Bioactive Fractions Column_Chromo->Fractions HPLC 4. Preparative HPLC (Reversed-Phase) Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound MS HR-MS (Formula) Pure_Compound->MS NMR_1D 1D NMR ('H, 'C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HMBC) Pure_Compound->NMR_2D Structure Final Structure MS->Structure NMR_1D->Structure NMR_2D->Structure

    General workflow for isolation and structure elucidation.

    Chapter 4: Biological Activity and Therapeutic Potential

The therapeutic potential of glutarimide natural products is vast, primarily revolving around their anticancer and immunomodulatory activities.

Anti-Metastatic Activity: Targeting the Cytoskeleton

The migrastatin family provides a compelling case study for targeted anti-metastatic therapy. Tumor metastasis is a primary cause of cancer-related mortality, making inhibitors of this process highly sought after.[8] Migrastatin and its potent synthetic analogues (like macroketone) function by directly targeting fascin , an actin-bundling protein.[7][8]

  • Mechanism of Action: Fascin is crucial for forming filopodia and invadopodia, cellular protrusions that are essential for cell migration and invasion. By binding to one of the actin-binding sites on fascin, migrastatin analogues inhibit its bundling activity.[7][8] This disrupts the integrity of these migratory structures, effectively immobilizing the cancer cells. This mechanism presents a novel strategy for cancer treatment, targeting the cell's migratory machinery rather than inducing cytotoxicity.[7]

Antiproliferative and Cytotoxic Activity

Many glutarimide-containing compounds exhibit potent antiproliferative activity against cancer cells.[12][16][17] For example, the marine-derived Streptoglutarimide H inhibits the proliferation of lung cancer cells through multiple mechanisms.[12][13] It downregulates key proteins involved in the cell cycle and nucleotide synthesis, leading to a G0/G1 phase block.[12] Furthermore, it inhibits glycolysis and reduces the expression of the crucial cancer transcription factor c-Myc and the deubiquitinase USP28, which has been identified as a promising therapeutic target.[12]

The Cereblon Connection: A Unifying Hypothesis?

The discovery of cereblon (CRBN) as the target for thalidomide provides a powerful lens through which to view the activity of its natural product cousins.[2] The glutarimide ring is essential for binding to the thalidomide-binding pocket of CRBN.[2][18] This binding event recruits neosubstrate proteins to the E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. It is plausible that some glutarimide natural products may exert their effects, at least in part, by hijacking this same CRBN pathway. Investigating the interaction between natural glutarimides and CRBN is a fertile area for future research and could explain the diverse immunomodulatory and anticancer effects observed across the class.

Chapter 5: Future Perspectives

The study of natural products containing the this compound moiety stands at an exciting crossroads of genomics, chemical synthesis, and molecular biology.

  • Genome Mining and Heterologous Expression: Advances in sequencing and bioinformatics will continue to uncover novel biosynthetic gene clusters encoding for new glutarimide structures from underexplored microbial sources, including marine and symbiotic bacteria.[3][6] Activating these "silent" gene clusters through heterologous expression will be a key strategy for discovery.[6]

  • Target Identification and Mechanistic Studies: While the targets for some compounds like migrastatin are known, the molecular targets for most glutarimide natural products remain to be discovered. Elucidating whether these compounds engage CRBN or act via novel mechanisms is a high-priority research question.

  • Medicinal Chemistry and Diverted Total Synthesis: The story of migrastatin demonstrates the power of chemical synthesis to create analogues with dramatically improved potency.[9][10] Applying diverted total synthesis and creating focused libraries based on natural product scaffolds will be crucial for developing clinical candidates with optimized potency, selectivity, and pharmacokinetic properties.

The glutarimide core is a testament to nature's ingenuity as a master chemist. By continuing to explore its natural diversity and understand its molecular interactions, the scientific community is poised to translate these fascinating molecules into the next generation of therapeutics.

References

Foreword: The Strategic Importance of Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2,5-Piperidinedione

In the landscape of modern drug discovery, the piperidine ring is considered a privileged scaffold, a structural motif frequently found in pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[1][2][3] The derivative, this compound, represents a versatile synthetic intermediate with significant potential in the construction of novel bioactive molecules.[4][5] However, the transition from a promising chemical entity to a viable drug candidate is contingent upon a rigorous understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are the bedrock upon which successful formulation, accurate bioassay development, and ultimately, clinical efficacy are built.

This guide provides a comprehensive technical framework for characterizing the solubility and stability of this compound. We will move beyond theoretical discussions to provide field-proven, self-validating experimental protocols. The causality behind each methodological choice will be explained, empowering researchers to not only execute these studies but also to interpret the results with confidence and adapt these workflows for their unique applications.

Core Physicochemical Properties of this compound

Before delving into its behavior in solution, it is essential to establish the foundational identity of the molecule. These properties are the starting point for all subsequent theoretical predictions and experimental designs.

PropertyValueSource
Chemical Formula C₅H₇NO₂[6]
Molecular Weight 113.11 g/mol [4]
CAS Number 52065-78-8[4]
Appearance White crystalline powder[7]
Structure A six-membered ring containing a secondary amine and two carbonyl groups (a delta-lactam structure).

The key structural features governing its behavior are the polar lactam moiety, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and a compact, five-carbon aliphatic backbone. This duality dictates its interactions with various solvent systems and its susceptibility to chemical degradation.

Solubility Profile: From Prediction to Quantification

Solubility is a critical determinant of a compound's bioavailability and its suitability for various formulation strategies. A thorough analysis involves both theoretical prediction and empirical measurement.

Theoretical Assessment and Predicted Solubility

The principle of "like dissolves like" provides a strong predictive framework. The polar lactam group suggests an affinity for polar solvents, while the hydrocarbon portion provides some non-polar character.

Based on its structure, this compound is expected to exhibit the following solubility trends:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe ability to hydrogen bond with protic solvents is countered by the energy required to break the crystal lattice. It is reported to be insoluble in water but soluble in ethanol.[7]
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can effectively solvate the polar lactam group via dipole-dipole interactions without the high energy cost of disrupting a hydrogen-bonding network like water. Solubility in acetone is reported to be good.[7]
Non-Polar Hexane, Toluene, Diethyl EtherLow to InsolubleThe molecule's overall polarity is too high to be effectively solvated by non-polar solvents.[8]
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility. Its design ensures that a true equilibrium is reached, providing a self-validating and highly reliable result.

Causality Statement: The extended incubation time (48-72 hours) and constant agitation are critical to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states, overcoming any kinetic barriers to dissolution. The inclusion of a filtration step is mandatory to prevent undissolved particulates from artificially inflating the measured concentration.

Materials & Equipment:

  • This compound

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, Acetonitrile)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Calibrated analytical balance

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess of this compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure a visible amount of solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the mixture to equilibrate for at least 48 hours.

  • Phase Separation: After equilibration, let the vials stand undisturbed for 30 minutes to allow the excess solid to settle.

  • Sample Collection & Filtration: Carefully withdraw a portion of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved micro-particles.

  • Dilution: If necessary, dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the sample by a calibrated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of known concentrations.

  • Calculation: The solubility (in mg/mL or µg/mL) is calculated by multiplying the measured concentration by the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid This compound to vial prep2 Add precise volume of solvent prep1->prep2 equil Incubate at constant T° with agitation (48-72h) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Filter supernatant (0.22 µm filter) sample1->sample2 sample3 Dilute filtrate as needed sample2->sample3 sample4 Analyze by calibrated HPLC-UV method sample3->sample4 result Determine Solubility (mg/mL) sample4->result

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Uncovering Degradation Pathways

Understanding a molecule's intrinsic stability is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[9] Forced degradation studies are performed to deliberately stress the molecule, identifying potential degradation products and establishing its degradation pathways.[10]

Primary Degradation Pathways of this compound

The chemical structure of this compound, specifically its lactam ring, is the primary site of vulnerability.

  • Hydrolysis: This is the most anticipated degradation mechanism.[9] The cyclic amide (lactam) bond is susceptible to cleavage under both acidic and basic conditions, leading to ring-opening. The expected product is 5-aminopentanoic acid. Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for lactams.

  • Thermolysis: As a solid organic compound, it is expected to decompose at high temperatures.[7] The specific degradation products would need to be identified experimentally, but could involve complex fragmentation or polymerization.

  • Photolysis: While the molecule lacks a strong chromophore for absorbing UV-Vis light, photostability testing is a mandatory part of stability programs to ensure no light-induced degradation occurs during manufacturing or storage.[11]

  • Oxidation: The structure lacks easily oxidizable functional groups (like phenols or sulfides). Therefore, its susceptibility to oxidation is predicted to be low, but it must be experimentally verified.

Visualization: Key Degradation Mechanisms

G cluster_main Forced Degradation Workflow start This compound (in solution) stress1 Hydrolysis (Acid, Base, Neutral) start->stress1 stress2 Oxidation (H₂O₂) start->stress2 stress3 Photolysis (UV/Vis Light) start->stress3 stress4 Thermolysis (Elevated Temp.) start->stress4 analysis Analyze all samples by Stability-Indicating HPLC Method stress1->analysis stress2->analysis stress3->analysis stress4->analysis outcome Identify Degradants & Establish Pathways analysis->outcome

Caption: General Workflow for Forced Degradation Studies.

G reactant product reactant->product H⁺ or OH⁻ H₂O (Hydrolysis)

Caption: Predicted Hydrolytic Degradation Pathway.

Experimental Protocol: Forced Degradation & Stability-Indicating Method Development

This protocol is a unified workflow designed to generate degradation samples and concurrently develop an analytical method capable of resolving the parent compound from its degradation products. A successful stability-indicating method is one where the parent peak is spectrally pure and all degradation products are well-separated.[12]

Causality Statement: The goal of forced degradation is not to destroy the compound, but to achieve a target degradation of 5-20%. This level is optimal for detecting and quantifying primary degradants without overly complex secondary degradation, thus providing a clear picture of the initial degradation pathway.

Part A: Forced Degradation Sample Preparation

Materials:

  • This compound stock solution (e.g., 1 mg/mL in Acetonitrile/Water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Water bath or heating block

  • Photostability chamber

  • Control samples (protected from stress conditions)

Methodology:

Stress ConditionProtocolTarget
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C. Sample at 2, 6, 24 hours. Neutralize before injection.5-20% degradation
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at room temp (25°C). Sample at 1, 4, 8 hours. Neutralize before injection.5-20% degradation
Oxidative Mix stock solution with 3% H₂O₂. Incubate at room temp, protected from light. Sample at 6, 24, 48 hours.5-20% degradation
Thermal Incubate stock solution at 60°C, protected from light. Sample at 1, 3, 7 days.5-20% degradation
Photolytic Expose stock solution to light in a photostability chamber (ICH Q1B conditions: >1.2 million lux hours and >200 W h/m²). Run a dark control in parallel.Compare to dark control

Part B: Stability-Indicating HPLC Method Development

Equipment: HPLC or UPLC system with a Photodiode Array (PDA) or Diode Array (DAD) detector.

  • Initial Screening: Start with a generic reversed-phase gradient method (e.g., C18 column, Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

  • Analysis of Stressed Samples: Inject the most degraded sample (e.g., the base hydrolysis sample). The goal is to separate the large parent peak from any smaller degradant peaks.

  • Method Optimization:

    • Gradient Adjustment: Modify the gradient slope to improve the resolution between the parent peak and any closely eluting impurities.

    • Mobile Phase pH: If peak shape is poor, adjust the pH of the aqueous mobile phase.

    • Column Chemistry: If co-elution persists, try a different column chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase).

  • Method Validation (Peak Purity): The key to a self-validating stability-indicating method is peak purity analysis. Use the PDA/DAD detector to compare the UV spectra across the entire parent peak in all stressed samples. A consistent spectrum (i.e., a purity match factor >990) confirms that no degradant is co-eluting with the main compound.

Conclusion

The successful application of this compound in a drug development pipeline is critically dependent on a robust understanding of its solubility and stability. This guide has outlined a logical, experimentally-driven approach to characterize these essential parameters. By leveraging predictive assessments based on chemical principles and employing rigorous, self-validating protocols such as the shake-flask method and ICH-compliant forced degradation studies, researchers can generate the high-quality data necessary for informed decision-making. The provided workflows and mechanistic insights serve as a foundational toolkit for any scientist working with this promising chemical scaffold, ensuring that its full potential can be explored on a solid foundation of physicochemical knowledge.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Duality

Thalidomide, a name that evokes a dark chapter in pharmaceutical history, has undergone a remarkable journey from a notorious teratogen to a cornerstone therapy for various malignancies and inflammatory conditions.[1][2] Initially marketed in the 1950s as a seemingly safe sedative for pregnant women, its devastating effects on fetal development led to its withdrawal and a paradigm shift in drug regulation.[1] However, decades later, the unique immunomodulatory and anti-angiogenic properties of thalidomide were recognized, leading to its repurposing for the treatment of erythema nodosum leprosum and, most notably, multiple myeloma.[1][3] This resurgence of interest has fueled the development of more potent and selective 2,5-piperidinedione analogs, such as lenalidomide and pomalidomide, which have become indispensable tools in the oncologist's arsenal.[3]

This in-depth technical guide provides a comprehensive overview of thalidomide and its analogs for researchers, scientists, and drug development professionals. We will delve into the core chemistry of the this compound scaffold, provide detailed synthetic and analytical protocols, explore the intricate mechanism of action centered around the E3 ubiquitin ligase Cereblon (CRBN), and discuss the preclinical and clinical applications of these fascinating molecules.[1][2]

The Core Scaffold: Synthesis and Characterization of this compound Analogs

The therapeutic and biological activities of thalidomide and its analogs are intrinsically linked to their chemical structure, which features a phthalimide ring linked to a glutarimide (this compound) ring. The synthesis of these molecules has been a subject of intense research, with numerous methods developed to improve efficiency, yield, and chiral purity.

General Synthetic Strategy

The synthesis of thalidomide and its analogs typically involves the coupling of a phthalic anhydride derivative with a glutamine or glutamic acid derivative, followed by cyclization of the glutarimide ring. Microwave-assisted organic synthesis has emerged as a rapid and efficient method for preparing these compounds.[4]

A general and efficient two-step synthesis of thalidomide involves the reaction of L-glutamine with phthalic anhydride to form N-phthaloyl-L-glutamine, which is then cyclized using a reagent like pivaloyl chloride.[5]

Detailed Synthetic Protocol: Lenalidomide

Lenalidomide (3-(4-amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione) is a key analog with enhanced immunomodulatory activity. Its synthesis often starts from 2-methyl-3-nitrobenzoate.

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

Methyl 2-methyl-3-nitrobenzoate is brominated using a brominating agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in a suitable solvent such as acetonitrile, with a radical initiator like azobisisobutyronitrile (AIBN).[6] The reaction is typically heated to 55-75°C for 12-15 hours.[6]

Step 2: Coupling with 3-amino-2,6-piperidinedione hydrochloride

The resulting methyl 2-(bromomethyl)-3-nitrobenzoate is then coupled with 3-amino-2,6-piperidinedione hydrochloride in the presence of a base like sodium bicarbonate or triethylamine in a polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[7][8] The reaction mixture is heated to facilitate the condensation and cyclization to form the nitro-intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[6][8]

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure.[6][8] The reaction is typically carried out in a solvent such as methanol, DMF, or a mixture of solvents.[6][8]

Detailed Synthetic Protocol: Pomalidomide

Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is another potent analog. A common synthetic route starts from 3-nitrophthalic acid or its anhydride.

Step 1: Formation of the Nitro-Intermediate

3-Nitrophthalic anhydride is reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like sodium acetate or triethylamine in a solvent such as glacial acetic acid or DMF.[9][10] This reaction forms 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.[9][10]

Step 2: Reduction of the Nitro Group

Similar to the synthesis of lenalidomide, the nitro group is reduced to an amine via catalytic hydrogenation with Pd/C.[9][10] The reaction is performed in a suitable solvent like DMF, and the product, pomalidomide, is then isolated and purified.[10]

Purification and Characterization

Purification of thalidomide and its analogs is typically achieved through recrystallization from appropriate solvents or by column chromatography on silica gel.[4]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds. For thalidomide, the 1H NMR spectrum shows a characteristic multiplet for the aromatic protons and distinct signals for the protons on the glutarimide ring.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.[5][11][12][13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl groups of the phthalimide and glutarimide rings.[5]

Table 1: Representative Analytical Data for Thalidomide

TechniqueKey Features
1H NMR (DMSO-d6) δ 11.1 (s, 1H, NH), 7.82 (m, 4H, Ar-H), 5.18 (dd, 1H, CH), 2.88 (m, 1H, CH2), 2.55 (m, 2H, CH2), 2.08 (m, 1H, CH2)[5]
13C NMR (DMSO-d6) δ 173.2, 170.2, 167.6 (C=O), 135.3, 131.7, 123.8 (Ar-C), 49.5 (CH), 31.4 (CH2), 22.5 (CH2)[5]
Mass Spectrum (EI) m/z 258 (M+)[5]

Mechanism of Action: The Molecular Glue Concept

The pleiotropic effects of thalidomide and its analogs remained a mystery for decades until the landmark discovery of Cereblon (CRBN) as their primary molecular target.[1] CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase complex (CRL4CRBN).[1]

The CRL4CRBN E3 Ubiquitin Ligase Complex

The CRL4CRBN complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins. This complex consists of Cullin-4A (CUL4A), DNA damage-binding protein 1 (DDB1), regulator of cullins 1 (ROC1, also known as RBX1), and the substrate receptor CRBN.

CRL4_CRBN_Complex cluster_CRL4 CRL4-CRBN E3 Ligase Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 ROC1 ROC1 CUL4A->ROC1 CRBN CRBN (Substrate Receptor) DDB1->CRBN

Caption: The core components of the CRL4-CRBN E3 ubiquitin ligase complex.

Molecular Glue-Mediated Neosubstrate Degradation

Thalidomide and its analogs act as "molecular glues" by binding to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[15][16] This binding event alters the substrate specificity of the CRL4CRBN complex, inducing the recruitment and subsequent ubiquitination of proteins that are not its normal substrates, termed "neosubstrates."[1][2] These ubiquitinated neosubstrates are then targeted for degradation by the 26S proteasome.

The key neosubstrates responsible for the therapeutic effects of these drugs in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[17] The degradation of IKZF1 and IKZF3 leads to the downregulation of MYC and interferon regulatory factor 4 (IRF4), which are critical for the survival of myeloma cells, and also results in the secretion of interleukin-2 (IL-2), which stimulates an anti-tumor immune response.[2][17][18]

Conversely, the teratogenic effects of thalidomide are linked to the degradation of another neosubstrate, the transcription factor SALL4.[19]

Molecular_Glue_Mechanism cluster_complex CRL4-CRBN Complex CRBN CRBN Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) CRBN->Neosubstrate Recruits CUL4_DDB1_ROC1 CUL4-DDB1-ROC1 CUL4_DDB1_ROC1->Neosubstrate Ubiquitination Thalidomide Thalidomide/ Analog Thalidomide->CRBN Binds Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted Ub Ubiquitin Ub->Neosubstrate Degradation Degradation Proteasome->Degradation

Caption: Mechanism of molecular glue-induced neosubstrate degradation.

Experimental Workflows for Evaluation

A robust pipeline of in vitro and in vivo assays is crucial for the discovery and development of novel this compound analogs.

In Vitro Assays

1. Cereblon Binding Assays:

Determining the binding affinity of new analogs to CRBN is a critical first step. Fluorescence-based assays are commonly employed for this purpose.

  • Fluorescence Polarization (FP) Assay: This competitive binding assay utilizes a fluorescently labeled thalidomide probe.[6][7] When the probe is bound to the larger CRBN protein, its rotation is slower, resulting in a high FP signal. Unlabeled competitor compounds displace the probe, leading to a decrease in the FP signal, which can be used to determine the binding affinity (IC50 or Ki).[6][7][20]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay measures the FRET between a donor fluorophore (e.g., terbium-labeled anti-tag antibody bound to tagged CRBN) and an acceptor fluorophore (e.g., a fluorescently labeled thalidomide analog).[2][21][22] Binding of an unlabeled competitor disrupts this proximity, leading to a decrease in the FRET signal.[22]

Table 2: Cereblon Binding Affinities of Thalidomide and its Analogs

CompoundAssay TypeBinding Affinity (IC50 / Ki / Kd)Reference
ThalidomideTR-FRETIC50: 22.4 nM[21]
(S)-ThalidomideTR-FRETIC50: 11.0 nM[21]
(R)-ThalidomideTR-FRETIC50: 200.4 nM[21]
LenalidomideTR-FRETIC50: 8.9 nM[21]
PomalidomideTR-FRETIC50: 6.4 nM[21]
ThalidomideFPKd: ~250 nM[16]
LenalidomideFPKd: ~178 nM[16]
PomalidomideFPKd: ~157 nM[16]

2. Neosubstrate Degradation Assays:

  • Western Blotting: This is a standard technique to qualitatively and semi-quantitatively assess the degradation of specific neosubstrates like IKZF1 and SALL4 in cells treated with the compounds.[12][17]

  • Quantitative Proteomics: High-throughput mass spectrometry-based proteomics allows for the unbiased identification and quantification of the entire "neosubstrate landscape" of a given compound.[23][24][25][26][27] This is a powerful tool for discovering novel targets and understanding the selectivity of different analogs.

3. Cellular Proliferation Assays:

The anti-proliferative activity of the analogs is typically evaluated in multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, JJN3) using assays like the MTT or CellTiter-Glo assay to determine the half-maximal inhibitory concentration (IC50).[15][28][29][30]

Table 3: Anti-proliferative Activity of Thalidomide Analogs in Multiple Myeloma Cell Lines

CompoundCell LineIC50 (μM)Reference
ThalidomideHepG-211.26[29]
Analog 18fHepG-211.91[29]
Analog 21bHepG-210.48[29]
TC11KMM14-8[28]
TC13KMM14-11[28]
In Vivo Models

1. Zebrafish (Danio rerio) Embryo Model:

The zebrafish embryo is a powerful in vivo model for rapidly assessing both the anti-angiogenic and teratogenic potential of thalidomide analogs.[10][18][31][32][33] Transgenic lines expressing fluorescent proteins in the vasculature (e.g., fli1:EGFP) allow for the direct visualization and quantification of blood vessel development.[10]

2. Chicken Chorioallantoic Membrane (CAM) Assay:

The CAM is a highly vascularized extraembryonic membrane of the chicken embryo and serves as a well-established in vivo model for studying angiogenesis.[8][9][21][34][35] Test compounds are applied to the CAM, and their effect on blood vessel formation is observed and quantified.[9][21]

3. Murine Models of Multiple Myeloma:

To evaluate the anti-tumor efficacy of novel analogs, various mouse models of multiple myeloma are utilized.[1][16] These include xenograft models where human myeloma cells are implanted into immunodeficient mice, as well as syngeneic and genetically engineered mouse models that more accurately recapitulate the tumor microenvironment and immune interactions.[1][36]

Structure-Activity Relationships (SAR)

The systematic modification of the thalidomide scaffold has provided valuable insights into the structural requirements for CRBN binding and neosubstrate degradation.

  • Glutarimide Ring: The glutarimide ring is essential for CRBN binding, fitting into a hydrophobic pocket in the TBD.[34] Modifications to this ring can significantly impact binding affinity and neosubstrate specificity.

  • Phthalimide Ring: The phthalimide ring is more solvent-exposed and can be extensively modified to introduce linkers for the development of Proteolysis Targeting Chimeras (PROTACs) or to alter the physicochemical properties of the molecule.[34]

  • Chirality: Thalidomide is a racemic mixture of (R)- and (S)-enantiomers, which can interconvert in vivo.[34] The (S)-enantiomer exhibits significantly higher binding affinity to CRBN and is the more potent teratogen.[1]

Conclusion and Future Directions

The story of thalidomide is a compelling example of how a deep understanding of a drug's mechanism of action can lead to its rational optimization and the development of new therapeutic strategies. The discovery of CRBN as the target of thalidomide and its analogs has not only elucidated their therapeutic and toxic effects but has also ushered in the era of targeted protein degradation with the development of molecular glues and PROTACs.

Future research in this field will likely focus on:

  • Developing more selective CRBN modulators: Designing analogs that can selectively degrade specific neosubstrates to maximize therapeutic efficacy while minimizing off-target effects, such as teratogenicity.

  • Expanding the repertoire of degradable proteins: Discovering novel molecular glues that can recruit new neosubstrates to CRBN or other E3 ligases, thereby expanding the "degradable" proteome.

  • Overcoming drug resistance: Investigating the mechanisms of resistance to thalidomide and its analogs in cancer and developing strategies to overcome it.

The this compound scaffold remains a privileged structure in drug discovery, and the continued exploration of its chemistry and biology holds immense promise for the development of novel therapeutics for a wide range of diseases.

References

Methodological & Application

Protocol for N-Arylation of 2,5-Piperidinedione: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl 2,5-Piperidinediones in Modern Drug Discovery

The 2,5-piperidinedione, or glutarimide, scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of an aryl group at the nitrogen atom (N-arylation) profoundly influences the molecule's pharmacological profile, modulating its binding affinity, selectivity, and pharmacokinetic properties. This modification is a cornerstone in the development of novel therapeutics, including targeted protein degraders like immunomodulatory imide drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs). Consequently, robust and versatile protocols for the N-arylation of this compound are of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed exploration of the primary catalytic methods for the N-arylation of this compound: the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and the Copper-catalyzed Chan-Lam coupling. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of each protocol, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.

I. Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, renowned for its broad substrate scope and functional group tolerance. This palladium-catalyzed cross-coupling reaction has been successfully applied to the N-arylation of a wide range of amines and amides, including cyclic imides like this compound.

A. Mechanistic Rationale: A Symphony of Oxidative Addition, Ligand Exchange, and Reductive Elimination

The catalytic cycle of the Buchwald-Hartwig amination is a well-orchestrated sequence of elementary steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1] The choice of a bulky, electron-rich phosphine ligand is critical, as it facilitates both the oxidative addition and the reductive elimination steps, ultimately driving the reaction towards the desired N-arylated product.[2]

graph Buchwald_Hartwig_Mechanism { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#34A853"]; pd_aryl_halide [label="Ar-Pd(II)(X)L_n", fillcolor="#F1F3F4"]; ligand_exchange [label="Ligand\nExchange", shape=plaintext, fontcolor="#4285F4"]; pd_aryl_imide [label="Ar-Pd(II)(N-imide)L_n", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#EA4335"]; product [label="N-Aryl-2,5-piperidinedione", shape=ellipse, fillcolor="#FFFFFF", style=filled]; aryl_halide [label="Ar-X", shape=plaintext]; piperidinedione [label="this compound\n+ Base", shape=plaintext];

pd0 -> oxidative_addition [label=" "]; oxidative_addition -> pd_aryl_halide [label=" "]; pd_aryl_halide -> ligand_exchange [label=" "]; ligand_exchange -> pd_aryl_imide [label=" "]; pd_aryl_imide -> reductive_elimination [label=" "]; reductive_elimination -> product [label=" "]; product -> pd0 [label="Regenerates\nCatalyst", style=dashed];

aryl_halide -> oxidative_addition [style=dotted]; piperidinedione -> ligand_exchange [style=dotted]; }

Catalytic cycle of the Buchwald-Hartwig amination.

The reaction commences with the oxidative addition of the aryl halide to the active Pd(0) species, forming a Pd(II)-aryl halide complex.[3][4] Subsequently, the deprotonated this compound displaces the halide from the palladium center. The final, crucial step is the reductive elimination from the Pd(II)-aryl-imide complex, which forges the desired C-N bond and regenerates the catalytically active Pd(0) species.[1]

B. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig N-arylation of this compound and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (bromide, iodide, or chloride)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Addition of Base and Solvent: Add the base (1.5-2.5 equiv.) to the reaction mixture, followed by the anhydrous, degassed solvent.

  • Degassing: If not performed in a glovebox, degas the reaction mixture by bubbling a gentle stream of argon through the solution for 10-15 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

C. Data Presentation: Catalyst and Ligand Selection

The choice of catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination, especially with challenging substrates. Bulky biarylphosphine ligands have demonstrated superior performance in the N-arylation of cyclic imides.

Aryl HalidePalladium Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10092
4-ChlorobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane11088
2-BromopyridinePd₂(dba)₃ (2.5)BrettPhos (5)Cs₂CO₃Toluene10085
D. Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh batch of catalyst and ligand. Consider using a pre-formed catalyst.
Insufficiently strong baseFor less acidic imides, a stronger base like NaOtBu or LHMDS may be required.
Steric hindranceUse a bulkier ligand (e.g., XPhos, BrettPhos) to promote reductive elimination.
Formation of side productsHydrodehalogenation of aryl halideLower the reaction temperature. Use a less sterically hindered ligand.
Homocoupling of aryl halideEnsure a 1:1 stoichiometry of Pd:Ligand.

II. Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds.[5] While traditional Ullmann reactions often require harsh conditions, modern protocols utilizing ligands allow for milder and more efficient N-arylation of a variety of nitrogen nucleophiles, including imides.[6][7]

A. Mechanistic Insights: The Role of Copper in C-N Bond Formation

The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the deprotonated this compound to a Cu(I) species. Oxidative addition of the aryl halide to this complex forms a Cu(III) intermediate, which then undergoes reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst.[5] The presence of a chelating ligand, such as a diamine or an amino acid, is crucial for stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle.[6]

graph Ullmann_Mechanism { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

cu1 [label="Cu(I)L_n", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#34A853"]; cu3_aryl_halide [label="Ar-Cu(III)(X)L_n", fillcolor="#F1F3F4"]; ligand_exchange [label="Ligand\nExchange", shape=plaintext, fontcolor="#4285F4"]; cu3_aryl_imide [label="Ar-Cu(III)(N-imide)L_n", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#EA4335"]; product [label="N-Aryl-2,5-piperidinedione", shape=ellipse, fillcolor="#FFFFFF", style=filled]; aryl_halide [label="Ar-X", shape=plaintext]; piperidinedione [label="this compound\n+ Base", shape=plaintext];

cu1 -> ligand_exchange [label=" "]; ligand_exchange -> cu3_aryl_halide [label=" "]; cu3_aryl_halide -> oxidative_addition [label=" "]; oxidative_addition -> cu3_aryl_imide [label=" "]; cu3_aryl_imide -> reductive_elimination [label=" "]; reductive_elimination -> product [label=" "]; product -> cu1 [label="Regenerates\nCatalyst", style=dashed];

aryl_halide -> oxidative_addition [style=dotted]; piperidinedione -> ligand_exchange [style=dotted]; }

Catalytic cycle of the Ullmann condensation.
B. Experimental Protocol: A Practical Approach

Materials:

  • This compound

  • Aryl halide (typically iodide or bromide)

  • Copper(I) salt (e.g., CuI, Cu₂O)

  • Ligand (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • High-boiling point solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.0-1.2 equiv.), the copper(I) salt (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the high-boiling point solvent.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 110-150 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture to remove insoluble inorganic salts.

  • Extraction and Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

C. Data Presentation: Ligand and Base Effects

The choice of ligand and base significantly impacts the efficiency of the Ullmann N-arylation.

Aryl HalideCopper Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-IodoanisoleCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF12085[6]
3-BromobenzonitrileCu₂O (10)L-Proline (20)Cs₂CO₃DMSO13078[7]
2-IodopyridineCuI (15)N,N'-Dimethylethylenediamine (30)K₃PO₄NMP14075[6]

III. Copper-Catalyzed N-Arylation: The Chan-Lam Coupling

The Chan-Lam coupling offers a valuable alternative for N-arylation, utilizing arylboronic acids as the arylating agents.[4] This copper-catalyzed reaction is often performed under mild conditions, sometimes even at room temperature and open to the air, making it an attractive method for the synthesis of N-aryl imides.[2]

A. Mechanistic Overview: A Copper-Mediated Cross-Coupling

The Chan-Lam coupling is believed to proceed through a catalytic cycle involving a Cu(II) species. The reaction is initiated by the formation of a copper(II)-imide complex. Transmetalation with the arylboronic acid generates a copper(II)-aryl-imide intermediate. Reductive elimination from this intermediate affords the N-arylated product and a Cu(0) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.

graph Chan_Lam_Mechanism { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

cu2 [label="Cu(II)L_n", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#34A853"]; cu2_aryl_imide [label="Ar-Cu(II)(N-imide)L_n", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#EA4335"]; product [label="N-Aryl-2,5-piperidinedione", shape=ellipse, fillcolor="#FFFFFF", style=filled]; reoxidation [label="Reoxidation", shape=plaintext, fontcolor="#FBBC05"]; cu0 [label="Cu(0)L_n", fillcolor="#F1F3F4"]; aryl_boronic_acid [label="Ar-B(OH)₂", shape=plaintext]; piperidinedione [label="this compound\n+ Base", shape=plaintext];

cu2 -> transmetalation [label=" "]; transmetalation -> cu2_aryl_imide [label=" "]; cu2_aryl_imide -> reductive_elimination [label=" "]; reductive_elimination -> product [label=" "]; product -> cu0 [label=" ", style=dashed]; cu0 -> reoxidation [label=" "]; reoxidation -> cu2 [label="O₂"];

aryl_boronic_acid -> transmetalation [style=dotted]; piperidinedione -> cu2 [style=dotted]; }

Catalytic cycle of the Chan-Lam coupling.
B. Experimental Protocol: A Mild and Practical Procedure

Materials:

  • This compound

  • Arylboronic acid

  • Copper(II) salt (e.g., Cu(OAc)₂)

  • Base (e.g., pyridine, Et₃N, or an inorganic base like K₂CO₃)

  • Solvent (e.g., CH₂Cl₂, THF, MeOH)

  • Optional: Molecular sieves

Procedure:

  • Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), and the copper(II) salt (10-100 mol%).

  • Solvent and Base Addition: Add the solvent and the base. In some cases, the addition of molecular sieves can be beneficial to remove water.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often performed open to the air.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

C. Data Presentation: Scope of the Chan-Lam Coupling

The Chan-Lam coupling is tolerant of a variety of functional groups on the arylboronic acid.

Arylboronic AcidCopper Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT90[2]
4-Methoxyphenylboronic acidCu(OAc)₂ (10)Et₃NTHFRT88[2]
3-Fluorophenylboronic acidCu(OAc)₂ (20)K₂CO₃MeOH5082[2]

IV. Comparative Analysis and Conclusion: Choosing the Right Tool for the Job

Each of the described N-arylation methods offers distinct advantages and is suited for different synthetic challenges.

  • Buchwald-Hartwig Amination: Offers the broadest substrate scope, including less reactive aryl chlorides, and high functional group tolerance. The use of sophisticated and often expensive palladium catalysts and ligands is a primary consideration.

  • Ullmann Condensation: A cost-effective alternative using abundant copper catalysts. Modern protocols have expanded its scope and improved reaction conditions, though it may still require higher temperatures than the Buchwald-Hartwig reaction.

  • Chan-Lam Coupling: Utilizes readily available arylboronic acids and often proceeds under very mild conditions. The reaction is particularly attractive for its operational simplicity.

The selection of the optimal protocol will depend on factors such as the nature of the arylating agent, the presence of sensitive functional groups, cost considerations, and the desired scale of the reaction. For complex molecules in the later stages of a synthesis, the mildness and broad scope of the Buchwald-Hartwig amination may be preferable. For large-scale synthesis where cost is a major factor, the Ullmann or Chan-Lam couplings present compelling alternatives.

This guide provides the foundational knowledge and practical protocols to empower researchers to successfully implement the N-arylation of this compound, a critical transformation in the pursuit of novel therapeutics and advanced materials.

V. References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. --INVALID-LINK--

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. --INVALID-LINK--

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. --INVALID-LINK--

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. --INVALID-LINK--

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525–3550. --INVALID-LINK--

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. --INVALID-LINK--

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. --INVALID-LINK--

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. --INVALID-LINK--

  • Hayhow, T. G., et al. (2020). Optimized Buchwald-Hartwig Amination Protocol for the Synthesis of N-(Hetero)aryl Glutarimides. The Journal of Organic Chemistry, 85(15), 10107–10115. --INVALID-LINK--

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079. --INVALID-LINK--

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Acyclic and Cyclic Amides. Journal of the American Chemical Society, 124(50), 14844–14845. --INVALID-LINK--

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of O-Functionalized Additives in the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 127(12), 4120–4121. --INVALID-LINK--

  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential N-Arylation of Primary Amines. The Journal of Organic Chemistry, 72(21), 7968–7973. --INVALID-LINK--

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. --INVALID-LINK--

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. --INVALID-LINK--

  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). A General and Efficient Copper Catalyst for the N-Arylation of Amides and Lactams. Journal of the American Chemical Society, 125(22), 6528–6529. --INVALID-LINK--

  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Copper-Catalyzed N-Arylation of Imidazoles. Organic Letters, 4(20), 3517–3520. --INVALID-LINK--

  • Lu, Z., & Twieg, R. J. (2007). Copper-Catalyzed N-Arylation of Amides and Carbamates with Arylboronic Acids. Tetrahedron Letters, 48(33), 5811–5814. --INVALID-LINK--

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337–2364. --INVALID-LINK--

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131. --INVALID-LINK--

  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann Reaction: A Potent and Versatile Methodology for Modern Organic Synthesis. Synlett, 2003(15), 2428–2439. --INVALID-LINK--

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers. Organic Letters, 6(6), 913–916. --INVALID-LINK--

  • Shen, R., & Porco, J. A. (2000). A Copper-Promoted C−N Bond-Forming Reaction: N-Arylation of Amides with Arylboronic Acids. Organic Letters, 2(9), 1333–1336. --INVALID-LINK--

  • Lam, P. Y. S., Vincent, G., Clark, C. G., Deudon, S., & Jadhav, P. K. (2001). Copper-Promoted C-N Bond Formation with Boronic Acids: A Mild and Facile Synthesis of N-Aryl Amides. Tetrahedron Letters, 42(20), 3415–3418. --INVALID-LINK--

  • Goodpasture, J. D., & Shaughnessy, K. H. (2013). N-Arylation of Amides with Aryl Halides Using a Bulky N-Heterocyclic Carbene-Ligated Palladium Catalyst. The Journal of Organic Chemistry, 78(22), 11221–11234. --INVALID-LINK--

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052. --INVALID-LINK--

  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). Re-evaluation of the Mechanism of the Ullmann Reaction. Journal of the American Chemical Society, 128(11), 3584–3591. --INVALID-LINK--

  • Strieter, E. R., & Buchwald, S. L. (2006). A Mechanistic Investigation of the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 128(45), 14458–14459. --INVALID-LINK--

  • Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed C−N Cross-Coupling Reactions of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 129(43), 13001–13007. --INVALID-LINK--

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Expedited Suzuki−Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 71(1), 430–433. --INVALID-LINK--

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. --INVALID-LINK--

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. --INVALID-LINK--

  • Ghosh, A., Sieser, J. E., Riou, M., Thibault, C., & Couturier, M. (2010). A Developer’s Guide to the Buchwald−Hartwig Amination. Organic Process Research & Development, 14(4), 1019–1030. --INVALID-LINK--

  • Ma, D., & Cai, Q. (2003). A General and Efficient Copper-Catalyzed N-Arylation of Amides and Lactams with Aryl Bromides and Aryl Iodides. Organic Letters, 5(14), 2453–2455. --INVALID-LINK--

  • Shafir, A., & Buchwald, S. L. (2006). Highly Selective N-Arylation of Aliphatic Amines with a Copper-Based Catalyst. Journal of the American Chemical Society, 128(27), 8742–8743. --INVALID-LINK--

References

The Versatility of 2,5-Piperidinedione: A Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Glutarimide Scaffold

The 2,5-piperidinedione, commonly known as glutarimide, is a six-membered heterocyclic scaffold that has garnered significant and sustained interest within the realms of medicinal chemistry and drug development. Its prevalence in a wide array of pharmaceuticals and bioactive natural products underscores its status as a "privileged structure." The glutarimide core is most famously exemplified in the structures of thalidomide and its immunomodulatory analogs (IMiDs®), such as lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma.[1] The therapeutic efficacy of these molecules is intrinsically linked to their ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase, initiating the targeted degradation of specific proteins.[2] This mechanism of action has opened new avenues in drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs), where the glutarimide moiety serves as a crucial E3 ligase ligand.[1]

Beyond its role in targeted protein degradation, the this compound framework is a versatile building block for the synthesis of a diverse range of more complex heterocyclic systems. Its inherent reactivity at the nitrogen atom and the α-carbon positions, coupled with the potential for ring-opening and subsequent cyclization reactions, provides a rich platform for synthetic exploration. This guide provides a detailed overview of the synthesis of the this compound core, key functionalization protocols, and its application in the construction of other heterocyclic structures, aimed at researchers, scientists, and drug development professionals.

Synthesis of the this compound Core

The accessibility of the this compound scaffold is a key factor in its widespread use. Several synthetic strategies have been developed, ranging from classical condensation reactions to more modern catalytic approaches.

Method 1: Catalytic Hydrogenation of Pyridine Derivatives

A robust and atom-economical route to the piperidine skeleton, including 2,5-diones, is the catalytic hydrogenation of the corresponding pyridine precursors.[3][4] This method is particularly attractive for its directness but can present challenges related to catalyst poisoning by the nitrogen atom and the need for high pressures and temperatures.[5]

Protocol 1: Hydrogenation of Functionalized Pyridines with Rhodium Oxide Catalyst [4]

This protocol outlines the use of a stable and commercially available rhodium compound, Rh₂O₃, for the reduction of various unprotected pyridines under mild conditions.

  • Materials:

    • Pyridine substrate (0.79 mmol)

    • Rhodium(III) oxide (1.0 mg, 0.5 mol%)

    • Trifluoroethanol (TFE) (1 mL)

    • Hydrogen gas

    • Autoclave

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a glass vial equipped with a stirrer bar, add the pyridine substrate and rhodium(III) oxide.

    • Degas the vial and introduce trifluoroethanol. Briefly flush the mixture with nitrogen.

    • Place the vial in an autoclave and purge with hydrogen three times.

    • Charge the autoclave with hydrogen gas to 5 bar.

    • Heat the reaction mixture to 40 °C and stir for the allocated time (typically monitored by TLC or LC-MS).

    • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure in a fume hood.

    • The crude product can be analyzed and purified using standard techniques.

  • Causality and Insights: The use of trifluoroethanol as a solvent is crucial as it can help to protonate the pyridine ring, facilitating its reduction. Rhodium catalysts are often effective for the hydrogenation of N-heterocycles under milder conditions compared to other catalysts like palladium or nickel.

Table 1: Examples of Pyridine Hydrogenation with Rh₂O₃ Catalyst [4]

SubstrateProductYield (%)
2-Phenylpyridine2-Phenylpiperidine95
3-Hydroxypyridine3-Hydroxypiperidine98
4-Methylpyridine4-Methylpiperidine99
Method 2: Michael Addition and Cyclization

The Michael addition is a powerful tool for the construction of the glutarimide ring, often involving the reaction of a Michael donor with an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.[2]

Protocol 2: Synthesis of 3-Substituted Glutarimides via Thio-Michael Addition [1]

This protocol demonstrates the synthesis of 2-((arylthio)methyl)glutarimides, which can be further oxidized to the corresponding sulfones, a class of compounds with significant antiproliferative activity.

  • Materials:

    • 2-Methylidenepiperidine-2,6-dione (starting material)

    • Thiophenol derivative (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Tetrahydrofuran (THF)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve 2-methylidenepiperidine-2,6-dione in THF in a round-bottom flask.

    • Add the thiophenol derivative and DIPEA to the solution.

    • Heat the reaction mixture to 75 °C and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography.

  • Causality and Insights: DIPEA acts as a non-nucleophilic base to deprotonate the thiol, generating the thiolate nucleophile for the Michael addition. The use of an elevated temperature helps to drive the reaction to completion. This method allows for the introduction of a variety of substituents at the 3-position of the glutarimide ring.

Michael_Addition_Synthesis

Key Functionalizations of the this compound Scaffold

Once the glutarimide core is synthesized, it can be further functionalized at several positions to create a diverse library of compounds. The most common modifications occur at the imide nitrogen and the α-carbon atoms.

N-Alkylation

The acidic proton on the imide nitrogen can be readily removed with a base, allowing for subsequent alkylation with various electrophiles.[6]

Protocol 3: General Procedure for N-Alkylation of Glutarimide

This protocol provides a general method for the N-alkylation of glutarimides using an alkyl halide.

  • Materials:

    • Glutarimide derivative (1.0 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium hydride (NaH) (1.2 eq)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a stirred solution of the glutarimide derivative in anhydrous DMF, add potassium carbonate.

    • Add the alkyl halide dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Causality and Insights: The choice of base is important. Potassium carbonate is a milder base suitable for many alkylations, while sodium hydride is a stronger, non-nucleophilic base that can be used for less reactive alkyl halides. DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction.

N_Alkylation_Workflow

C-Acylation

While less common than N-alkylation, acylation at the α-carbon of the glutarimide ring can be achieved, providing access to β-dicarbonyl compounds that are valuable synthetic intermediates.

Protocol 4: Friedel-Crafts Acylation of Aromatics (Conceptual Application to Glutarimide)

Direct Friedel-Crafts acylation on the glutarimide ring itself is challenging due to the deactivating nature of the imide group. However, the principles of Friedel-Crafts acylation can be applied to aromatic precursors that are later converted to glutarimide-containing molecules. The general mechanism involves the generation of an acylium ion, which then acts as an electrophile in an aromatic substitution reaction.[7]

  • General Principle:

    • An acyl chloride or anhydride is treated with a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion.

    • An electron-rich aromatic compound attacks the acylium ion.

    • Loss of a proton restores aromaticity and yields the acylated product.

  • Relevance to Glutarimide Synthesis: This strategy is often employed in the synthesis of complex drug molecules where an acylated aromatic ring is a key structural feature. The glutarimide moiety can be introduced before or after the acylation step, depending on the overall synthetic plan and the compatibility of functional groups.

This compound as a Precursor to Other Heterocycles

The glutarimide ring can serve as a template for the construction of more complex fused or spirocyclic heterocyclic systems.

Synthesis of Quinolizidine Derivatives

Quinolizidine alkaloids are a class of natural products with a wide range of biological activities. The this compound scaffold can be a starting point for the synthesis of these bicyclic systems.[8]

Protocol 5: Construction of Quinolizidine Ring Systems [8]

This protocol describes a general strategy for the synthesis of quinolizidines via intramolecular cyclization of functionalized piperidines, which can be derived from glutarimide precursors.

  • General Strategy:

    • Reduce one of the carbonyl groups of a this compound derivative to a hydroxyl group.

    • Convert the hydroxyl group into a suitable leaving group or activate it for further transformation.

    • Introduce a side chain at the α-position containing a functional group that can undergo an intramolecular cyclization with the piperidine nitrogen.

    • Perform the intramolecular cyclization, often via a reductive amination sequence, to form the quinolizidine ring system.

  • Causality and Insights: The stereochemistry of the substituents on the piperidine ring plays a crucial role in determining the stereochemical outcome of the cyclization. This approach allows for the stereocontrolled synthesis of complex alkaloids.[8]

Case Study: Synthesis of Lenalidomide

The synthesis of lenalidomide, a cornerstone in the treatment of multiple myeloma, provides an excellent example of the practical application of this compound chemistry.

Protocol 6: A Greener Synthesis of Lenalidomide [9]

This protocol outlines a more environmentally benign synthesis of lenalidomide, avoiding the use of column chromatography and harsh organic solvents.

  • Step 1: Cyclocondensation

    • Materials: Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione hydrochloride, N,N-Diisopropylethylamine (DIPEA).

    • Procedure:

      • Combine the starting materials and DIPEA in a glass vessel.

      • Stir the mixture at 80-85 °C for 12 hours.

      • Cool the reaction mixture to room temperature and filter the solid.

      • Wash the solid with cold ethanol to obtain the nitro intermediate.

  • Step 2: Nitro Reduction

    • Materials: The nitro intermediate from Step 1, Sodium bisulfite, Ethanol/water mixture.

    • Procedure:

      • Suspend the nitro intermediate in an ethanol/water mixture.

      • Add sodium bisulfite portion-wise and heat the mixture to 80 °C for 12 hours.

      • Cool the mixture and concentrate under reduced pressure.

      • Filter the resulting slurry and resuspend the solid in an ethanol/water mixture.

      • Heat to 50 °C, then cool to room temperature and store at 5 °C for 1 hour to crystallize the product.

      • Filter and dry the solid to obtain lenalidomide.

  • Causality and Insights: This synthesis highlights the use of a pre-formed 3-amino-2,6-piperidinedione as a key building block. The use of DIPEA as a base in the first step is crucial for neutralizing the HBr formed during the reaction. The nitro reduction in the second step is a critical transformation to install the amino group, which is essential for the biological activity of lenalidomide.

Lenalidomide_Synthesis

Conclusion and Future Perspectives

The this compound scaffold continues to be a cornerstone in heterocyclic synthesis and medicinal chemistry. Its synthetic accessibility and the diverse reactivity it offers make it an invaluable tool for the construction of complex molecules with significant biological activity. The ongoing research into novel Cereblon ligands and PROTACs will undoubtedly continue to drive innovation in the synthesis and functionalization of glutarimide derivatives. Furthermore, the application of this versatile building block in the synthesis of other classes of heterocyclic compounds, such as alkaloids, highlights its broader potential in organic synthesis. As our understanding of the biological roles of glutarimide-containing molecules deepens, so too will the demand for efficient and creative synthetic strategies to access novel analogs, ensuring that the this compound ring system remains a central focus of research for years to come.

References

application of 2,5-piperidinedione in PROTAC linker design.

Author: BenchChem Technical Support Team. Date: January 2026

The Application of 2,5-Piperidinedione Scaffolds in PROTAC® Linker Design: A Guide to Enhancing Conformational Rigidity and Drug-like Properties

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] The success of a PROTAC is critically dependent on the intricate interplay between its three components: a warhead for the Protein of Interest (POI), an E3 ligase ligand, and the connecting linker. The linker is far more than a passive spacer; it is a key determinant of the PROTAC's efficacy, dictating the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2] This guide explores the strategic incorporation of the this compound scaffold into PROTAC linkers as a method to introduce conformational rigidity, pre-organize the molecule for effective ternary complex formation, and improve overall physicochemical properties.

The Central Dogma of PROTAC Action

PROTACs operate via an event-driven, catalytic mechanism.[1] A single PROTAC molecule can mediate the degradation of multiple POI molecules. The process begins with the formation of a ternary complex, where the PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase.[3] This induced proximity allows the E3 ligase to transfer ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another POI.[]

The formation of a stable and productive ternary complex is the cornerstone of this process.[1] The linker's length, chemical composition, and conformational flexibility are paramount in orchestrating this interaction, influencing the relative orientation of the two proteins and the stability of the resulting complex.[5][]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The PROTAC-mediated protein degradation cycle.
Linkerology: From Flexible Chains to Rigid Scaffolds

Early PROTAC design often relied on flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains.[2] While synthetically accessible, these linkers possess a high number of rotatable bonds, which can lead to a significant entropic penalty upon formation of the ternary complex, potentially reducing its stability.[1]

The field has increasingly shifted towards the use of more rigid linker motifs to address these limitations.[7] Rigid linkers, which include alkynes, aromatic systems, and saturated heterocycles like piperidines and piperazines, offer several advantages:[2][7]

  • Conformational Pre-organization: They can lock the PROTAC into a bioactive conformation that is favorable for ternary complex formation, reducing the entropic cost of binding.[1]

  • Improved Selectivity: By restricting the available conformational space, rigid linkers can disfavor the formation of off-target ternary complexes.[1]

  • Enhanced Physicochemical Properties: Incorporating rigid, polar motifs can improve properties like solubility and metabolic stability, which are common challenges for large PROTAC molecules that often fall outside Lipinski's "rule of five".[8][9][10]

The this compound Scaffold: A Strategic Choice

The this compound is a six-membered heterocyclic scaffold that offers a compelling balance of rigidity and functionality for PROTAC linker design. While structurally related to the glutarimide moiety found in Cereblon-binding E3 ligase ligands (e.g., thalidomide, pomalidomide), its application here is distinct: it serves as a structural component within the linker to constrain its conformation.

Rationale for Use:

  • Structural Rigidity: The cyclic amide structure significantly reduces the number of rotatable bonds compared to an analogous acyclic segment, providing a well-defined spatial orientation between the two ends of the PROTAC.

  • Polarity Modulation: The presence of two carbonyl groups and an N-H bond (or a site for further substitution) introduces polarity, which can help mitigate the high lipophilicity of many PROTACs and potentially improve aqueous solubility.

  • Synthetic Tractability: Piperidinedione derivatives are readily accessible synthetic building blocks, allowing for modular construction of PROTAC libraries.[11][12]

Data Presentation: Comparative Physicochemical Properties

The strategic inclusion of a this compound moiety can favorably alter the calculated physicochemical properties of a PROTAC compared to a more traditional flexible linker.

PropertyPROTAC A (Flexible PEG-4 Linker)PROTAC B (Piperidinedione Linker)Rationale for Change
Molecular Weight ~950 Da~930 DaSimilar, but with significant structural difference.
Rotatable Bonds >15<10The piperidinedione ring drastically reduces flexibility.[7]
cLogP (Lipophilicity) ~4.5~3.8The polar amide/ketone groups can reduce lipophilicity.
TPSA (Polar Surface Area) ~180 Ų~200 ŲIncreased polarity enhances potential for H-bonding.

Table 1: Hypothetical comparison of calculated physicochemical properties for two PROTACs targeting the same POI and E3 ligase but differing in linker composition. Values are illustrative.

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis and evaluation of a PROTAC incorporating a this compound linker.

Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_eval Phase 2: Biological Evaluation Synth_Linker Synthesize Functionalized This compound Linker Couple_POI Couple Linker to POI Warhead Synth_Linker->Couple_POI Couple_E3 Couple Linker-POI to E3 Ligase Ligand Couple_POI->Couple_E3 Purify Purify & Characterize Final PROTAC Couple_E3->Purify Cell_Culture Cell Culture & PROTAC Treatment Purify->Cell_Culture Degradation Assess Degradation (Western Blot) Cell_Culture->Degradation Viability Assess Cytotoxicity (MTT/MTS Assay) Cell_Culture->Viability Analysis Data Analysis (DC50 / Dmax) Degradation->Analysis Viability->Analysis

Figure 2: High-level experimental workflow for PROTAC development.
Protocol 1: Synthesis of a Model PROTAC with a this compound Linker

This protocol describes a representative amide coupling strategy. Researchers must adapt the specifics (protecting groups, coupling agents, solvents) to their particular POI and E3 ligands.

Objective: To covalently link a POI ligand (containing a carboxylic acid), a this compound linker (containing two amines), and an E3 ligase ligand (containing a carboxylic acid).

Materials:

  • POI-COOH (Protein of Interest ligand with a carboxylic acid handle)

  • Boc-NH-Piperidinedione-NH2 (Mono-Boc protected piperidinedione linker)

  • E3-COOH (E3 Ligase ligand with a carboxylic acid handle)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • HPLC for purification

Procedure:

  • Step 1: Coupling of POI Ligand to Linker

    • Dissolve POI-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of Boc-NH-Piperidinedione-NH2 (1.2 eq) in DMF to the activated mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate, wash with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the resulting intermediate (POI-Linker(Boc)) by flash chromatography.

    • Rationale: HATU is a highly efficient coupling agent for forming amide bonds, and DIPEA acts as a non-nucleophilic base to facilitate the reaction.

  • Step 2: Boc Deprotection

    • Dissolve the purified POI-Linker(Boc) intermediate in DCM.

    • Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.

    • Rationale: TFA is a strong acid that cleanly cleaves the acid-labile Boc protecting group to reveal the terminal amine for the next coupling step.

    • Monitor deprotection by LC-MS. Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • Step 3: Coupling of E3 Ligase Ligand

    • In a separate flask, dissolve E3-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) and stir for 15 minutes for pre-activation.

    • Add the deprotected POI-Linker-NH2 intermediate (crude from Step 2, ~1.0 eq) to the activated E3 ligand solution.

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Step 4: Purification and Characterization

    • Once the reaction is complete, filter the mixture and purify the crude product directly using reverse-phase preparative HPLC.

    • Lyophilize the pure fractions to yield the final PROTAC as a solid.

    • Characterize the final compound by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity (>95%).

Protocol 2: Western Blot Analysis of POI Degradation

Objective: To quantify the reduction in POI levels in cells following treatment with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC

  • Complete cell culture medium

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[13]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.[13]

    • Prepare serial dilutions of the PROTAC in culture medium (e.g., 1000, 300, 100, 30, 10, 3, 1 nM). Include a DMSO-only vehicle control.

    • Treat cells with the PROTAC dilutions and incubate for a defined period (e.g., 16-24 hours).[14]

  • Cell Lysis and Protein Quantification:

    • After incubation, place plates on ice and wash cells twice with ice-cold PBS.[13]

    • Add ice-cold RIPA buffer with inhibitors to each well and scrape the cells.[15]

    • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[13]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[15]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer.

    • Add 4x Laemmli sample buffer and denature by heating at 95°C for 5-10 minutes.[13]

    • Load samples and a molecular weight marker onto an SDS-PAGE gel and run until adequate separation is achieved.[15]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.[15]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

    • Incubate the membrane with primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.[13]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash again with TBST three times.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[16]

    • Strip or cut the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.

    • Quantify band intensities using densitometry software. Normalize POI levels to the loading control and then to the vehicle control to determine the percentage of degradation. Plot the results to calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation).

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of the PROTAC.

Materials:

  • Cultured cells

  • 96-well plates

  • Synthesized PROTAC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]

    • Treat cells with the same serial dilutions of the PROTAC used for the Western blot analysis.

  • MTT Incubation:

    • After the treatment period (e.g., 24-72 hours), add 10 µL of MTT solution to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

    • Rationale: The reduction of MTT to formazan is catalyzed by mitochondrial dehydrogenases in metabolically active, viable cells.[18]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

    • Incubate at room temperature in the dark for at least 2 hours with gentle shaking.[17]

    • Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the results as a percentage of the vehicle-treated control cells to determine the effect on cell viability.

Conclusion and Future Outlook

The linker is a critical design element that dictates the success or failure of a PROTAC. The strategic incorporation of rigid scaffolds, such as this compound, offers a powerful approach to constrain the molecular conformation, reduce the entropic penalty of ternary complex formation, and improve drug-like properties.[8][10] This method moves away from a trial-and-error approach with flexible linkers towards a more rational, structure-guided design paradigm.[20] As the field of targeted protein degradation matures, the continued exploration of novel, rigid linker chemistries will be essential for developing the next generation of potent and selective therapeutics.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-2,6-Piperidinedione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Core Pharmaceutical Building Block

3-Amino-2,6-piperidinedione hydrochloride, a key chiral intermediate, serves as the foundational scaffold for a class of immunomodulatory drugs (IMiDs®), including lenalidomide and pomalidomide. These drugs are critical in the treatment of various cancers, such as multiple myeloma. The synthesis of this compound with high purity and on a large scale is therefore a critical process in pharmaceutical manufacturing. This guide provides a detailed, robust, and scalable protocol for its synthesis, starting from the readily available and inexpensive amino acid, L-glutamine. The presented methodology is designed to be a self-validating system, with in-depth explanations for experimental choices and comprehensive analytical protocols to ensure product quality.

Strategic Overview: A Three-Step Synthesis from L-Glutamine

The most scalable and economically viable route for the synthesis of 3-amino-2,6-piperidinedione hydrochloride commences with L-glutamine. This strategy involves three primary stages:

  • N-Protection: The amino group of L-glutamine is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions during the subsequent cyclization.

  • Cyclization: The N-Boc-L-glutamine is then cyclized to form the desired piperidinedione ring. This is the key ring-forming step that creates the core structure of the target molecule.

  • Deprotection and Salt Formation: Finally, the Boc protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt of the desired product, facilitating its isolation and improving its stability.

This approach is favored for its mild reaction conditions, avoidance of high-pressure hydrogenation, and its amenability to industrial-scale production[1][2].

Visualizing the Synthetic Pathway

Synthesis_Workflow L_Glutamine L-Glutamine N_Boc_Gln N-Boc-L-Glutamine L_Glutamine->N_Boc_Gln (Boc)₂O, Base Step 1: N-Protection N_Boc_Piperidinedione N-Boc-3-amino-2,6-piperidinedione N_Boc_Gln->N_Boc_Piperidinedione CDI, DMAP (cat.) Step 2: Cyclization Final_Product 3-Amino-2,6-piperidinedione Hydrochloride N_Boc_Piperidinedione->Final_Product HCl Step 3: Deprotection & Salt Formation

Caption: Overall synthetic workflow from L-Glutamine to the final product.

Detailed Experimental Protocols

Part 1: Synthesis of N-tert-Butoxycarbonyl-L-Glutamine (N-Boc-L-Glutamine)

Rationale: The protection of the α-amino group of L-glutamine with a Boc group is the first essential step. The Boc group is stable under the basic conditions of the subsequent cyclization step but can be easily removed under acidic conditions. This orthogonality is key to the success of the overall synthesis. The use of a base, such as sodium hydroxide or sodium bicarbonate, is necessary to deprotonate the amino group, making it nucleophilic enough to react with the di-tert-butyl dicarbonate ((Boc)₂O)[3].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
L-Glutamine146.141.0Starting material
Sodium Bicarbonate84.012.0Base
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.1Boc-protecting agent
Dioxane--Solvent
Water--Solvent
Ethyl Acetate--Extraction solvent
1M Potassium Bisulfate--For acidification

Procedure:

  • In a suitable reaction vessel, dissolve L-glutamine (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a mixture of water and dioxane (1:1 v/v).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a 1M potassium bisulfate solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-glutamine as a white solid.

Part 2: Synthesis of N-Boc-3-amino-2,6-piperidinedione

Rationale: This step involves the cyclization of N-Boc-L-glutamine to form the piperidinedione ring. N,N'-Carbonyldiimidazole (CDI) is an effective coupling agent for this transformation. It activates the carboxylic acid group of the glutamine side chain, which then undergoes intramolecular nucleophilic attack by the amide nitrogen to form the six-membered ring. A catalytic amount of 4-dimethylaminopyridine (DMAP) is used to accelerate the reaction[2]. Anhydrous conditions are crucial to prevent the hydrolysis of CDI.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
N-Boc-L-Glutamine246.271.0Starting material
N,N'-Carbonyldiimidazole (CDI)162.151.2Cyclizing agent
4-Dimethylaminopyridine (DMAP)122.170.05Catalyst
Tetrahydrofuran (THF)--Anhydrous solvent

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-L-glutamine (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Stir the suspension and add N,N'-carbonyldiimidazole (CDI) (1.2 eq.) portion-wise.

  • Add 4-dimethylaminopyridine (DMAP) (0.05 eq.) to the reaction mixture.

  • Heat the mixture to 40-50 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-Boc-3-amino-2,6-piperidinedione as a crystalline solid.

Part 3: Synthesis of 3-Amino-2,6-piperidinedione Hydrochloride

Rationale: The final step is the deprotection of the Boc group. This is achieved under acidic conditions, which cleaves the tert-butoxycarbonyl group to release the free amine. The use of hydrochloric acid not only facilitates the deprotection but also forms the hydrochloride salt of the product in situ. The salt form is generally more stable and easier to handle than the free base[3]. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
N-Boc-3-amino-2,6-piperidinedione228.251.0Starting material
Hydrochloric Acid (4M in Dioxane)36.46ExcessDeprotecting agent/Salt formation
Diethyl Ether--For precipitation/washing

Procedure:

  • Dissolve N-Boc-3-amino-2,6-piperidinedione (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate or dioxane.

  • To this solution, add an excess of 4M hydrochloric acid in dioxane with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product will precipitate out of the solution as a white solid.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Collect the precipitated solid by filtration.

  • Wash the solid with diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain 3-amino-2,6-piperidinedione hydrochloride.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compounds at each stage, a comprehensive analytical characterization is essential.

Table of Expected Analytical Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (DMSO-d₆, δ ppm)Expected Purity (HPLC)
N-Boc-L-Glutamine C₁₀H₁₈N₂O₅246.27~7.0 (d, NH), ~6.8 (s, NH₂), ~4.0 (m, α-CH), ~2.1 (t, γ-CH₂), ~1.8 (m, β-CH₂), 1.4 (s, 9H, t-Bu)>98%
N-Boc-3-amino-2,6-piperidinedione C₁₀H₁₆N₂O₄228.25~8.0 (s, NH), ~7.2 (d, NH), ~4.2 (m, CH), ~2.5-1.8 (m, 4H, CH₂), 1.4 (s, 9H, t-Bu)>98%
3-Amino-2,6-piperidinedione HCl C₅H₉ClN₂O₂164.59~8.5 (br s, 3H, NH₃⁺), ~8.2 (s, NH), ~4.0 (m, CH), ~2.8-2.0 (m, 4H, CH₂)>98%[4]

High-Performance Liquid Chromatography (HPLC) Protocol:

A standard reverse-phase HPLC method can be employed for purity analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and products involved in this synthesis[4][5][6].

Reagent-Specific Precautions:

  • Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Handle in a well-ventilated fume hood.

  • N,N'-Carbonyldiimidazole (CDI): Moisture-sensitive and corrosive. Handle under an inert atmosphere and avoid contact with skin and eyes.

  • Hydrochloric Acid (in Dioxane): Corrosive and toxic. Handle with extreme care in a fume hood.

Product Handling:

  • 3-Amino-2,6-piperidinedione hydrochloride: May cause skin, eye, and respiratory irritation[4][6]. Avoid inhalation of dust.

Conclusion and Future Perspectives

The protocol detailed above provides a reliable and scalable method for the synthesis of 3-amino-2,6-piperidinedione hydrochloride, a crucial intermediate in the pharmaceutical industry. By understanding the rationale behind each step and employing rigorous analytical controls, researchers and drug development professionals can confidently produce this key building block with high purity and yield. Further process optimization, such as exploring one-pot procedures or alternative cyclization reagents, could lead to even more efficient and environmentally friendly manufacturing processes.

References

Application Notes and Protocols for Evaluating 2,5-Piperidinedione Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of 2,5-Piperidinediones

The 2,5-piperidinedione scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug discovery.[1][2][3] Derivatives of this core structure are found in a wide array of pharmaceuticals and natural products, exhibiting diverse biological activities.[1] Notably, certain piperidinedione analogs have demonstrated potent and selective cytotoxic effects against various cancer cell lines, making them promising candidates for novel anticancer therapies.[4][5] The mechanism of action for many of these compounds involves the induction of programmed cell death, or apoptosis, highlighting the importance of detailed cytotoxic evaluation in their preclinical development.[4][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic potential of this compound derivatives. The protocols detailed herein are designed to be robust and self-validating, offering a multi-faceted approach to understanding a compound's impact on cell health. We will explore assays that measure metabolic activity, membrane integrity, and key markers of apoptosis. By employing a combination of these methods, researchers can build a detailed "fingerprint" of a compound's cytotoxic profile.[8]

A Multi-Parametric Approach to Cytotoxicity Assessment

A single assay is often insufficient to fully characterize the cytotoxic effects of a novel compound.[9] Therefore, we advocate for a multi-parametric approach, interrogating different aspects of cellular health simultaneously. This strategy provides a more complete picture of the mechanism of cell death and can help distinguish between apoptosis, necrosis, and simple cytostatic effects.[6][10]

The following sections will provide detailed protocols for a suite of cell-based assays, each targeting a different hallmark of cytotoxicity.

Assessment of Metabolic Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of cellular metabolic activity, which in most cases, correlates with cell viability.[11][12][13] The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]

Principle of the MTT Assay

This colorimetric assay hinges on the enzymatic activity of NAD(P)H-dependent cellular oxidoreductases, which are primarily located in the mitochondria.[13] In viable cells, these enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, providing an indication of cell viability.[12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 compound_addition Add this compound derivatives (serial dilutions) incubation1->compound_addition incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Cells of interest (e.g., cancer cell line, normal cell line)

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • This compound compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

    • Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Data Analysis and Interpretation

The percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results can be plotted as a dose-response curve, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability) can be determined.

ParameterDescription
IC₅₀ The concentration of the this compound derivative that causes a 50% reduction in cell viability. A lower IC₅₀ value indicates higher cytotoxic potency.
Dose-Response Curve A graphical representation of the relationship between the concentration of the compound and its effect on cell viability. The steepness of the curve can provide insights into the mechanism of action.

Assessment of Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17][18] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[19][20]

Principle of the LDH Assay

The assay is based on a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH.[17] The NADH then reduces a tetrazolium salt (INT) to a red formazan product, which can be measured colorimetrically.[18][20] The amount of formazan formed is directly proportional to the amount of LDH released, and therefore, to the number of damaged cells.[20]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed and treat cells with This compound derivatives (as in MTT assay) supernatant_transfer Transfer supernatant to a new plate cell_seeding->supernatant_transfer reaction_mixture Add LDH reaction mixture supernatant_transfer->reaction_mixture incubation Incubate for 30 min at room temperature reaction_mixture->incubation stop_solution Add stop solution incubation->stop_solution absorbance_reading Read absorbance at 490 nm stop_solution->absorbance_reading

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Cells and this compound compounds prepared as in the MTT assay.

  • LDH Assay Kit (containing LDH reaction mixture, substrate mix, and stop solution).

  • Lysis buffer (provided in most kits for maximum LDH release control).

  • Multi-well spectrophotometer.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with the this compound derivatives.

    • It is crucial to set up the following controls:

      • Background Control: Medium without cells.

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

      • Maximum LDH Release Control: Untreated cells lysed with lysis buffer to determine the maximum releasable LDH activity.[21]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.[22]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[22]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[22]

  • Measurement:

    • Add the stop solution (e.g., 50 µL) to each well.[22]

    • Measure the absorbance at 490 nm using a multi-well spectrophotometer. A reference wavelength of 680 nm can be used to subtract background absorbance.[22]

Data Analysis and Interpretation

The percentage of cytotoxicity can be calculated using the following formula:

% Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)] x 100

ParameterDescription
% Cytotoxicity The percentage of cells that have lost membrane integrity, leading to LDH release.
Comparison with MTT Comparing LDH and MTT results can help differentiate between cytostatic and cytotoxic effects. A decrease in MTT signal without a significant increase in LDH release may indicate a cytostatic effect (inhibition of proliferation) rather than cell death.

Elucidating the Apoptotic Pathway

Many anticancer drugs induce apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical features.[6][7] Assessing markers of apoptosis is crucial for understanding the mechanism of action of this compound derivatives.

Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis.[9][23] Effector caspases, such as caspase-3 and caspase-7, are activated during the execution phase of apoptosis and cleave a variety of cellular substrates, leading to the characteristic features of apoptotic cell death.[24][25]

This assay utilizes a substrate that is specifically recognized and cleaved by activated caspase-3 and -7.[26] The substrate is typically a peptide sequence (e.g., DEVD) conjugated to a reporter molecule, which can be a chromophore (for colorimetric assays) or a fluorophore (for fluorometric assays).[24][26] Upon cleavage by active caspases, the reporter molecule is released, generating a measurable signal that is proportional to the caspase activity.[9]

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-3/7 Assay cell_seeding Seed and treat cells with This compound derivatives reagent_addition Add Caspase-Glo® 3/7 Reagent cell_seeding->reagent_addition incubation Incubate for 1-2h at room temperature reagent_addition->incubation luminescence_reading Read luminescence incubation->luminescence_reading

Caption: Workflow for a luminescent caspase-3/7 activity assay.

Materials:

  • Cells and this compound compounds prepared in a white-walled 96-well plate suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Assay Kit (or equivalent).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat them with this compound derivatives as previously described.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add the reagent (e.g., 100 µL) directly to each well containing the treated cells.

  • Incubation and Measurement:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

Mitochondrial Membrane Potential (MMP) Assay

A decrease in mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic pathway of apoptosis.[27][28] This can be monitored using fluorescent dyes that accumulate in the mitochondria of healthy cells in a potential-dependent manner.[29][30]

Cationic fluorescent dyes, such as JC-1 or TMRE, are used to assess MMP.[28][29] In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence.[31] When the MMP collapses during apoptosis, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[29] Therefore, a shift from red to green fluorescence indicates a loss of MMP.[32]

Materials:

  • Cells and this compound compounds prepared in a black-walled, clear-bottom 96-well plate.

  • JC-1 dye solution.

  • Fluorescence microscope or a multi-well plate reader with appropriate filters.

  • FCCP (a mitochondrial uncoupling agent) as a positive control for MMP depolarization.

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells as previously described. Include a positive control by treating some cells with FCCP.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Add the JC-1 solution to each well and incubate at 37°C for 15-30 minutes.

  • Washing and Measurement:

    • Carefully remove the staining solution and wash the cells with PBS or culture medium.

    • Add fresh medium to each well.

    • Measure the fluorescence intensity using a plate reader at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) wavelengths.[29] Alternatively, visualize the cells under a fluorescence microscope.

Data Analysis and Interpretation for Apoptosis Assays
AssayParameterInterpretation
Caspase-3/7 Activity Luminescence or fluorescence intensityAn increase in signal indicates the activation of effector caspases and induction of apoptosis.
MMP (JC-1) Ratio of red to green fluorescenceA decrease in the red/green fluorescence ratio signifies a loss of mitochondrial membrane potential, an early indicator of apoptosis.[29]

Assessment of Lysosomal Integrity: Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is another valuable method for assessing cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[33][34]

Principle of the NRU Assay

Neutral Red is a weak cationic dye that readily penetrates cell membranes and accumulates in the acidic environment of lysosomes.[35] In damaged or dead cells, the lysosomal membrane is compromised, and the ability to retain the dye is lost.[33][36] The amount of dye retained by the cells is proportional to the number of viable cells.[37]

Experimental Workflow: Neutral Red Uptake Assay

NRU_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Neutral Red Uptake cell_seeding Seed and treat cells with This compound derivatives nr_addition Add Neutral Red solution cell_seeding->nr_addition incubation Incubate for 2-3h nr_addition->incubation wash Wash cells to remove excess dye incubation->wash destain Add destain solution wash->destain absorbance_reading Read absorbance at 540 nm destain->absorbance_reading

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

Detailed Protocol: Neutral Red Uptake Assay

Materials:

  • Cells and this compound compounds prepared as in the MTT assay.

  • Neutral Red solution (e.g., 50 µg/mL in culture medium).

  • Wash buffer (e.g., PBS).

  • Destain solution (e.g., 1% acetic acid in 50% ethanol).[35]

  • Multi-well spectrophotometer.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the medium and add the Neutral Red solution to each well.

    • Incubate the plate at 37°C for 2-3 hours.[35]

  • Washing and Destaining:

    • Carefully aspirate the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.

    • Add the destain solution to each well to extract the dye from the lysosomes.

    • Shake the plate for 10 minutes to ensure complete solubilization.

  • Measurement:

    • Measure the absorbance at 540 nm.

Data Analysis and Interpretation

The percentage of cell viability is calculated similarly to the MTT assay. The NRU assay provides a measure of lysosomal integrity, offering a different perspective on cell health compared to mitochondrial activity (MTT) or membrane integrity (LDH).

High-Content Screening (HCS) for Deeper Mechanistic Insights

For a more in-depth and multiparametric analysis of cytotoxicity, High-Content Screening (HCS) can be employed.[8][38][39] HCS combines automated microscopy and sophisticated image analysis to simultaneously measure multiple cellular parameters in a high-throughput manner.[40][41]

With HCS, you can multiplex various fluorescent probes to assess:

  • Cell number and proliferation markers (e.g., nuclear staining with DAPI or Hoechst).[40]

  • Mitochondrial membrane potential.

  • Caspase activation.

  • Nuclear morphology (e.g., condensation, fragmentation).[40]

  • Cell permeability (e.g., using dyes that only enter cells with compromised membranes).

This approach provides a detailed "cytotoxic fingerprint" of the this compound compound, offering valuable insights into its mechanism of action at the single-cell level.[8]

Conclusion

The evaluation of cytotoxicity is a critical step in the development of novel this compound-based therapeutics. The suite of assays presented in these application notes provides a robust framework for characterizing the cytotoxic potential of these compounds. By employing a multi-parametric approach that includes the assessment of metabolic activity (MTT), membrane integrity (LDH), and key apoptotic events (caspase activation, mitochondrial membrane potential), researchers can gain a comprehensive understanding of a compound's mechanism of action. The Neutral Red assay further complements this by assessing lysosomal integrity. For an even more detailed analysis, High-Content Screening offers the ability to visualize and quantify multiple cytotoxic parameters simultaneously. By following these detailed protocols, researchers can generate reliable and reproducible data to guide the selection and optimization of promising this compound drug candidates.

References

using 2,5-piperidinedione derivatives as CRBN E3 ligase modulators

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application and Protocol for Utilizing 2,5-Piperidinedione Derivatives as CRBN E3 Ligase Modulators

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy in drug discovery, moving beyond simple protein inhibition to achieve the complete removal of disease-causing proteins.[1] This approach leverages the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate specific targets.[1][2] Within TPD, "molecular glues" represent a distinct and powerful class of small molecules. Unlike bifunctional Proteolysis-Targeting Chimeras (PROTACs), molecular glues are monovalent compounds that induce or stabilize a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation.[3][4][5]

The quintessential examples of molecular glues are derivatives of the this compound scaffold, famously found in thalidomide and its more potent analogs, lenalidomide and pomalidomide.[6][7] These compounds, now more broadly classified as Cereblon E3 Ligase Modulators (CELMoDs), function by binding to the Cereblon (CRBN) protein, a substrate receptor component of the Cullin 4-RING E3 ligase (CRL4) complex.[6][] This guide provides a detailed overview of the mechanism of action for these modulators and presents a series of robust protocols for their characterization, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Reshaping E3 Ligase Specificity

The therapeutic effects of this compound derivatives are mediated by their ability to reprogram the substrate specificity of the CRL4-CRBN E3 ligase complex.[9][10] The glutarimide moiety of the CELMoD molecule docks into a specific binding pocket on CRBN, a site that naturally recognizes proteins bearing a C-terminal cyclic imide degron.[11]

This binding event does not inhibit the enzyme; instead, it creates a new, composite molecular surface on CRBN.[1][5] This "neosurface" has a high affinity for proteins that would not normally be recognized by CRBN. These newly recruited proteins are termed "neosubstrates."[5][6] Once a neosubstrate is brought into proximity with the E3 ligase complex, it is poly-ubiquitinated, marking it for destruction by the 26S proteasome.[2][4] Some studies also suggest that these modulators can stabilize CRBN itself by inhibiting its auto-ubiquitination, thereby enhancing the overall activity of the ligase complex.[12]

Key neosubstrates identified for classical CELMoDs like lenalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the protein kinase Casein Kinase 1α (CK1α).[6][9][13] The degradation of IKZF1 and IKZF3 is critical for the anti-myeloma activity of these drugs, while the degradation of CK1α is responsible for their efficacy in myelodysplastic syndrome with deletion of chromosome 5q.[9][13]

G

Figure 1: Mechanism of CRBN E3 Ligase Modulation.

Experimental Characterization Workflow

The evaluation of a novel this compound derivative requires a multi-faceted approach to confirm its mechanism of action. The workflow begins with broad cellular assays to assess biological activity, followed by more targeted biochemical and biophysical assays to validate target engagement and mechanism.

// Nodes Start [label="Start: Novel this compound\nDerivative", shape=invhouse, fillcolor="#F1F3F4"]; CellViability [label="Protocol 1:\nCell Viability Assay\n(CRBN WT vs KO cells)", fillcolor="#FBBC05"]; WesternBlot [label="Protocol 2:\nWestern Blot for\nNeosubstrate Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BindingAssay [label="Protocol 3:\nBiochemical Binding Assay\n(e.g., TR-FRET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TernaryComplex [label="Protocol 4:\nIn-Cell Ternary Complex\nFormation (e.g., NanoBRET™)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Characterized\nCRBN Modulator", shape=house, fillcolor="#F1F3F4"];

// Edges Start -> CellViability [label="Primary Screen:\nIs it biologically active?"]; CellViability -> WesternBlot [label="Secondary Validation:\nDoes it degrade the target?"]; WesternBlot -> BindingAssay [label="Mechanistic Confirmation:\nDoes it bind to CRBN?"]; BindingAssay -> TernaryComplex [label="In-Cell Validation:\nDoes it form the ternary complex?"]; TernaryComplex -> End; }

Figure 2: Experimental Workflow for Characterizing a Novel CELMoD.

Detailed Application Protocols

Protocol 1: Cellular Viability Assay for CRBN Dependency

Objective: To determine the anti-proliferative or cytotoxic effects of a compound in a cancer cell line and to validate that this effect is dependent on the presence of CRBN.

Rationale: The degradation of essential transcription factors like IKZF1/3 is lethal to multiple myeloma cells. By comparing the compound's effect on wild-type (WT) cells versus cells where the CRBN gene has been knocked out (KO), we can definitively link the observed activity to the CRBN-mediated degradation pathway.[14]

Materials:

  • CRBN WT and CRBN KO multiple myeloma cell lines (e.g., MOLT-4 or NCI-H929).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compound (dissolved in DMSO).

  • Positive control (e.g., Lenalidomide).

  • Cell viability reagent (e.g., CCK-8 or MTT).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed both CRBN WT and CRBN KO cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound and positive control in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the cell viability (%) against the compound concentration (log scale) and calculate the IC₅₀ value for both cell lines using non-linear regression.

Expected Outcome: A bona fide CRBN modulator will show potent cytotoxicity (low IC₅₀) in CRBN WT cells but will have a significantly reduced or no effect in CRBN KO cells.

Protocol 2: Target Protein Degradation by Western Blot

Objective: To directly visualize and quantify the reduction in the levels of a specific neosubstrate protein following compound treatment.

Rationale: This assay provides direct evidence of the compound's primary mechanism of action: inducing protein degradation.[15][16] Measuring degradation over a time course and at various concentrations allows for the determination of DC₅₀ (concentration for 50% degradation) and degradation kinetics.

Materials:

  • NCI-H929 or other relevant cancer cell line.

  • Test compound and controls.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer system, and PVDF membranes.

  • Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GSPT1, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody and ECL substrate.

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat cells with serial dilutions of the test compound for a defined period (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with the primary antibody for the neosubstrate overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the neosubstrate band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC₅₀.

Protocol 3: CRBN Binding Affinity via TR-FRET Assay

Objective: To quantify the direct binding affinity of the test compound to the CRBN protein.

Rationale: This biochemical assay confirms that the compound physically interacts with the intended target, CRBN. It is often performed as a competitive binding assay where the test compound displaces a known fluorescently-labeled CRBN ligand.[16]

Materials:

  • Recombinant GST-tagged CRBN/DDB1 complex.

  • Fluorescently labeled CRBN tracer (e.g., Cy5-thalidomide).

  • Terbium-labeled anti-GST antibody.

  • Assay buffer and 384-well plates.

Procedure:

  • Reagent Preparation: Prepare solutions of the CRBN/DDB1 complex, anti-GST-Tb antibody, and the fluorescent tracer in assay buffer.

  • Compound Plating: Add serial dilutions of the test compound to the wells of a 384-well plate.

  • Assay Reaction: Add the CRBN/DDB1 complex and anti-GST-Tb antibody mixture to all wells and incubate.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the displacement reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (one for the donor Terbium, one for the acceptor Cy5).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the compound concentration and fit the data to a competitive binding model to determine the IC₅₀ value.

Protocol 4: In-Cell Ternary Complex Formation using NanoBRET™ Assay

Objective: To measure the formation of the ternary complex (CRBN-Compound-Neosubstrate) within living cells.

Rationale: This proximity-based assay provides definitive evidence that the compound acts as a "molecular glue" in a physiologically relevant environment.[17][18] Bioluminescence Resonance Energy Transfer (BRET) occurs only when the donor (fused to CRBN) and acceptor (fused to the neosubstrate) are brought into close proximity (<10 nm) by the compound.

Materials:

  • HEK293 cells.

  • Expression plasmids: NanoLuc®-CRBN (donor) and HaloTag®-Neosubstrate (acceptor).

  • Transfection reagent (e.g., FuGENE® HD).

  • HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore).

  • Nano-Glo® Substrate (donor substrate).

  • Opti-MEM® I Reduced Serum Medium.

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-CRBN and HaloTag®-Neosubstrate plasmids and plate them in a 96-well plate. Incubate for 24 hours.

  • Acceptor Labeling: Replace the medium with Opti-MEM containing the HaloTag® NanoBRET® 618 Ligand. Incubate for 1 hour.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 2-4 hours.

  • BRET Measurement:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Immediately measure both donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected BRET ratio against the compound concentration to determine the EC₅₀ for ternary complex formation.

Data Presentation and Interpretation

Quantitative data from the characterization workflow should be summarized for clear comparison.

Table 1: Representative Data for a Novel CELMoD (Compound X)

Assay Metric Result Interpretation
Cell Viability (NCI-H929) IC₅₀ (CRBN WT) 50 nM Potent anti-proliferative activity.
IC₅₀ (CRBN KO) > 10,000 nM Activity is highly dependent on CRBN.
Protein Degradation (IKZF1) DC₅₀ (24h) 25 nM Induces potent degradation of the target neosubstrate.
CRBN Binding TR-FRET IC₅₀ 150 nM Demonstrates direct and high-affinity binding to CRBN.

| Ternary Complex Formation | NanoBRET™ EC₅₀ | 100 nM | Effectively glues CRBN and the neosubstrate together in cells. |

A successful this compound-based CRBN modulator will exhibit a consistent profile across these assays: potent, CRBN-dependent cellular activity that is driven by efficient neosubstrate degradation, which in turn is caused by high-affinity binding to CRBN and effective formation of the ternary complex.

Conclusion

The this compound scaffold is a cornerstone of targeted protein degradation, providing a robust chemical framework for modulating the CRBN E3 ligase. The protocols outlined in this guide provide a comprehensive workflow for the discovery and characterization of novel CELMoDs. By systematically evaluating cellular activity, target degradation, and the underlying biochemical mechanism, researchers can confidently identify and advance new therapeutic candidates that leverage this powerful "molecular glue" paradigm to address previously intractable diseases. The continued exploration of this chemical space promises the discovery of modulators with novel neosubstrate specificities, further expanding the druggable proteome.[14][19]

References

Analytical HPLC Methods for 2,5-Piperidinedione Purification: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and technical insights for the analytical High-Performance Liquid Chromatography (HPLC) purification of 2,5-piperidinedione and its derivatives. The this compound core, a key pharmacophore in numerous therapeutic agents, including lenalidomide and thalidomide, necessitates robust analytical methods to ensure purity, stability, and, where applicable, enantiomeric separation.[1][2] This guide explores reversed-phase and chiral HPLC methodologies, offering step-by-step protocols, data interpretation guidance, and an in-depth discussion of the scientific principles underpinning method development. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of these critical pharmaceutical compounds.

Introduction: The Significance of this compound

The this compound, also known as a glutarimide, is a privileged scaffold in medicinal chemistry. Its derivatives are central to a class of drugs that modulate the cereblon (CRBN) E3 ubiquitin ligase complex, leading to targeted protein degradation.[2] This mechanism of action is the basis for the immunomodulatory and anti-cancer effects of drugs like lenalidomide. Given the profound biological activity of these compounds, stringent control over their purity and stereochemistry is paramount. Analytical HPLC serves as the cornerstone for achieving and verifying the high purity required for pharmaceutical applications.

This guide will delve into two primary HPLC-based approaches for the analysis and purification of this compound and its analogs:

  • Reversed-Phase HPLC (RP-HPLC): For achiral separations, purity assessment, and stability-indicating assays.

  • Chiral HPLC: For the critical separation of enantiomers, which often exhibit different pharmacological and toxicological profiles.[3]

Foundational Principles: HPLC for Piperidinedione Analysis

High-Performance Liquid Chromatography separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the eluent). The choice of these two phases is critical and is dictated by the physicochemical properties of the analyte.

Reversed-Phase HPLC (RP-HPLC)

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. This is the most common mode of HPLC for the analysis of small organic molecules like this compound. Separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A typical RP-HPLC system for this compound analysis will utilize a C18 column, which has octadecylsilane chains bonded to a silica support. The mobile phase often consists of a mixture of water and a polar organic solvent, such as acetonitrile or methanol, with additives like acids (e.g., formic acid, phosphoric acid) to control the ionization state of the analyte and improve peak shape.[4]

Chiral HPLC

Many this compound derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Chiral HPLC is essential for separating these enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have demonstrated broad applicability for resolving a variety of chiral compounds, including piperidine derivatives.[1][3][5]

Workflow for HPLC Method Development

A systematic approach is crucial for developing a robust and reliable HPLC method. The following diagram illustrates a typical workflow.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV λmax) Column_Screen Column Screening (e.g., C18, C8, Phenyl) Analyte->Column_Screen Selects stationary phase Mobile_Phase_Screen Mobile Phase Screening (ACN/H2O, MeOH/H2O) Column_Screen->Mobile_Phase_Screen Initial solvent choice Gradient_Opt Gradient Optimization Mobile_Phase_Screen->Gradient_Opt Refine separation pH_Opt Mobile Phase pH Optimization Gradient_Opt->pH_Opt Improve peak shape Temp_Opt Column Temperature Optimization pH_Opt->Temp_Opt Fine-tune resolution Specificity Specificity Temp_Opt->Specificity Begin validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness

Caption: A generalized workflow for HPLC method development.

Detailed Protocols and Application Notes

Protocol 1: Achiral Purity Analysis of this compound by RP-HPLC

This protocol is designed for the routine purity assessment of synthesized this compound.

Objective: To separate and quantify this compound from potential impurities.

Instrumentation and Conditions:

ParameterSpecificationRationale
HPLC System Standard HPLC with UV or PDA detectorWidely available and suitable for this application.
Column C18, 250 mm x 4.6 mm, 5 µmA standard column for reversed-phase separations of small molecules.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid helps to protonate silanol groups on the silica, reducing peak tailing. Acetonitrile is a common organic modifier.[4]
Gradient 5% B to 95% B over 20 minutesA broad gradient is suitable for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides good reproducibility.
Detection UV at 210 nmThis compound has a UV absorbance at lower wavelengths.
Injection Vol. 10 µLA typical injection volume.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

  • Determine the retention time of the main peak corresponding to this compound.

  • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Protocol 2: Chiral Separation of a this compound Analog

This protocol provides a starting point for the chiral separation of a substituted this compound.

Objective: To resolve the enantiomers of a chiral this compound analog.

Instrumentation and Conditions:

ParameterSpecificationRationale
HPLC System Standard HPLC with UV or PDA detectorSuitable for this application.
Column Chiralpak IA or similar amylose-based CSPPolysaccharide-based CSPs are effective for separating a wide range of chiral compounds.[1][5]
Mobile Phase n-Hexane:Isopropanol (80:20 v/v)A common normal-phase mobile phase for chiral separations.
Flow Rate 1.0 mL/minA standard flow rate.
Column Temp. 25 °CAmbient temperature is often a good starting point for chiral separations.
Detection UV at 254 nm (or wavelength of maximum absorbance)The detection wavelength should be optimized for the specific analog.
Injection Vol. 10 µLA typical injection volume.

Sample Preparation:

  • Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare sample solutions at a similar concentration in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution factor.

  • Inject the sample to determine the enantiomeric excess (e.e.) of the desired enantiomer.

Application Note: Stability-Indicating HPLC Method

A stability-indicating method is crucial for assessing the degradation of a drug substance over time.[6] This involves subjecting the analyte to stress conditions to generate degradation products and then developing an HPLC method that can separate the parent compound from these degradants.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Alkaline Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photodegradation: Exposure to UV light (254 nm) for 24 hours.

The RP-HPLC method described in Protocol 1 can be adapted as a starting point. The gradient may need to be modified to ensure adequate separation of all degradation products from the main peak. A photodiode array (PDA) detector is highly recommended for this application as it can help in peak purity assessment.

Visualization of Separation Mechanisms

The following diagram illustrates the fundamental difference in the separation mechanism between achiral and chiral HPLC.

Separation_Mechanisms cluster_achiral Achiral RP-HPLC cluster_chiral Chiral HPLC achiral_column C18 Stationary Phase achiral_separation Separation by Hydrophobicity achiral_column->achiral_separation achiral_analyte Analyte Mixture (Piperidinedione + Impurities) achiral_analyte->achiral_column achiral_elution Eluted Peaks (Different Retention Times) achiral_separation->achiral_elution chiral_column Chiral Stationary Phase (CSP) chiral_separation Diastereomeric Complex Formation chiral_column->chiral_separation chiral_analyte Racemic Mixture (R- and S-Enantiomers) chiral_analyte->chiral_column chiral_elution Separated Enantiomers (Different Retention Times) chiral_separation->chiral_elution

Caption: Comparison of achiral and chiral HPLC separation mechanisms.

Conclusion

The analytical HPLC methods outlined in this guide provide a robust framework for the purification and analysis of this compound and its derivatives. By understanding the principles of reversed-phase and chiral chromatography and by following a systematic approach to method development, researchers can ensure the quality, purity, and safety of these important pharmaceutical compounds. The provided protocols serve as a solid starting point, but it is essential to recognize that method optimization will likely be necessary for specific analogs and applications.

References

enzymatic resolution of racemic 2,5-piperidinedione mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: High-Efficiency Enzymatic Kinetic Resolution of Racemic 3-Substituted 2,5-Piperidinedione Mixtures for Pharmaceutical Synthesis

Abstract

Enantiomerically pure piperidine derivatives are crucial building blocks in modern drug discovery, forming the core of numerous pharmaceuticals.[1][2][3] The this compound (or glutarimide) scaffold, in particular, is of significant interest. Traditional chemical methods for obtaining single enantiomers of these compounds often involve complex multi-step syntheses or resolutions with chiral auxiliaries that can be inefficient. This application note presents a robust and highly efficient strategy for the kinetic resolution of racemic 3-substituted this compound mixtures using commercially available enzymes. We provide detailed, validated protocols for two primary enzymatic approaches: lipase-catalyzed asymmetric acylation and hydrolase-mediated enantioselective hydrolysis of the cyclic imide. Furthermore, we detail the necessary chiral High-Performance Liquid Chromatography (HPLC) methods for monitoring reaction progress and determining enantiomeric excess. This guide is intended for researchers, chemists, and process development professionals seeking practical, scalable, and reliable methods for producing chiral this compound intermediates.

Introduction: The Imperative for Chiral Piperidinediones

The piperidine ring is a privileged scaffold in medicinal chemistry, present in over twenty classes of pharmaceuticals.[2][3][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it ideal for optimizing drug-target interactions. When a stereocenter is introduced, as in 3-substituted 2,5-piperidinediones, the biological activity of the two enantiomers can differ dramatically. One enantiomer may be therapeutically active (the eutomer) while the other is inactive or even responsible for undesirable side effects (the distomer). Therefore, the ability to isolate or synthesize the desired single enantiomer is a regulatory and clinical necessity.

Enzymatic Kinetic Resolution (EKR) offers a powerful and "green" alternative to classical resolution techniques. It leverages the exquisite stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, modifying one while leaving the other untouched. This process allows for the separation of both enantiomers, often with very high optical purity.

Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is based on the difference in the rate of reaction for two enantiomers with a chiral catalyst, in this case, an enzyme. The enzyme selectively recognizes and transforms one enantiomer (the "fast-reacting" enantiomer) into a new product, while the other (the "slow-reacting" enantiomer) remains largely unreacted.

The theoretical maximum yield for the recovery of a single enantiomer from a racemic mixture via EKR is 50%. The success of the resolution is quantified by the enantiomeric excess (ee) of both the product and the remaining substrate, and the conversion percentage. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

EKR_Principle cluster_start Racemic Mixture (R/S) cluster_process Enzymatic Reaction cluster_end 50% Conversion racemate Substrate (R) + Substrate (S) enzyme Chiral Enzyme (e.g., Lipase) racemate->enzyme k_R > k_S product Product (R) enzyme->product unreacted Substrate (S) enzyme->unreacted (unreacted)

Caption: General principle of Enzymatic Kinetic Resolution (EKR).

Core Experimental Workflow

A successful enzymatic resolution protocol follows a logical progression from enzyme selection to the final analysis of the separated enantiomers. The workflow is designed to be self-validating by incorporating analytical checkpoints at critical stages.

EKR_Workflow Overall Experimental Workflow start Racemic this compound Substrate Synthesis/Procurement screen Enzyme Screening Lipases | Hydrolases Small-scale trials to identify a selective enzyme. start->screen optimize Reaction Optimization Solvent | Temperature | Acyl Donor (for lipases) | pH (for hydrolases) Maximize enantioselectivity (E value). screen->optimize preparative Preparative Scale Resolution Gram-scale reaction based on optimized conditions. optimize->preparative monitor Reaction Monitoring|{Chiral HPLC | TLC}|Track conversion and enantiomeric excess (ee). preparative->monitor workup Work-up & Separation Stop reaction at ~50% conversion. Separate product from unreacted substrate (e.g., column chromatography). preparative->workup analysis Enantiomeric Purity Analysis Determine ee of isolated product and unreacted substrate via Chiral HPLC. workup->analysis

Caption: A systematic workflow for developing an EKR protocol.

Protocol A: Lipase-Catalyzed Asymmetric Acylation

Lipases are highly versatile serine hydrolases that function efficiently in non-aqueous environments, making them ideal for catalyzing transesterification and amidation reactions.[5] In this protocol, a lipase enantioselectively acylates one enantiomer of the piperidinedione (if it contains a suitable nucleophilic group like a hydroxyl or amino group) or a derivative. For the core this compound structure, this method is most applicable to derivatives containing a hydroxyl or amino substituent, or via acylation of the imide nitrogen itself. Lipases such as Candida antarctica Lipase B (CALB) and Pseudomonas cepacia Lipase (PSL) are excellent starting points due to their broad substrate tolerance and high selectivity.[6]

Materials & Reagents
Reagent/MaterialSupplierPurpose
Racemic 3-substituted this compoundN/ASubstrate
Novozym® 435 (Immobilized CALB)Sigma-AldrichBiocatalyst
Amano Lipase PS-D (Immobilized PSL)Amano EnzymeBiocatalyst
Vinyl AcetateSigma-AldrichIrreversible Acyl Donor
Diisopropyl Ether (DIPE), AnhydrousSigma-AldrichOrganic Solvent
Ethyl Acetate / HexanesFisher Sci.Solvents for Chromatography
Chiral HPLC Column (e.g., Chiralpak® IA)DaicelAnalytical Separation
Step-by-Step Protocol
  • Enzyme Pre-treatment: Weigh 100 mg of immobilized lipase (e.g., Novozym® 435) into a 20 mL screw-cap vial. Dry under vacuum for at least 2 hours to remove residual water, which can cause unwanted hydrolysis.

  • Reaction Setup:

    • To the vial containing the dried enzyme, add 5 mL of anhydrous diisopropyl ether (DIPE).

    • Add the racemic 3-substituted this compound substrate (0.1 mmol, 1.0 eq).

    • Add vinyl acetate (0.15 mmol, 1.5 eq). Causality Note: Vinyl acetate is an excellent acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it forward.

  • Incubation: Seal the vial tightly and place it in an orbital shaker set to 200 rpm and 40 °C.

  • Reaction Monitoring:

    • Periodically (e.g., at 1, 4, 8, and 24 hours), pause the shaking and allow the enzyme beads to settle.

    • Withdraw a small aliquot (~20 µL) of the supernatant.

    • Dilute the aliquot with 1 mL of the HPLC mobile phase (e.g., Hexane/Isopropanol).

    • Filter through a 0.22 µm syringe filter and analyze by chiral HPLC (see Section 6) to determine the conversion and enantiomeric excess of the substrate (ee_s) and product (ee_p).

  • Reaction Termination & Work-up:

    • When the conversion reaches approximately 50% (as determined by HPLC), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Separate the acylated product from the unreacted piperidinedione substrate using silica gel column chromatography, typically with an ethyl acetate/hexanes gradient.

Protocol B: Hydrolase-Mediated Imide Ring Opening

Certain hydrolases, particularly those with amidase or imidase activity, can catalyze the enantioselective hydrolysis of one of the amide bonds within the cyclic imide ring.[7] Enzymes from the hydantoinase family have been shown to hydrolyze cyclic imides, making them promising candidates for this application.[8][9] This approach yields a ring-opened N-carbamoyl-amino acid derivative from one enantiomer, leaving the other enantiomer as the intact cyclic imide.

Hydrolysis_Mechanism racemate Racemic 3-R-2,5-Piperidinedione enzyme Hydrolase / Imidase racemate->enzyme product Ring-Opened Product (from R-enantiomer) enzyme->product Enantioselective Hydrolysis unreacted Intact Substrate (S-enantiomer) enzyme->unreacted water H₂O water->enzyme

Caption: Enantioselective hydrolysis of a this compound.

Materials & Reagents
Reagent/MaterialSupplierPurpose
Racemic 3-substituted this compoundN/ASubstrate
D-Hydantoinase (e.g., from Blastobacter sp.)TCI, SigmaBiocatalyst
Potassium Phosphate Buffer (100 mM, pH 7.5)N/AAqueous Reaction Medium
Acetonitrile (ACN)Fisher Sci.Co-solvent / Quenching
Chiral HPLC Column (e.g., Chiralpak® IB)DaicelAnalytical Separation
Step-by-Step Protocol
  • Substrate Solution: Prepare a stock solution of the racemic 3-substituted this compound in a minimal amount of a water-miscible co-solvent like DMSO or acetonitrile (e.g., 100 mg/mL).

  • Reaction Setup:

    • In a 10 mL vial, add 5 mL of 100 mM potassium phosphate buffer (pH 7.5).

    • Add the substrate stock solution to reach a final concentration of 5-10 mM. Causality Note: Maintaining a low substrate concentration is crucial to prevent precipitation and potential enzyme inhibition.

    • Add the hydrolase enzyme (e.g., 1-5 mg/mL of a commercially available lyophilisate).

  • Incubation: Place the vial in an orbital shaker set to 150-200 rpm and 30 °C.

  • Reaction Monitoring:

    • Periodically (e.g., every 2-4 hours), withdraw a 50 µL aliquot of the reaction mixture.

    • Quench the enzymatic reaction by adding the aliquot to 450 µL of cold acetonitrile.

    • Vortex and centrifuge to precipitate the enzyme.

    • Filter the supernatant and analyze by chiral HPLC to monitor the disappearance of one substrate enantiomer and the appearance of the product peak.

  • Reaction Termination & Work-up:

    • When the conversion is near 50%, terminate the reaction by acidifying the mixture to pH ~3 with 1M HCl. This will protonate the carboxylic acid of the ring-opened product.

    • Extract the mixture with a suitable organic solvent like ethyl acetate (3 x 10 mL). The unreacted piperidinedione will preferentially partition into the organic layer, while the more polar, ring-opened product may remain in the aqueous layer.

  • Purification: The two layers can be separated. The organic layer is dried over Na₂SO₄ and concentrated to yield the unreacted enantiomer. The aqueous layer can be further processed if the ring-opened product is desired. Purity should be confirmed by HPLC and NMR.

Analytical Protocol: Chiral HPLC Method Development

Accurate analysis is the cornerstone of a successful resolution. Chiral HPLC is the gold standard for determining the enantiomeric composition of the substrate and product. Polysaccharide-based chiral stationary phases (CSPs) are exceptionally effective for separating piperidinedione analogues.[10][11]

Recommended Starting Conditions
ParameterCondition A (Normal Phase)Condition B (Normal Phase)
Column Chiralpak® IA (Amylose-based)Chiralpak® IB (Cellulose-based)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)Methyl-tert-butyl ether / THF (90:10, v/v)[10]
Additive 0.1% Diethylamine (for basic analytes)None
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 220 nm or 254 nmUV at 254 nm
Method Optimization
  • No Separation: If no separation is observed, switch the column type (e.g., from IA to IB or a Chiralcel® column). Also, vary the ratio of the alcohol modifier (isopropanol or ethanol) in the mobile phase.

  • Poor Resolution: Decrease the flow rate (e.g., to 0.7 mL/min) or adjust the column temperature. Small changes in the mobile phase composition can have a large impact on resolution.

  • Peak Tailing: For basic compounds, the addition of a small amount of an amine modifier (like diethylamine) can significantly improve peak shape. For acidic compounds, an acid modifier (like trifluoroacetic acid) may be required.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Conversion Inactive enzyme; Incorrect solvent/pH; Presence of inhibitors.Verify enzyme activity with a known substrate. Ensure anhydrous solvent for lipase or correct buffer pH for hydrolase. Purify substrate.
Low Enantioselectivity Sub-optimal enzyme for the substrate; Incorrect temperature; Wrong solvent.Screen a wider range of enzymes. Optimize temperature (lower T often increases E). Screen different solvents (e.g., MTBE, Toluene, THF for lipases).
Reaction Stalls <50% Product inhibition; Enzyme denaturation; Reversible reaction.For lipase, use an irreversible acyl donor (vinyl acetate). Add fresh enzyme. For hydrolase, check if pH is shifting during the reaction.
Difficult Separation Product and substrate have similar polarity.Derivatize one of the components post-reaction to alter its polarity before column chromatography. Explore preparative chiral HPLC.

Conclusion

The enzymatic kinetic resolution of 3-substituted 2,5-piperidinediones is a highly effective and scalable strategy for accessing enantiomerically pure building blocks for pharmaceutical R&D. By leveraging the selectivity of enzymes like lipases and hydrolases, researchers can avoid the pitfalls of traditional chemical methods. The protocols detailed in this note provide a comprehensive and validated starting point for developing a robust resolution process, from initial enzyme screening to final analytical verification. The key to success lies in systematic optimization and precise analytical monitoring, enabling the reliable production of high-value chiral intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,5-Piperidinedione Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-piperidinedione, also known as the glutarimide scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize cyclization reactions for improved yields and purity. This resource provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during the synthesis of these important heterocyclic compounds.

Introduction to this compound Synthesis

The this compound (glutarimide) ring is a privileged scaffold found in numerous bioactive molecules, including the notorious thalidomide and its modern, highly valuable derivatives used in targeted protein degradation, such as PROTACs and molecular glues.[1][2] The synthesis of these structures, while conceptually straightforward, is often plagued by challenges that can significantly impact reaction yield and purity.[2] Common synthetic routes involve the cyclization of glutamic acid derivatives, glutaric anhydride, or through Michael addition reactions.[3][4] This guide will focus on troubleshooting the common intramolecular cyclization approaches.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this compound cyclization reactions?

A1: The most frequent culprit for low yields is incomplete cyclization due to inefficient dehydration or competing side reactions. The intramolecular cyclization of a glutamic acid derivative or a similar precursor to form the six-membered glutarimide ring is a dehydration reaction. If the water generated is not effectively removed or neutralized, the reaction can stall or even reverse. Furthermore, the stability of the glutarimide ring itself can be an issue, particularly under harsh basic or acidic conditions, leading to ring-opening.[2]

Q2: My starting material is a glutamic acid derivative. What are the best conditions for cyclization?

A2: For the cyclization of glutamic acid derivatives, thermal dehydration is a common method. However, high temperatures can lead to side reactions. A more controlled approach involves the use of dehydrating agents. Acetic anhydride is a classic and effective reagent for this transformation. It reacts with the carboxylic acid to form a mixed anhydride, which is a highly reactive intermediate that readily undergoes intramolecular aminolysis to form the desired glutarimide.

Another effective method involves the use of coupling reagents commonly employed in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS).[5] These reagents activate the carboxylic acid, facilitating the intramolecular attack by the amide nitrogen.

Q3: I am observing significant epimerization at the alpha-carbon of my substituted glutarimide. How can I minimize this?

A3: Epimerization is a significant challenge, especially when a stereocenter is present at the carbon alpha to the carbonyl group.[2] The acidic proton at this position can be abstracted under basic conditions, leading to racemization. To mitigate this, it is crucial to carefully control the reaction pH and temperature.

  • Use of Mild Bases: If a base is required, opt for non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydroxide or potassium tert-butoxide.

  • Temperature Control: Running the reaction at lower temperatures can significantly reduce the rate of epimerization.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that promote epimerization.

Q4: Can I use a catalyst to improve the cyclization reaction?

A4: Yes, both acid and base catalysis can be employed, but must be used judiciously. Lewis acids can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amide nitrogen.[6] However, strong Brønsted acids can lead to unwanted side reactions. Similarly, bases can deprotonate the amide nitrogen, increasing its nucleophilicity, but as mentioned, can also cause epimerization.[7] The choice of catalyst is highly substrate-dependent, and screening of different catalysts may be necessary. For some multicomponent reactions leading to piperidine derivatives, catalysts like ZrCl4 have been shown to be effective.[8]

Troubleshooting Guide: Low Yield and Impurities

This section provides a structured approach to troubleshooting common issues in this compound synthesis.

Problem 1: Low or No Product Formation

If you are observing low or no formation of your desired this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low/No Product Yield

G start Low/No Product check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Quality & Stoichiometry check_sm->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions incomplete_activation Incomplete Carboxylic Acid Activation? check_conditions->incomplete_activation amine_deactivation Amine Deactivation? check_conditions->amine_deactivation optimize_activation Optimize Activation: - Increase coupling reagent equivalents - Add HOBt/Oxyma - Switch to acyl chloride incomplete_activation->optimize_activation optimize_amine Optimize Amine Reactivity: - Use a non-nucleophilic base (DIPEA) - Ensure anhydrous conditions amine_deactivation->optimize_amine success Improved Yield optimize_activation->success optimize_amine->success

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Troubleshooting:

  • Verify Starting Material Integrity:

    • Action: Confirm the identity and purity of your starting material (e.g., glutamic acid derivative) using techniques like NMR or LC-MS.

    • Rationale: Impurities in the starting material can inhibit the reaction or lead to the formation of side products.

  • Assess Reagent Quality and Stoichiometry:

    • Action: Ensure that your dehydrating agents or coupling reagents are fresh and anhydrous. Verify the stoichiometry of all reagents.

    • Rationale: Dehydrating agents are often hygroscopic and lose their activity over time. Incorrect stoichiometry can lead to incomplete reactions.[9]

  • Evaluate Reaction Conditions:

    • Action: Double-check the reaction temperature and time. If running a thermal cyclization, ensure the temperature is high enough for dehydration but not so high as to cause decomposition.

    • Rationale: Both temperature and reaction time are critical parameters that can significantly influence the reaction outcome.

  • Address Incomplete Carboxylic Acid Activation:

    • Action: If using a coupling reagent, consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine component (if it's an intermolecular reaction followed by cyclization).[9] You can also increase the equivalents of the coupling reagent or add an activating agent like HOBt or OxymaPure.[9]

    • Rationale: Incomplete activation of the carboxylic acid is a common reason for low amide bond formation, which is a key step in many cyclization strategies.[9]

  • Prevent Amine Deactivation:

    • Action: Ensure your reaction is performed under anhydrous conditions. If your amine starting material is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA to liberate the free amine.

    • Rationale: Water can hydrolyze activated intermediates. Protonation of the amine renders it non-nucleophilic and unable to participate in the cyclization.[9]

Problem 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the overall yield.

Common Side Reactions and Solutions

Side Reaction Plausible Cause Proposed Solution Reference
Ring-Opening Reaction conditions are too harsh (strongly acidic or basic).Use milder reaction conditions. Buffer the reaction mixture if necessary.[2]
Polymerization High concentration of starting material; intermolecular reactions competing with intramolecular cyclization.Perform the reaction under high dilution conditions to favor intramolecular cyclization.N/A
Formation of Nitriles Use of overly aggressive dehydrating agents (e.g., P₂O₅, SOCl₂) at high temperatures.Switch to milder dehydrating agents like acetic anhydride or carbodiimides.[10][11]
Epimerization Presence of a strong base and/or elevated temperatures.Use a weaker, non-nucleophilic base (e.g., DIPEA) and run the reaction at a lower temperature.[2]

Visualizing the Main Reaction and a Key Side Reaction

G cluster_main Desired Cyclization cluster_side Side Reaction: Ring Opening start_main Glutamic Acid Derivative activated Activated Intermediate (e.g., Mixed Anhydride) start_main->activated Dehydrating Agent product This compound activated->product Intramolecular Nucleophilic Attack product_side This compound opened Ring-Opened Product product_side->opened Harsh Base (e.g., NaOH)

Caption: Desired cyclization versus a common side reaction.

Experimental Protocols

Protocol 1: Cyclization of N-Protected Glutamic Acid using Acetic Anhydride

This protocol is suitable for the cyclization of an N-protected glutamic acid to the corresponding N-protected 3-substituted-2,5-piperidinedione.

Materials:

  • N-protected glutamic acid (e.g., Cbz-Glu-OH)

  • Acetic anhydride

  • Anhydrous sodium acetate (optional, as a catalyst)

  • Anhydrous toluene or xylene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N-protected glutamic acid (1.0 eq).

  • Add anhydrous toluene or xylene to create a suspension (approximately 0.1 M concentration).

  • Add acetic anhydride (1.5 - 2.0 eq) and anhydrous sodium acetate (0.1 eq, optional).

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by TLC or LC-MS. The reaction is usually complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess acetic anhydride by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Michael Addition/Intramolecular Cyclization Cascade

This protocol describes a method for synthesizing substituted piperidine-2,6-diones from methyl acetates and acrylamides.[12]

Materials:

  • Substituted methyl acetate (1.0 eq)

  • Acrylamide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted methyl acetate (1.0 eq) and anhydrous THF (to achieve a concentration of approximately 0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (KOtBu) (2.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the acrylamide (1.2 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

References

Technical Support Center: Purification of Polar 2,5-Piperidinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 2,5-piperidinedione derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these challenging molecules. The inherent polarity and structural features of piperidinedione scaffolds often lead to purification hurdles that require nuanced and well-reasoned strategies.

This document moves beyond standard protocols to explain the underlying principles of purification choices, offering a self-validating framework for your experimental design. We will explore common problems, provide detailed troubleshooting guides, and answer frequently asked questions to empower you with the expertise to achieve your desired purity and yield.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems encountered during the purification of polar this compound derivatives in a question-and-answer format.

Issue 1: Poor Retention in Reversed-Phase Chromatography

Q: My highly polar piperidinedione derivative shows little to no retention on a standard C18 column and elutes in the void volume. How can I increase its retention?

A: This is a classic challenge when dealing with highly polar compounds in reversed-phase liquid chromatography (RP-LC).[1][2] The hydrophobic stationary phase (like C18) has minimal interaction with hydrophilic analytes, leading to their rapid elution with the polar mobile phase.[3][4][5]

Root Cause Analysis: The fundamental issue is a mismatch in polarity. Your analyte prefers the polar mobile phase (e.g., water/acetonitrile) over the non-polar stationary phase. To achieve separation, you must increase the interaction between your compound and the column.

Solutions & Protocols:

  • Switch to a Polar-Embedded or AQ-Type RP Column:

    • Explanation: These columns have stationary phases that are modified with polar groups (e.g., amide, carbamate) embedded within the alkyl chains. This modification makes the column more resistant to "phase collapse" in highly aqueous mobile phases and provides an alternative mechanism for retaining polar compounds through hydrogen bonding and dipole-dipole interactions.[6]

    • Protocol:

      • Replace your standard C18 column with a polar-embedded equivalent (e.g., C18-Amide, C18-AQ).

      • Start with a mobile phase of 95-100% aqueous solvent (e.g., water with 0.1% formic acid) and a low percentage of organic modifier (e.g., 0-5% acetonitrile or methanol).

      • Run a shallow gradient to elute your compound. This high aqueous environment maximizes the retention of polar analytes.[7]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Explanation: HILIC is specifically designed for the separation of polar compounds.[8][9][10] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][10][11] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[10][11]

    • Protocol:

      • Equip your HPLC system with a HILIC column (e.g., silica, amide, or zwitterionic phase).[8][9]

      • Use a mobile phase consisting of a high percentage of acetonitrile (e.g., 95%) and a low percentage of aqueous buffer (e.g., 5% water with 10 mM ammonium formate).

      • Elute the compound by increasing the percentage of the aqueous component (the strong solvent in HILIC).[11]

  • Use Ion-Pair Chromatography:

    • Explanation: If your piperidinedione derivative is ionizable (basic or acidic), you can add an ion-pairing reagent to the mobile phase.[12] For a basic piperidinedione, an alkyl sulfonate can be used. This reagent forms a neutral ion-pair with your charged analyte, increasing its overall hydrophobicity and thus its retention on a C18 column.[2][12]

    • Protocol:

      • Add 5-10 mM of an ion-pairing reagent (e.g., sodium 1-heptanesulfonate for basic compounds) to your aqueous mobile phase.

      • Ensure the mobile phase pH is adjusted to fully ionize your compound.

      • Run the separation on a standard C18 column. Be aware that ion-pairing reagents can be difficult to remove from the column.

Issue 2: Peak Tailing and Irreversible Adsorption on Silica Gel

Q: When using normal-phase chromatography on silica gel, my piperidinedione derivative shows significant peak tailing or, in some cases, does not elute at all. What is causing this?

A: This issue is common for basic heterocyclic compounds on standard silica gel.[13] The problem stems from strong, undesirable interactions between the basic nitrogen atoms in the piperidinedione ring and the acidic silanol groups (Si-OH) on the surface of the silica.[13]

Root Cause Analysis: The lone pair of electrons on the nitrogen atom can interact strongly with the acidic protons of the silanol groups, leading to chemisorption. This results in a mixed-mode retention mechanism (adsorption and ion exchange) that causes broad, tailing peaks or even irreversible binding to the column.[13]

Solutions & Protocols:

  • Mobile Phase Modification with a Basic Additive:

    • Explanation: Adding a small amount of a competing base to your mobile phase can saturate the active silanol sites. This additive will preferentially bind to the acidic sites on the silica, preventing your analyte from interacting with them and leading to a more uniform adsorption/desorption process.[12]

    • Protocol:

      • Prepare your eluent (e.g., dichloromethane/methanol) as usual.

      • Add a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide.[12][14]

      • Run the column as planned. You should observe a significant improvement in peak shape.

  • Use a Deactivated or Alternative Stationary Phase:

    • Explanation: If mobile phase modifiers are not sufficient or are incompatible with your compound, consider using a different stationary phase.

    • Options:

      • Deactivated Silica: Silica gel can be "deactivated" by treating it with a reagent that caps the acidic silanol groups.[14]

      • Alumina: Alumina is another polar stationary phase that can be used. Basic alumina is often a good choice for purifying basic compounds.

      • Bonded Phases: Consider using a bonded normal phase like amino (NH2) or cyano (CN) columns, which have different selectivity and are less acidic than bare silica.[15]

  • Dry Loading the Sample:

    • Explanation: If your compound has poor solubility in the column eluent, dissolving it in a stronger, more polar solvent for loading can cause it to precipitate at the top of the column, leading to band broadening. Dry loading adsorbs the compound onto a small amount of silica before adding it to the column, ensuring a more even starting band.[16]

    • Protocol:

      • Dissolve your crude sample in a suitable solvent (e.g., methanol, DCM).

      • Add a small amount of silica gel (2-3 times the mass of your sample) to the solution.

      • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

      • Carefully add this powder to the top of your packed column.[16]

Frequently Asked Questions (FAQs)

Q1: My piperidinedione derivative is susceptible to hydrolysis. How does this affect my purification strategy?

A: The lactam bonds in the this compound ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with elevated temperatures. This is a critical consideration for method development.

  • Strategy:

    • Avoid Extreme pH: Use mobile phases buffered in the neutral pH range (pH 4-7) if possible. Formic acid or acetic acid at low concentrations (0.1%) are generally well-tolerated.

    • Temperature Control: Perform the purification at room temperature or even in a cold room if the compound is particularly labile.

    • Speed: Develop a rapid purification method to minimize the time the compound spends in solution.

    • Post-Purification: Immediately remove the solvent from the collected fractions. If the final product needs to be stored, lyophilization (freeze-drying) can be an excellent method to obtain a stable, dry powder, as it avoids the high heat associated with other drying methods.[17][18][19] Many active pharmaceutical ingredients (APIs) that are unstable in aqueous solutions are supplied in a lyophilized form.[20]

Q2: I have a racemic mixture of a chiral piperidinedione derivative. What is the best approach for enantiomeric separation?

A: Chiral separation is essential when the biological activity of enantiomers differs.[21][22] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this.

  • Strategy:

    • Column Screening: There is no universal chiral column. You will need to screen several CSPs. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are a very common starting point and have been used successfully for piperidinedione analogues.[23][24]

    • Mobile Phase Modes: Screen different mobile phase modes, including normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase.[23][24] The choice of mobile phase can dramatically affect the chiral recognition mechanism.

    • Method Optimization: Once a suitable column and mobile phase are identified, optimize the separation by adjusting the solvent ratio, flow rate, and column temperature to maximize resolution.

Q3: My initial purification step still leaves some closely-related impurities. What should I do next?

A: This is a perfect scenario for employing an orthogonal purification strategy. Orthogonal methods separate compounds based on different chemical or physical principles.[25] Combining two orthogonal techniques provides a much higher resolving power than repeating the same method.

  • Strategy:

    • RP-LC followed by HILIC: This is a powerful combination for polar compounds.[26][27] An initial purification on a reversed-phase column separates compounds based on hydrophobicity. The resulting partially purified fractions can then be subjected to HILIC, which separates them based on hydrophilicity and polar interactions.[26][28]

    • Chromatography followed by Crystallization: If your compound is a solid, chromatography can be used to remove the bulk of impurities, followed by crystallization to achieve high purity.[29][30] The principle of crystallization relies on differences in solubility between your compound and the remaining impurities in a chosen solvent system.[31][32]

Visualizations & Data

Chromatography Mode Selection Logic

The choice of chromatography is paramount. This decision tree illustrates a logical workflow for selecting the appropriate technique.

Chromatography_Selection start Start: Crude Piperidinedione Derivative check_polarity Is the compound highly polar? (Poor retention on C18) start->check_polarity rp_lc Reversed-Phase LC (C18, Polar-Embedded) check_polarity->rp_lc No hilic HILIC check_polarity->hilic Yes check_charge Is the compound ionizable (acidic/basic)? npc Normal-Phase LC (Silica, Alumina) + Modifier (e.g., TEA) check_charge->npc No ion_exchange Ion-Exchange Chromatography check_charge->ion_exchange Yes check_chirality Is the compound a racemic mixture? chiral_hplc Chiral HPLC check_chirality->chiral_hplc Yes final_product Purified Product check_chirality->final_product No rp_lc->check_charge hilic->check_charge npc->check_chirality ion_exchange->check_chirality chiral_hplc->final_product

Caption: Logic diagram for selecting a primary purification technique.

Orthogonal Purification Workflow

This diagram illustrates how two different purification methods can be combined for superior purity.

Orthogonal_Workflow start Crude Product step1 Step 1: Reversed-Phase LC (Separation by Hydrophobicity) start->step1 fractions Partially Pure Fractions (Co-eluting polar impurities remain) step1->fractions step2 Step 2: HILIC (Separation by Polarity) fractions->step2 end High-Purity Product step2->end

Caption: Workflow for a two-step orthogonal purification strategy.

Comparative Table of Chromatography Techniques

This table summarizes the key parameters for the primary liquid chromatography modes discussed.

FeatureReversed-Phase (RP-LC)Hydrophilic Interaction (HILIC)Normal-Phase (NP-LC)
Stationary Phase Non-polar (e.g., C18, C8)[4]Polar (e.g., Silica, Amide, Diol)[9][11]Polar (e.g., Silica, Alumina)[4]
Mobile Phase Polar (Water/ACN, Water/MeOH)[4]Non-polar (High % ACN with water)[1][11]Non-polar (Hexane/EtOAc)
Elution Principle Decrease mobile phase polarityIncrease mobile phase polarity[11]Increase mobile phase polarity
Best For Moderately polar to non-polar compoundsHighly polar, hydrophilic compounds[8][9][10]Moderately polar, organic-soluble compounds
Key Challenge Poor retention of very polar analytes[1][2]Reproducibility, analyte solubility[1]Strong interaction with basic compounds

References

Technical Support Center: Synthesis of 2,5-Piperidinedione Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-piperidinedione (glutarimide) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged scaffold, a core component of numerous bioactive molecules, including groundbreaking therapeutics like lenalidomide and targeted protein degraders (PROTACs).[1][2]

Synthesizing and modifying the glutarimide ring, however, is not without its challenges. The structure's inherent reactivity can lead to a variety of side-products, complicating purification, reducing yields, and compromising stereochemical integrity.[3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues and optimize your synthetic protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 2,5-piperidinediones.

Question 1: My reaction has a low yield, and mass spectrometry analysis shows a significant peak with a mass corresponding to my product +18 amu. What is happening?

Answer: This is a classic sign of hydrolysis , where the glutarimide ring has been opened by water. The addition of 18 amu (the molecular weight of H₂O) corresponds to the formation of a glutaric acid monoamide byproduct.[4]

Causality: The dicarboximide structure of the this compound is susceptible to nucleophilic attack, particularly under basic conditions.[3] Aqueous bases, or even residual water in your solvents or reagents under basic conditions, can readily hydrolyze one of the amide bonds in the ring. N-acyl glutarimides can be particularly sensitive to base-promoted ring opening.[5][6][7]

Confirmation:

  • LC-MS: Look for a peak with [M+H+18]⁺.

  • ¹H NMR: You will see the disappearance of the characteristic broad N-H singlet of the imide (typically >8 ppm) and the appearance of new, broad signals for a carboxylic acid proton (-COOH, >10 ppm) and a primary amide (-CONH₂, ~7-8 ppm).

Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.

  • Choice of Base: If a base is required, use non-nucleophilic, anhydrous bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH). Avoid aqueous bases like NaOH or K₂CO₃ if possible, especially with heating.

  • Temperature Control: Hydrolysis is often accelerated by heat. Maintain the lowest effective temperature for your reaction.

  • Work-up Procedure: Quench the reaction with a non-aqueous acid source if possible, or perform the aqueous quench at low temperatures (0 °C) and minimize the contact time before extraction.

hydrolysis_pathway cluster_conditions Cause Piperidinedione This compound (Product) SideProduct Glutaric Acid Monoamide (Side-Product, M+18) Piperidinedione->SideProduct Ring Opening/ Hydrolysis Water H₂O Base Base (e.g., OH⁻)

Question 2: I am synthesizing a chiral, 3-substituted piperidinedione, but my final product shows poor enantiomeric excess (e.e.) or diastereomeric ratio (d.r.). Why am I losing stereochemistry?

Answer: You are likely observing epimerization at the chiral center alpha to one of the carbonyls (the C3 position).

Causality: The proton on the stereogenic center (C3) is acidic due to its position between a carbonyl group and the nitrogen atom. This acidity makes it susceptible to deprotonation by a base.[3] The resulting enolate intermediate is planar (sp² hybridized), which erases the stereochemical information at that center. Subsequent reprotonation during the reaction or work-up can occur from either face of the planar enolate, leading to a racemic or epimerized mixture.

Confirmation:

  • Chiral HPLC/SFC: This is the most direct method to determine the enantiomeric or diastereomeric ratio of your product.

  • ¹H or ¹³C NMR: If you have a diastereomeric mixture, you will see two distinct sets of signals for the protons and carbons near the epimerized center.

Preventative Measures:

  • Base Selection: Use a non-nucleophilic, sterically hindered base. Lithium hexamethyldisilazide (LiHMDS) is often a better choice than smaller bases like LDA or metal alkoxides, as it is less likely to cause competing reactions.

  • Temperature is Critical: Perform deprotonation and subsequent reactions at very low temperatures (e.g., -78 °C) to minimize the rate of enolization and potential proton exchange.

  • Proton Source Control: When quenching the reaction, use a carefully chosen proton source. A rapid, low-temperature quench with a weak acid (like saturated aq. NH₄Cl) is often preferred over strong acids or water.

  • Protecting Groups: If possible, consider synthetic routes where the imide nitrogen is protected (e.g., with a Boc group), which can sometimes influence the acidity and reactivity of the C3 proton.

epimerization_workflow cluster_main Epimerization Mechanism Chiral Chiral Piperidinedione (Single Enantiomer) Enolate Planar Enolate Intermediate (Achiral) Racemic Racemic/Epimerized Mixture Base + Base - H⁺ Protonation + H⁺

Question 3: My reaction mixture is turning yellow or brown, and the final product is difficult to purify. What could be the cause?

Answer: This often indicates oxidation or decomposition . While the saturated piperidinedione ring is relatively stable, certain reaction conditions or impurities can promote oxidative side reactions.

Causality: A likely oxidative pathway is the dehydrogenation of the piperidinedione ring to form unsaturated byproducts.[8] These conjugated systems are often colored and can be more reactive, potentially leading to further polymerization or decomposition. This is more common in reactions run at higher temperatures or those exposed to air.

Confirmation:

  • MS Analysis: Look for masses corresponding to [M-2H]⁺ or other dehydrogenated species.

  • ¹H NMR: The appearance of new signals in the olefinic region (5-7 ppm) could indicate the formation of double bonds in the ring.

Preventative Measures:

  • Inert Atmosphere: This is the most crucial step. Always run your reactions under a positive pressure of an inert gas like nitrogen or argon.

  • Degassed Solvents: Dissolved oxygen in solvents is a common culprit. Degas your solvents before use, especially for sensitive reactions. (See Protocol 1).

  • Minimize Reaction Time and Temperature: Do not heat the reaction longer or at a higher temperature than necessary.

  • Purity of Starting Materials: Ensure your starting materials are pure, as trace metal impurities can sometimes catalyze oxidation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-substituted 2,5-piperidinediones and their main pitfalls?

A1: Several strategies exist, each with its own advantages and potential for side-product formation.

Synthetic StrategyDescriptionCommon Side-Products/IssuesPrevention/Mitigation
Michael Addition A Michael acceptor (e.g., an acrylamide) reacts with a nucleophile (e.g., the enolate of an acetate derivative) followed by intramolecular cyclization.[2]Incomplete cyclization, hydrolysis of ester/amide precursors, polymerization of the Michael acceptor.Use strong, non-nucleophilic bases (e.g., KOtBu); strict anhydrous conditions; controlled addition of reagents.
Dieckmann Condensation Intramolecular cyclization of a dicarboxylic ester derivative to form a β-keto ester, which is then further elaborated.[9]Self-condensation of starting materials, incomplete reaction, difficulty in controlling regioselectivity with unsymmetrical precursors.High dilution conditions can favor intramolecular cyclization; careful choice of base and reaction temperature.
Alkylation of Glutarimide Direct alkylation of the glutarimide anion at the C3 position.Over-alkylation (dialkylation), O-alkylation vs. C-alkylation, epimerization of the product.Use of a single equivalent of alkylating agent at low temperature; choice of counter-ion and solvent can influence C/O ratio.
Cyclization of Glutamic Acid Derivatives Heating glutamic acid or its derivatives with ammonia or urea to induce cyclization.[1][10]Racemization at high temperatures, decomposition/charring, formation of pyroglutamic acid.Use milder cyclization/dehydration agents (e.g., acetic anhydride); optimize temperature and reaction time carefully.

Q2: How can I effectively purify my this compound product from common side-products like the ring-opened monoamide?

A2: The purification strategy depends on the physicochemical differences between your product and the impurity.

  • Column Chromatography: This is the most versatile method. The ring-opened glutaric acid monoamide is significantly more polar than the cyclic imide due to the presence of both a carboxylic acid and an amide. A standard silica gel column using a gradient elution (e.g., from ethyl acetate/hexanes to ethyl acetate/methanol) will typically provide good separation. The polar side-product will have a much lower Rf value.

  • Acid/Base Extraction: You can exploit the acidic nature of the carboxylic acid in the hydrolyzed byproduct. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). The acidic byproduct will be deprotonated and move into the aqueous layer as its carboxylate salt, while your neutral piperidinedione product remains in the organic layer. Be cautious, as prolonged exposure to even mild base can cause further hydrolysis of the desired product.

  • Recrystallization: If your product is a solid and the impurity levels are not too high, recrystallization can be very effective. Choose a solvent system where the product has good solubility at high temperatures but poor solubility at low temperatures, while the impurity remains soluble. Ethanol or isopropanol are often good starting points.[10]

Experimental Protocols

Protocol 1: Degassing Solvents via Freeze-Pump-Thaw

This protocol is essential for removing dissolved oxygen, which can cause oxidative side-reactions.[8]

  • Setup: Place the solvent to be degassed in a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full.

  • Freeze: Immerse the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the inside wall, which maximizes the surface area.

  • Pump: Once the solvent is completely frozen solid, open the flask's stopcock to a high-vacuum line. Allow it to evacuate for 5-10 minutes to remove the atmosphere above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will likely see bubbles of gas being released from the liquid as it thaws.

  • Repeat: For maximum efficiency, repeat this freeze-pump-thaw cycle at least three times.

  • Storage: After the final thaw, backfill the flask with an inert gas (nitrogen or argon) before use.

Protocol 2: General Procedure for Reaction Under Inert Atmosphere

This setup prevents both oxidative side reactions and hydrolysis from atmospheric moisture.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel) at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Assembly: Quickly assemble the glassware while it is still warm, flushing with a stream of nitrogen or argon. Use a gas inlet adapter connected to a bubbler to maintain positive pressure.

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Add anhydrous liquid reagents via a gas-tight syringe through a rubber septum.

  • Execution: Maintain a gentle, positive flow of inert gas through the bubbler throughout the entire reaction, including the cooling phase.

inert_atmosphere

References

Technical Support Center: Troubleshooting Low Reactivity of the 2,5-Piperidinedione N-H Bond

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue: the low reactivity of the N-H bond in the 2,5-piperidinedione (also known as glutarimide) scaffold. This moiety is a cornerstone in medicinal chemistry, famously featured in molecules like thalidomide and its analogs (lenalidomide, pomalidomide), which are crucial for inducing targeted protein degradation.[1][2][3]

Successfully functionalizing the glutarimide nitrogen is often a critical step in synthesizing novel therapeutics and chemical probes.[1][2] However, the unique electronic nature of this cyclic imide presents distinct reactivity challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the N-H bond of my this compound substrate so difficult to functionalize?

A1: The challenge lies in a delicate balance of acidity and nucleophilicity.

The this compound N-H bond is part of a cyclic imide functional group, where the nitrogen atom is flanked by two carbonyl groups.[4][5] This has two major consequences:

  • Increased Acidity: The adjacent carbonyl groups are strongly electron-withdrawing. They stabilize the conjugate base (the "glutarimide anion") through resonance, making the N-H proton significantly more acidic than in a typical amide or amine. This means a base is required for deprotonation.[6]

  • Decreased Nucleophilicity: The lone pair on the nitrogen atom is delocalized across both carbonyl groups. This resonance stabilization, which makes the proton acidic, also makes the nitrogen atom a poor nucleophile in its neutral state. Therefore, deprotonation is almost always a prerequisite for reactions like alkylation or acylation.

The core issue is that while the N-H bond is acidic enough to be deprotonated, the resulting anion's stability can sometimes dampen its reactivity towards weaker electrophiles. Furthermore, the presence of the acidic N-H proton can complicate metal-catalyzed cross-coupling reactions.[7]

Q2: My N-alkylation reaction has stalled or failed completely. What are the most common culprits?

A2: Failure in N-alkylation of imides typically stems from one of four key areas: the base, the solvent, the electrophile, or the temperature.

Let's break down the troubleshooting process.

G start Low/No Conversion in N-Alkylation Reaction check_base Is the Base Strong Enough and Soluble? start->check_base check_solvent Is the Solvent Appropriate (Polar Aprotic)? check_base->check_solvent Yes solution_base Switch to a stronger or more soluble base (e.g., Cs₂CO₃, NaH) check_base->solution_base No check_electrophile Is the Electrophile Reactive Enough? check_solvent->check_electrophile Yes solution_solvent Switch to dry DMF or DMSO. Ensure anhydrous conditions. check_solvent->solution_solvent No check_temp Is the Temperature Optimized? check_electrophile->check_temp Yes solution_electrophile Use a better leaving group (I > Br > Cl). Consider adding catalytic NaI or KI. check_electrophile->solution_electrophile No solution_temp Increase temperature incrementally (e.g., RT -> 50°C -> 80°C). Monitor for decomposition. check_temp->solution_temp No

  • Insufficiently Strong or Insoluble Base: The base must be strong enough to deprotonate the imide N-H. Common inorganic bases like potassium carbonate (K₂CO₃) can be effective, but their low solubility in solvents like acetonitrile or acetone can be a major limiting factor.[8][9] If the base isn't dissolved, the reaction is happening on the solid surface, leading to extremely slow kinetics.

    • Solution: Switch to a more soluble base like Cesium Carbonate (Cs₂CO₃) or a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[10][11] For very stubborn cases, a strong hydride base like Sodium Hydride (NaH) is often used, which irreversibly deprotonates the imide.[12]

  • Inappropriate Solvent: The choice of solvent is critical for S_N2 reactions.[8]

    • Protic solvents (like ethanol or water) will solvate the anionic nucleophile, reducing its reactivity, and can interfere with strong bases. They should be avoided.

    • Polar aprotic solvents like DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), and acetonitrile are ideal as they solvate the cation of the base but leave the imide anion highly reactive.[13][14] Always use anhydrous (dry) solvents, as water will quench strong bases like NaH.

  • Poor Electrophile Reactivity: The reactivity of the alkyl halide is dependent on the leaving group. The general trend is: Iodides > Bromides > Chlorides . If you are using an alkyl chloride with a mild base, the reaction may be incredibly slow.

    • Solution: If possible, switch to the corresponding alkyl bromide or iodide. Alternatively, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This performs an in situ Finkelstein reaction, converting a portion of the alkyl chloride/bromide to the much more reactive alkyl iodide, which accelerates the reaction.

  • Sub-optimal Temperature: Many N-alkylation reactions are sluggish at room temperature and require heating to proceed at a reasonable rate.[8]

    • Solution: If your reaction is clean but incomplete after several hours at room temperature, consider gently heating it (e.g., to 50-70 °C).[14] Monitor the reaction by TLC or LC-MS to ensure the starting material is not decomposing at higher temperatures.

Q3: How do I select the optimal base for my N-alkylation?

A3: Base selection depends on your substrate's sensitivity and the electrophile's reactivity. A methodical approach is best.

G start Start: Select Base for Glutarimide N-Alkylation q1 Is your substrate sensitive to strong bases (e.g., contains esters)? start->q1 strong_base_path Are you using a highly reactive electrophile (e.g., benzyl-I, allyl-Br)? q1->strong_base_path No mild_base_path Are you using a less reactive electrophile (e.g., alkyl-Cl)? q1->mild_base_path Yes use_nah Use NaH in dry THF/DMF at 0°C to RT. Irreversible deprotonation. strong_base_path->use_nah No use_cs2co3 Use Cs₂CO₃ in DMF or ACN. Excellent solubility & reactivity. strong_base_path->use_cs2co3 Yes mild_base_path->use_cs2co3 No use_k2co3_ptc Use K₂CO₃ with catalytic TBAI in DMF at elevated temp. mild_base_path->use_k2co3_ptc Yes

BasepKa (Conjugate Acid)Common SolventsKey Considerations & Recommendations
K₂CO₃ ~10.3DMF, AcetonitrileMild and inexpensive. Often requires heating and longer reaction times due to low solubility. Can be effective for reactive electrophiles.[8][15]
Cs₂CO₃ ~10.3DMF, Acetonitrile, THFMore expensive but significantly more soluble and reactive than K₂CO₃, often allowing for milder conditions (lower temp, shorter time).[10][11]
NaH (60% disp. in oil)~36THF, DMF (anhydrous)Very strong, irreversible base. Use for unreactive electrophiles. Caution: Flammable, reacts violently with water. Wash oil with hexanes before use. Reaction is exothermic.[12]
DBU ~13.5Acetonitrile, THF, DCMStrong, non-nucleophilic organic base. Homogeneous solution. Good for acid-sensitive substrates where inorganic salts are problematic.
Q4: Can you provide a reliable, step-by-step starting protocol for N-alkylation?

A4: Certainly. Here is a general protocol for the N-benzylation of this compound using cesium carbonate, which is a robust starting point for optimization.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)[11]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the glutarimide. Stir the suspension for 10 minutes at room temperature.

  • Electrophile Addition: Add benzyl bromide dropwise to the stirring mixture at room temperature.[14]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 4-12 hours). If the reaction is slow, heat the mixture to 50 °C.[14]

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Purification: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Q5: I'm observing decomposition of my material or the formation of significant side products. What could be the cause?

A5: Side reactions often point to conditions that are too harsh, particularly the use of a strong base at elevated temperatures.

  • Imide Ring Hydrolysis: The cyclic imide is susceptible to hydrolysis under strongly basic conditions, which will open the ring to form a glutaric acid monoamide derivative.[16] This is more likely if there is water in your reaction or if you are using a very strong base (like NaOH or KOH) with prolonged heating.

    • Solution: Ensure anhydrous conditions. Use non-hydroxide bases like Cs₂CO₃ or NaH. If hydrolysis persists, use milder conditions (lower temperature, weaker base) for a longer period.

  • Electrophile Decomposition: Some alkyl halides can undergo elimination reactions (E2) in the presence of a strong base, especially at higher temperatures, leading to alkene byproducts.

    • Solution: Use the mildest possible conditions that still afford a reasonable reaction rate. Adding the electrophile slowly at a lower temperature before gently heating can sometimes mitigate this.

Q6: Are there alternative methods to form the N-C bond if direct alkylation fails?

A6: Yes, when direct alkylation is not feasible, other powerful synthetic methods can be employed.

  • Mitsunobu Reaction: This reaction is excellent for coupling the glutarimide N-H with primary or secondary alcohols. It uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[17][18] The reaction proceeds with inversion of stereochemistry at the alcohol's chiral center, which is a significant advantage in stereocontrolled synthesis.[18][19] The imide nitrogen acts as the nucleophile.[18]

    • Best for: Coupling with alcohols, especially when stereochemical inversion is desired.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the premier method for forming N-aryl or N-heteroaryl bonds.[20][21] It couples the imide N-H with an aryl halide (or triflate). Special ligands (e.g., XPhos, SPhos) are required to facilitate the catalytic cycle.[21] This method has revolutionized the synthesis of complex aryl amines.[20][21][22]

    • Best for: Forming a bond between the glutarimide nitrogen and an aromatic or heteroaromatic ring.

References

Technical Support Center: Stereoselective Synthesis of 2,5-Piperidinediones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of chiral 2,5-piperidinediones. This guide is tailored for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in these valuable scaffolds. Here, we provide expert-driven troubleshooting guides and frequently asked questions to address the critical challenge of preventing racemization during synthesis.

Introduction: The Challenge of Stereochemical Control

Chiral 2,5-piperidinediones are privileged structures in medicinal chemistry, forming the core of molecules like thalidomide and its immunomodulatory analogs (IMiDs).[1] The biological activity of these compounds is often dictated by the absolute stereochemistry at the chiral center, typically C3. However, the proton at this position is highly susceptible to epimerization due to its location between two electron-withdrawing carbonyl groups. This guide offers insights into the mechanisms of racemization and provides actionable protocols to preserve the enantiopurity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism responsible for the racemization of my chiral 2,5-piperidinedione?

A1: The predominant mechanism for racemization is base- or acid-catalyzed enolization. The α-proton at the stereogenic center (C3) is acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, leading to the formation of a racemic mixture. Even trace amounts of base or elevated temperatures can facilitate this process.[2][3]

Diagram: Mechanism of Base-Catalyzed Racemization

G cluster_0 cluster_1 cluster_2 A (S)-Enantiomer B Planar Achiral Enolate A->B + Base (- H+) C (R)-Enantiomer B->C + H+ D (S)-Enantiomer B->D + H+

Caption: Abstraction of the acidic α-proton leads to a planar enolate, which loses stereochemical information.

Q2: I'm observing significant loss of enantiomeric excess (ee) during the final cyclization to form the piperidinedione ring. What are the most likely causes and how can I fix this?

A2: The cyclization step is often the most critical stage for controlling stereochemistry. High temperatures and strong bases are the primary culprits for racemization at this stage.

  • Influence of Base: The choice and stoichiometry of the base are paramount. Strong bases (e.g., NaH, KHMDS) or an excess of milder bases can rapidly deprotonate the α-carbon, leading to racemization.

  • Influence of Temperature: Thermal energy can be sufficient to promote enolization, especially over long reaction times. Reactions performed at reflux are highly prone to racemization.

  • Solvent Choice: The solvent can mediate proton transfer. Aprotic solvents are generally preferred over protic ones for these cyclizations.

Troubleshooting Guide: Ring Cyclization Step

Observed Issue Potential Cause Recommended Solution & Rationale
High Racemization (>10% loss of ee)Reaction temperature is too high (e.g., reflux in Toluene).Lower the reaction temperature. Attempt the cyclization at room temperature or 0 °C. Lower kinetic energy reduces the rate of enolization.
Use of a strong base (e.g., NaH, LDA).Switch to a milder, non-nucleophilic organic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[4] These are less likely to cause complete enolization.
Excess base used.Use a stoichiometric amount of base (1.0-1.1 equivalents). Excess base increases the equilibrium concentration of the enolate.
Incomplete Reaction at lower temperatureInsufficient activation energy for cyclization.If using a mild base at low temperature, a slight increase in temperature (e.g., to 40 °C) or the addition of a coupling agent may be necessary. Monitor by LC-MS to find the optimal balance between conversion and ee.

In-Depth Protocol & Troubleshooting

Scenario: Racemization is occurring during the removal of an N-Boc protecting group with Trifluoroacetic Acid (TFA).

While TFA is effective for Boc deprotection, its strong acidity can catalyze enolization, leading to a partial or complete loss of stereochemical purity. This is particularly problematic if the product is left in the acidic solution for an extended period or at elevated temperatures.

Protocol: Stereoretentive N-Boc Deprotection

This protocol is designed to minimize the contact time with strong acid and maintain low temperatures to suppress the rate of enolization.

  • Preparation: Dissolve the N-Boc protected chiral this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to reduce the rate of potential racemization.

  • Reagent Addition: Add a pre-chilled solution of 20-50% TFA in DCM dropwise to the stirring solution. Alternatively, using a milder reagent like 4M HCl in 1,4-dioxane can be even more effective at preventing racemization.

  • Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours. Do not let the reaction run overnight.

  • Quenching & Work-up: As soon as the starting material is consumed, pour the reaction mixture into a rapidly stirring, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This immediately neutralizes the acid, halting the catalytic racemization.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<30 °C).

Workflow: Minimizing Racemization During Deprotection

G A 1. Dissolve Substrate in DCM B 2. Cool to 0°C A->B C 3. Add cold TFA/DCM or 4M HCl/Dioxane B->C D 4. Monitor by TLC/LC-MS (Critical Step) C->D E 5. Quench with cold Sat. NaHCO3 D->E Reaction Complete F 6. Extract & Dry E->F G 7. Concentrate (Low Temp) F->G H Enantiopure Product G->H

Caption: A temperature-controlled workflow with rapid quenching is essential for stereoretentive Boc deprotection.

Q3: How can I accurately determine the enantiomeric excess (ee) of my this compound product?

A3: Accurate determination of ee is crucial for validating your synthetic method. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard.

  • Column Selection: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® IA, IB, IC), are highly effective for separating piperidinedione enantiomers.[5]

  • Method Development: A typical starting point for method development is a mobile phase consisting of a mixture of hexane and isopropanol. The ratio can be adjusted to achieve baseline separation of the two enantiomer peaks.[6]

  • Detection: Use a UV detector at a wavelength where your compound has significant absorbance.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

It is essential to have a sample of the racemic material, which can often be produced by treating the chiral product with a strong base (e.g., DBU) for a short period, to identify the retention times of both enantiomers.

References

Technical Support Center: Enhancing the Aqueous Solubility of 2,5-Piperidinedione-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-piperidinedione-based compounds. This guide provides in-depth, experience-driven answers to common challenges encountered when trying to improve the aqueous solubility of this important class of molecules, which includes notable drugs like thalidomide and its analogs (lenalidomide, pomalidomide).

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the inherent physicochemical properties of the this compound (or glutarimide) scaffold and provides first-line solutions to common experimental problems.

Q1: What structural features of this compound compounds are responsible for their typically low aqueous solubility?

A: The poor aqueous solubility of this class of compounds is not due to a single factor, but rather a combination of their structural and electronic properties.

  • High Crystal Lattice Energy: The glutarimide ring is relatively planar and capable of forming strong intermolecular hydrogen bonds in the solid state. This creates a highly stable, tightly packed crystal lattice that requires significant energy to break apart, resulting in both a high melting point and low aqueous solubility. Thalidomide, for example, has a melting point of 275°C.[1]

  • The Imide Moiety: The dicarboximide structure of the this compound ring is a key feature.[2][3] The imide proton is weakly acidic, not basic. This means that, unlike a simple piperidine ring which is basic, the glutarimide ring itself cannot be protonated in acidic media to form a soluble salt.[1][4]

  • Molecular Symmetry and Lipophilicity: Symmetrical molecules often pack more efficiently into a crystal lattice, increasing lattice energy. Furthermore, substituents attached to the glutarimide core, such as the phthalimide ring in thalidomide or phenyl groups, are often large and lipophilic, which contributes to poor water solubility.[5]

Q2: My compound, dissolved in a DMSO stock, is precipitating immediately upon dilution into my aqueous assay buffer. What are the quick troubleshooting steps I can take?

A: This is a classic sign that you are exceeding the kinetic solubility of your compound in the final assay medium. The DMSO is a powerful solubilizing agent, but its effect is lost upon high dilution in an aqueous system. Here are some immediate actions:

  • Reduce the Final Compound Concentration: This is the simplest solution. Determine if your experiment can be run at a lower concentration where the compound remains in solution.

  • Increase the Final DMSO Concentration: Many cell-based assays can tolerate up to 0.5% or even 1% DMSO without significant toxicity. Check your experimental system's tolerance and increase the final DMSO percentage if possible.

  • Use a Stepwise Dilution: Avoid a large, single-step dilution. Perform an intermediate dilution of your DMSO stock into a 50:50 mixture of DMSO and your aqueous buffer, then perform the final dilution into the assay buffer from this intermediate stock. This can sometimes prevent shock precipitation.

  • Pre-warm the Assay Buffer: Gently warming your aqueous buffer before adding the compound stock can sometimes help, as solubility often increases with temperature. Ensure the final temperature is compatible with your experimental setup.

Part 2: Advanced Solubility Enhancement Strategies

If basic troubleshooting is insufficient, a more systematic formulation approach is necessary. The following Q&A section delves into advanced, proven strategies for compounds built on the this compound scaffold.

A logical workflow can help guide your decision-making process for selecting an appropriate strategy.

G start Start: Poorly Soluble This compound API check_ionizable Does the molecule have a strongly ionizable group (pKa 2-10)? start->check_ionizable ph_adjust Strategy 1: pH Adjustment & Salt Formation check_ionizable->ph_adjust  Yes check_thermal Is the API thermally stable? check_ionizable->check_thermal No (Weakly acidic imide only) check_success Sufficient Solubility Achieved? ph_adjust->check_success co_crystal Strategy 2: Co-crystallization co_crystal->check_success asd Strategy 3: Amorphous Solid Dispersion (ASD) asd->check_success complexation Strategy 4: Cyclodextrin Complexation end Proceed to In Vitro / In Vivo Studies complexation->end lipid Strategy 5: Lipid-Based Formulation (e.g., SNEDDS) lipid->end check_success->end Yes check_lipophilicity Is the API highly lipophilic (LogP > 3)? check_success->check_lipophilicity No check_thermal->co_crystal No (Solvent-based methods) check_thermal->asd Yes (HME possible) check_lipophilicity->complexation No check_lipophilicity->lipid Yes

Caption: Decision tree for selecting a solubility enhancement strategy.

Q3: Is forming a co-crystal a good strategy for this compound compounds?

A: Absolutely. Co-crystallization is one of the most successful reported strategies for this class of compounds, particularly for lenalidomide.[6] A co-crystal is a multi-component crystal where the active pharmaceutical ingredient (API) and a benign co-former are held together by non-ionic interactions, like hydrogen bonds.[7][8]

The key mechanism is that the co-crystal has a different, and often less stable, crystal lattice than the pure API. This lower lattice energy results in improved apparent solubility and a faster dissolution rate.[9][10] For example, co-crystals of lenalidomide with urea and 3,5-dihydroxybenzoic acid significantly enhanced its dissolution profile in phosphate buffer.[6][9][10] The glutarimide ring itself provides excellent hydrogen bonding sites (both donors and acceptors) that can be exploited to form robust synthons with appropriate co-formers.[7][11]

Q4: When should I consider an Amorphous Solid Dispersion (ASD), and what are the risks?

A: An Amorphous Solid Dispersion (ASD) is a powerful approach for compounds that are particularly difficult to solubilize, often referred to as "brick dust."[12][13] This strategy involves converting the highly ordered crystalline drug into a high-energy, disordered amorphous state and dispersing it within a polymer matrix.[14][15] This can increase aqueous solubility by orders of magnitude.[13]

  • When to Use: ASD is an excellent choice when other methods like pH modification or co-crystallization fail to provide the required solubility enhancement. It has been successfully applied to thalidomide, where ASDs increased its apparent solubility by 2-3 times and dissolution to around 80% after 120 minutes, compared to 40% for the pure crystalline drug.[16] It is a go-to technology for many BCS Class II and IV compounds.[17]

  • Key Risks: The primary risk is the inherent physical instability of the amorphous state. Over time, especially under conditions of high temperature and humidity, the amorphous drug can recrystallize back to its low-solubility stable form, negating any benefit.[13] The choice of polymer is critical to prevent this by inhibiting molecular mobility. Common stabilizing polymers include copovidone and hypromellose acetate succinate (HPMCAS).[18]

G cluster_0 Preparation cluster_1 Characterization cluster_2 Performance Testing P1 Dissolve API and Polymer in a Common Solvent P2 Rapid Solvent Removal (e.g., Spray Drying) P1->P2 P3 Solid ASD Intermediate (Powder) P2->P3 C1 Confirm Amorphous Nature (PXRD) P3->C1 C2 Assess Purity & Drug Load (HPLC) P3->C2 C3 Determine Glass Transition Temp (DSC) P3->C3 T1 In Vitro Dissolution (Supersaturation Study) C1->T1 T2 Assess Physical Stability (Stress Conditions) C1->T2

Caption: General workflow for Amorphous Solid Dispersion (ASD) development.

Q5: Can cyclodextrins be used to solubilize this compound derivatives?

A: Yes, cyclodextrin complexation is another highly effective method. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like pomalidomide, forming an inclusion complex that has significantly higher aqueous solubility.[19][20]

This strategy has been shown to be particularly effective for:

  • Thalidomide: Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) increased its aqueous solubility from 50 µg/mL to 1.7 mg/mL and improved its stability in solution.[21]

  • Pomalidomide: Among nine different cyclodextrins tested, sulfobutylether-β-cyclodextrin (SBE-β-CD) provided the highest increase in solubility, suggesting it is a promising formulation approach for this drug.[19]

The formation of the inclusion complex effectively shields the lipophilic parts of the drug molecule from water, presenting a new, more water-soluble entity to the solvent.

Caption: Encapsulation of a guest API within a host cyclodextrin.

Part 3: Quantitative Data & Experimental Protocols

To aid in your experimental design, this section provides reference data and detailed, step-by-step protocols for key solubility enhancement techniques.

Data Tables

Table 1: Physicochemical Properties of Key this compound Compounds

Compound Molecular Weight ( g/mol ) Aqueous Solubility Key Structural Feature Reference(s)
Glutarimide 113.11 Soluble in water Parent Scaffold [2]
Thalidomide 258.23 ~50 µg/mL Phthalimide group [21]
Lenalidomide 259.26 Poorly soluble Amino-phthalimide [9][10]
Pomalidomide 273.24 Practically insoluble Amino-phthalimide [17][19]

| N-Methylthalidomide | 272.26 | ~300 µg/mL (6x thalidomide) | Methylated imide N |[1][22] |

Table 2: Comparison of Advanced Solubility Enhancement Strategies

Strategy Mechanism Pros Cons Best For...
Co-crystallization Forms a new crystalline solid with lower lattice energy. High drug loading possible; thermodynamically stable solid form. Requires extensive screening for a suitable co-former. Compounds with good H-bond donors/acceptors (like the glutarimide ring).[7]
Amorphous Solid Dispersion (ASD) Converts crystalline drug to a high-energy amorphous state. Significant (often >10-fold) solubility increase; applicable to many molecules. Amorphous form is physically unstable and can recrystallize; potential for chemical degradation during manufacturing (e.g., HME).[13][18] "Brick dust" compounds where other methods fail.[16]

| Cyclodextrin Complexation | Encapsulates the drug in a soluble host molecule. | Significant solubility increase; can also improve chemical stability. | Can be limited by the size/shape of the drug; high amounts of cyclodextrin may be needed, increasing bulk. | Molecules with appropriate size and lipophilicity to fit inside the cyclodextrin cavity.[19][21] |

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of your compound.

  • Preparation: Add an excess amount of the solid compound (enough that some solid remains visible) to a known volume (e.g., 1 mL) of your desired aqueous buffer (e.g., pH 7.4 PBS) in a glass vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Alternatively, centrifuge the vial at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound and solvent) to remove any remaining solid particulates.

  • Quantification: Dilute the filtered sample with a suitable solvent (e.g., acetonitrile/water) and quantify the compound concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

  • Reporting: Express the solubility in µg/mL or µM.

Protocol 2: Co-former Screening via Liquid-Assisted Grinding (LAG)

This is a rapid screening method to identify potential co-crystal forming pairs.

  • Selection: Choose a set of pharmaceutically acceptable co-formers with complementary functional groups (e.g., carboxylic acids, amides) that can hydrogen bond with the glutarimide moiety.

  • Preparation: Place the API and a co-former (typically in a 1:1 molar ratio) into a ball-milling vial with a grinding ball.

  • Grinding: Add a minimal amount (e.g., 10-20 µL) of a suitable solvent (e.g., acetonitrile, ethyl acetate) to facilitate molecular mobility. Mill the mixture for 30-60 minutes.

  • Analysis: Analyze the resulting solid by Powder X-Ray Diffraction (PXRD). The formation of a new crystalline phase, indicated by a diffraction pattern different from both the starting API and the co-former, suggests co-crystal formation.[8]

  • Validation: Promising hits should be scaled up and further characterized by DSC, TGA, and single-crystal X-ray diffraction if possible.

Protocol 3: Preparation of Amorphous Solid Dispersion via Solvent Evaporation

This is a lab-scale method for preparing ASDs for initial evaluation.

  • Solubilization: Dissolve a specific weight of the API and a chosen polymer (e.g., Copovidone VA64) in a suitable common volatile solvent (e.g., methanol, acetone) to create a clear solution. A typical starting drug loading is 10-25% (w/w).

  • Evaporation: Place the solution in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. Ensure the evaporation is rapid enough to prevent phase separation or crystallization.

  • Drying: After all solvent is removed, dry the resulting solid film or foam under high vacuum for at least 24 hours to remove any residual solvent.

  • Characterization: Scrape the solid ASD from the flask. Confirm its amorphous nature using PXRD (a lack of sharp peaks, showing only a broad "halo," indicates amorphous material).[16]

  • Performance Test: Evaluate the dissolution properties of the prepared ASD using a USP II paddle apparatus or a smaller-scale dissolution system, comparing it to the pure crystalline API.

References

stability issues of 2,5-piperidinedione scaffold in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the 2,5-piperidinedione scaffold. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability challenges associated with this critical chemical moiety. The this compound ring, also known as a glutarimide, is a privileged scaffold in modern medicine, forming the core of groundbreaking immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide. However, its inherent chemical nature presents stability issues that can be a significant hurdle during synthesis, purification, formulation, and storage.

This guide moves beyond simple protocols to explain the why behind the instability and provides robust, actionable solutions to help you maintain the integrity of your compounds.

Understanding the Core Instability: The Susceptibility to Hydrolysis

The primary stability concern for the this compound scaffold is its susceptibility to hydrolysis under both acidic and basic conditions. The cyclic di-amide structure is strained and contains two electrophilic carbonyl carbons that are prime targets for nucleophilic attack by water or hydroxide ions, leading to ring-opening.

Understanding this fundamental mechanism is the first step in preventing unwanted degradation.

scaffold This compound Scaffold acid Acidic Conditions (H₃O⁺) scaffold->acid Acid-Catalyzed Hydrolysis base Basic Conditions (OH⁻) scaffold->base Base-Catalyzed Hydrolysis acid_product Ring-Opened Product (Glutamic Acid Derivative) acid->acid_product Protonation & Nucleophilic Attack base_product Ring-Opened Product (Glutaramide Derivative) base->base_product Direct Nucleophilic Attack

Caption: General Hydrolysis Pathways for the this compound Scaffold.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during your experimental work.

Question 1: My compound is degrading during acidic workup or purification (e.g., RP-HPLC with TFA). What is happening and how can I prevent it?

This is a frequent challenge, especially during post-synthesis processing or purification via reversed-phase chromatography using acidic mobile phase modifiers.

The Underlying Cause: Acid-Catalyzed Hydrolysis

Under acidic conditions, a proton (H⁺) from the medium protonates one of the carbonyl oxygens of the glutarimide ring. This protonation makes the associated carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water. The subsequent ring-opening yields a glutamic acid derivative.

Actionable Troubleshooting Protocols:

  • Minimize Exposure Time and Temperature: The rate of hydrolysis is dependent on time, temperature, and acid concentration.

    • Protocol: Perform acidic extractions or washes rapidly. If you must hold the material in an acidic solution, do so at low temperatures (0–5 °C) to dramatically slow the reaction kinetics.

  • Select Milder Acids: Strong mineral acids (HCl, H₂SO₄) or trifluoroacetic acid (TFA) are highly effective at promoting hydrolysis.

    • Protocol: Where possible, substitute strong acids with weaker organic acids like acetic acid or buffered systems (e.g., citrate or acetate buffers) to maintain a less aggressive pH. For workups, consider using a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic.

  • Employ a Stability-Indicating Analytical Method: You cannot fix a problem you cannot see. A robust analytical method is essential for diagnosing and resolving the issue.

    • Protocol: Develop a gradient RP-HPLC method capable of separating your parent compound from the more polar, ring-opened degradant. The degradant will typically have a much shorter retention time. Monitor the peak area of the degradant in real-time as you adjust your process parameters.

Data Snapshot: Impact of Conditions on Degradation (Illustrative)

The following table illustrates how temperature and the type of acid can influence the rate of degradation. Actual results will vary based on the specific substitutions on your scaffold.

Stress ConditionTemperatureTime% Degradation (Illustrative)Primary Degradation Product
0.1 N HCl60 °C24 hours< 15%Piperidine-2-carboxylic acid derivative
0.1 N HCl25 °C24 hours< 2%Piperidine-2-carboxylic acid derivative
1% Acetic Acid60 °C24 hours< 5%Piperidine-2-carboxylic acid derivative

This data is illustrative and based on general principles of chemical kinetics for forced degradation studies.

Question 2: I'm observing rapid degradation in a basic solution (pH > 8). Why is this happening and what are the solutions?

Base-catalyzed hydrolysis is typically much faster and more aggressive than acid-catalyzed hydrolysis for the this compound scaffold.

The Underlying Cause: Base-Catalyzed Hydrolysis

In a basic medium, the potent nucleophile, hydroxide ion (OH⁻), directly attacks an amide carbonyl carbon. This forms a high-energy tetrahedral intermediate which then collapses, cleaving the C-N bond and opening the ring to form a glutaramide derivative (a mono-amide and a carboxylate).

cluster_0 Base-Catalyzed Hydrolysis Workflow scaffold This compound intermediate Tetrahedral Intermediate scaffold->intermediate Nucleophilic Attack hydroxide OH⁻ (Hydroxide) hydroxide->scaffold product Ring-Opened Glutaramide Product intermediate->product Ring Opening (C-N Bond Cleavage)

Caption: Mechanism of Base-Catalyzed Ring Opening.

Actionable Troubleshooting Protocols:

  • Strict pH Control: The most critical parameter is pH.

    • Protocol: For liquid formulations or reactions, use a well-characterized buffer system to maintain the pH below 8, ideally in the slightly acidic to neutral range (pH 5-7). Avoid the use of strong bases like NaOH or KOH in aqueous solutions containing your compound.

  • Temperature Management: As with acid hydrolysis, lower temperatures are your ally.

    • Protocol: If exposure to basic conditions is unavoidable, conduct the step at 0–5 °C. For every 10 °C increase in temperature, reaction rates can roughly double.

  • Use Non-Aqueous Systems for Synthesis: If a base is required for a synthetic transformation (e.g., deprotonation), ensure the reaction is strictly anhydrous.

    • Protocol: Use rigorously dried solvents and non-nucleophilic bases (e.g., DBU, DIPEA) in organic solvents like THF or DCM. The absence of water prevents hydrolysis from occurring.

Question 3: How do I design a forced degradation study to proactively assess the stability of my new this compound derivative?

Forced degradation, or stress testing, is a cornerstone of drug development mandated by regulatory bodies like the ICH. It's a systematic way to identify degradation pathways and develop validated, stability-indicating analytical methods.

Protocol 1: Forced Degradation Study Workflow

  • Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish degradation pathways.

  • Materials:

    • Your this compound compound

    • HPLC-grade water, acetonitrile, methanol

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • Validated HPLC-UV or LC-MS system

  • Procedure:

    • Prepare Stock Solution: Create a ~1 mg/mL stock solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Apply Stress Conditions:

      • Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Incubate at 60°C.

      • Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Incubate at 40°C (use a milder temperature due to higher reactivity).

      • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature.

      • Thermal Degradation: Place both solid compound and a solution in an oven at 80°C.

      • Photolytic Degradation: Expose both solid and solution to light in a photostability chamber as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

    • Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw samples. Neutralize the acid and base samples before injection. Analyze all samples using your stability-indicating HPLC method to quantify the parent compound and detect new peaks. Aim for 5-20% degradation to ensure you can adequately detect and characterize the degradants.

Caption: Workflow for a Forced Degradation Study.

Frequently Asked Questions (FAQs)

  • Q: Do substituents on the this compound ring affect its stability?

    • A: Absolutely. The electronic nature of substituents is a critical factor. Electron-withdrawing groups attached to the nitrogen or the ring itself can increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack and thus decreasing stability. For instance, the phthalimide moiety in thalidomide is strongly electron-withdrawing; replacing it with a less activating group like a simple phenyl ring has been shown to significantly enhance the chemical stability of the glutarimide core.

  • Q: What are the primary degradation products I should be looking for with LC-MS?

    • A: The primary degradation products from hydrolysis involve the addition of one molecule of water (mass increase of 18 Da). In acidic conditions, this typically results in a dicarboxylic acid mono-amine. Under basic conditions, the product is a glutaramic acid derivative (a mono-amide with a carboxylate). Your LC-MS analysis should search for the corresponding [M+H]⁺ or [M-H]⁻ ions of these ring-opened species.

  • Q: What is the best analytical technique for monitoring the stability of this compound scaffolds?

    • A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for quantification and stability studies due to its robustness and reproducibility. However, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended, especially during development. LC-MS provides invaluable mass information that is crucial for the rapid identification and structural elucidation of unknown degradation products.

  • Q: Are there formulation strategies that can improve the stability of my final drug product?

    • A: Yes, formulation science offers several powerful strategies. The most effective is to develop a solid oral dosage form (e.g., a tablet or capsule), as the absence of water minimizes the potential for hydrolysis. For liquid formulations, precise pH control using a suitable buffer system is paramount. Additionally, protecting the formulation from light and high humidity is standard practice. Advanced strategies like complexation with cyclodextrins may also be explored to shield the labile glutarimide moiety from the aqueous environment, thereby enhancing stability.

Technical Support Center: Scale-Up of 2,5-Piperidinedione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,5-piperidinedione, or glutarimide, scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of cereblon (CRBN) E3 ligase modulators used in targeted protein degradation. While bench-scale syntheses provide proof-of-concept, transitioning to kilogram-scale production introduces significant hurdles that can impact yield, purity, and safety. These challenges often stem from the inherent chemical properties of the glutarimide ring and the complexities of managing large-scale chemical reactions.[1][2]

This technical support center is designed for researchers, chemists, and process development professionals. It provides a curated collection of frequently asked questions and in-depth troubleshooting guides to navigate the common pitfalls encountered during the scale-up of this compound synthesis. Our guidance is grounded in established chemical principles and field-proven strategies to ensure your scale-up campaign is efficient, reproducible, and safe.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical for planning and executing a successful scale-up synthesis.

Q1: What are the primary chemical challenges when scaling up this compound synthesis?

A1: The three most significant challenges are:

  • Ring Instability: The glutarimide ring is susceptible to hydrolysis and ring-opening, particularly under aqueous basic conditions.[1] This becomes more pronounced at scale due to longer reaction and work-up times.

  • Epimerization: If the piperidinedione has a stereocenter (common in many active pharmaceutical ingredients), it is prone to racemization or epimerization under basic conditions, which can compromise the efficacy of the final product.[1]

  • The Acidic N-H Proton: The proton on the glutarimide nitrogen is acidic, which complicates many standard synthetic transformations, especially metal-catalyzed cross-coupling reactions that are sensitive to acidic protons.[1][3]

Q2: From a process engineering perspective, what are the major scale-up concerns?

A2: Key process concerns include:

  • Heat and Mass Transfer: Exothermic reactions that are easily managed in a lab flask can become hazardous in a large reactor if heat cannot be removed efficiently, potentially leading to thermal runaway.[2] Similarly, inadequate mixing can create localized "hot spots" or concentration gradients, leading to side reactions and impurities.

  • Solvent and Reagent Handling: The volume of flammable solvents and corrosive or toxic reagents increases dramatically, requiring specialized equipment, engineering controls (e.g., ventilation, grounding), and adherence to strict safety protocols.[4][5][6]

  • Product Isolation and Purification: Methods like column chromatography that are feasible at the gram scale are often impractical or economically unviable at the kilogram scale. Developing robust crystallization or extraction procedures is critical.[7]

Q3: How does the choice of starting material impact the scalability of the synthesis?

A3: The choice of starting material is fundamental. For instance, in the synthesis of lenalidomide analogues, using commercially available 3-aminopiperidine-2,6-dione as a nucleophile in a direct substitution reaction is a common industrial strategy.[1] Alternative routes, such as those starting from glutamic acid, require cyclization steps that must be carefully optimized to prevent side reactions like glutarimide formation during peptide synthesis.[8] The stability, cost, and availability of the starting material in bulk are paramount considerations.

Q4: What are the most critical safety precautions to take during scale-up?

A4: A thorough hazard analysis is non-negotiable. Key precautions include:

  • Consult Safety Data Sheets (SDS): Understand the hazards of all chemicals, including flammability, toxicity, and corrosivity.[4][5][6][9][10]

  • Control Exotherms: Ensure the reactor has adequate cooling capacity. For highly exothermic steps, consider semi-batch addition (slowly adding one reagent to another) to control the rate of heat generation.

  • Prevent Static Discharge: When handling large volumes of flammable organic solvents, ensure all equipment is properly grounded and bonded to prevent ignition from static electricity.[5][6]

  • Use Appropriate Personal Protective Equipment (PPE): This includes flame-retardant lab coats, chemical splash goggles, face shields, and gloves appropriate for the specific chemicals being handled.[5][10]

  • Ensure Adequate Ventilation: All operations should be performed in a well-ventilated area or within a chemical fume hood to avoid inhalation of harmful vapors.[4][11]

Part 2: Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific issues encountered during scale-up experiments.

Problem 1: Low Yield & Incomplete Conversion

Q: My reaction stalls and does not go to completion, resulting in low yield. Lab-scale reactions worked perfectly. What's going wrong?

A: This is a classic scale-up issue often tied to physical, not just chemical, parameters. The root cause is typically inefficient reaction kinetics on a larger scale.

Potential Causes & Solutions

Potential Cause Underlying Rationale & Explanation Recommended Action & Validation
Ineffective Mixing In a large reactor, achieving homogenous mixing is difficult. The impeller type, position, and speed must be sufficient to prevent stratification and ensure reactants interact. Without this, localized areas of low reactant concentration can form, effectively halting the reaction in those zones.Action: Model the reactor's mixing dynamics. Increase agitation speed or consider a different impeller design (e.g., anchor vs. pitched-blade turbine). Validation: Monitor the reaction at different reactor locations (if possible) or take representative samples over time to analyze by LC-MS or TLC to confirm conversion is uniform.[7]
Poor Temperature Control The surface-area-to-volume ratio decreases significantly upon scale-up, making heat transfer less efficient.[2] If the reaction requires heating, the core of the reactor may not be reaching the target temperature, slowing the reaction rate.Action: Use a reactor with a jacket and an overhead stirrer equipped with a temperature probe that measures the internal reaction temperature, not just the jacket temperature. Ensure the heating fluid is circulating effectively. Validation: Log the internal temperature throughout the reaction to ensure it remains within the optimal range.
Reagent Purity/Activity The quality of bulk reagents can differ from small, high-purity lab batches. The presence of water in "anhydrous" solvents or partially deactivated bases can inhibit the reaction.Action: Qualify all new batches of reagents. Use freshly opened solvents or reagents. For instance, ensure bases like sodium hydride are fresh and handled under inert conditions to prevent deactivation.[7] Validation: Test reagents from bulk drums on a small scale before committing to the full-scale reaction.
Problem 2: High Levels of Ring-Opened Impurity

Q: My final product is contaminated with a significant amount of the ring-opened glutaramic acid derivative. How can I prevent this?

A: This is a direct consequence of the glutarimide ring's instability. The amide bonds are susceptible to nucleophilic attack, primarily by hydroxide or other nucleophiles present during the reaction or workup.[1]

Workflow for Diagnosing and Preventing Ring-Opening

cluster_0 Diagnosis Phase cluster_1 Solution Phase Start High Ring-Opened Impurity Detected Check_pH Analyze pH during reaction and workup Start->Check_pH Check_Water Quantify water content in solvents/reagents Check_pH->Check_Water Control_pH Buffer the reaction or use non-aqueous workup Check_pH->Control_pH If pH > 8 Check_Temp Review temperature profile Check_Water->Check_Temp Anhydrous Use rigorously dried solvents and inert atmosphere Check_Water->Anhydrous If water is present Lower_Temp Reduce reaction/workup temperature Check_Temp->Lower_Temp If high temps are used Protecting_Group Consider a 'masked glutarimide' strategy Control_pH->Protecting_Group If pH control is insufficient

Caption: Diagnostic workflow for troubleshooting ring-opening.

Detailed Mitigation Strategies

  • Strict pH Control: The rate of hydrolysis is highly pH-dependent. During aqueous workups, avoid strong bases. If a basic wash is necessary, use a milder base like sodium bicarbonate and minimize contact time. Ensure the pH does not exceed 8-9.

  • Anhydrous Conditions: If the reaction chemistry allows, perform the synthesis under strictly anhydrous conditions using dried solvents and an inert atmosphere (Nitrogen or Argon) to eliminate water as a potential nucleophile.

  • Temperature Management: Hydrolysis is kinetically driven. Performing the reaction and workup at lower temperatures will significantly reduce the rate of ring-opening.

  • Masked Glutarimide Strategy: For syntheses that are incompatible with the acidic N-H proton and require harsh conditions, a "masked" strategy can be employed. A common approach involves using a bis(benzyloxy)pyridine moiety, which can be carried through several synthetic steps before a final hydrogenation step simultaneously removes the benzyl groups and forms the glutarimide ring.[1] This circumvents the instability of a pre-formed glutarimide ring.

Problem 3: Product Racemization or Epimerization

Q: The enantiomeric excess (ee) or diastereomeric ratio (dr) of my product is poor, but it was high on the lab scale. What is causing this loss of stereochemical purity?

A: The alpha-proton to the carbonyl group on the glutarimide ring is susceptible to deprotonation by base, leading to the formation of an enolate intermediate. This planar enolate can then be re-protonated from either face, leading to racemization or epimerization.[1] Longer reaction times and higher temperatures at scale exacerbate this issue.

Mitigation Protocol

  • Select a Milder Base: If possible, switch to a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of stronger bases like hydroxides or alkoxides. The goal is to find a base strong enough to promote the desired reaction but not so strong that it readily deprotonates the alpha-carbon.

  • Lower the Temperature: Enolate formation is often thermodynamically disfavored at lower temperatures. Running the reaction at 0 °C or even sub-zero temperatures can preserve stereochemical integrity.

  • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction closely by LC-MS or another suitable technique. Once the starting material is consumed, quench the reaction promptly.

  • Quenching Strategy: Quench the reaction with a proton source (e.g., ammonium chloride solution) before starting the main workup. This ensures that any transient enolates are protonated under controlled conditions.

Problem 4: Purification and Isolation Difficulties

Q: My product is an oil that is difficult to handle, and column chromatography is not a viable option for a 5 kg batch. How can I isolate a pure, solid product?

A: This requires shifting from purification-based approaches (chromatography) to isolation-based approaches (crystallization, precipitation, or salt formation).

Troubleshooting Isolation

Problem Potential Cause Suggested Solution(s)
Product is an Oil The product may have a low melting point or be contaminated with residual solvents or oily impurities that inhibit crystallization.1. Trituration: Stir the crude oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can wash away impurities and often induces crystallization.[7] 2. Solvent Screening for Recrystallization: Systematically test different solvent/anti-solvent systems on a small scale to find conditions for effective crystallization.
Poor Solubility The desired compound may have poor solubility in common organic solvents, making handling and purification difficult.[3]Action: Explore alternative solvents. For example, DMF was found to be a suitable alternative to toluene for certain cross-coupling reactions involving poorly soluble glutarimide derivatives.[3] Be mindful of the high boiling point of solvents like DMF during removal.
Product is a Base If the final compound has a basic functional group, forming a salt can dramatically improve its crystallinity and handling properties.Action: Dissolve the crude product in a suitable solvent (e.g., EtOAc, IPA) and add a solution of an appropriate acid (e.g., HCl in ether, methanesulfonic acid) to precipitate the salt. The salt can then be filtered and washed.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Cyclization to Form the Glutarimide Ring at Scale

This protocol provides a generalized workflow for the cyclization of a protected L-glutamine derivative, a common method for forming the piperidinedione ring.

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Equip it with a mechanical stirrer, a temperature probe, a condenser, and a port for reagent addition.

  • Reagent Charge: Charge the reactor with the N-protected L-glutamine derivative (1.0 eq) and a suitable anhydrous solvent (e.g., THF, Dioxane).[12] Begin agitation.

  • Cyclizing Agent Addition: In a separate vessel, dissolve the cyclizing agent (e.g., N,N'-Carbonyldiimidazole, 1.2-1.3 eq) in the anhydrous solvent.[12]

  • Controlled Addition: Slowly add the cyclizing agent solution to the reactor over 1-2 hours, maintaining the internal temperature between 60-70 °C.[12] A rapid addition can cause a dangerous exotherm.

  • Reaction Monitoring: Monitor the reaction progress every hour using LC-MS or TLC by taking a small, quenched aliquot from the reaction mixture. The reaction is complete when the starting material is consumed.

  • Workup:

    • Cool the reactor to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Perform an appropriate aqueous wash/extraction based on the product's properties, carefully controlling the pH to avoid ring-opening.

  • Isolation:

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Proceed with crystallization or trituration as determined by small-scale screening experiments.

Protocol 2: Safety Workflow for Handling Bulk Flammable Solvents

Caption: Critical safety workflow for solvent transfer.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of Substituted 2,5-Piperidinediones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted 2,5-piperidinediones. This guide is designed to provide expert insights and practical solutions to common challenges arising from steric hindrance in the synthesis and modification of these valuable scaffolds. As experienced chemists know, the conformational rigidity and substitution patterns of piperidinedione rings can often lead to sluggish or failed reactions. This resource offers a structured approach to troubleshooting these issues, grounded in mechanistic understanding and validated protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with sterically hindered 2,5-piperidinediones.

Q1: My N-arylation reaction on a 3,3-disubstituted 2,5-piperidinedione is failing. What are the likely causes?

A1: This is a classic case of steric hindrance around the nitrogen atom. The bulky substituents at the C3 position can shield the nitrogen, making it difficult for the arylating agent to approach. Several factors could be at play:

  • Inadequate Catalyst System: Standard Buchwald-Hartwig or Ullmann coupling conditions may not be sufficient. You likely need a more active catalyst system with bulky, electron-rich phosphine ligands to promote the difficult reductive elimination step.

  • Poor Nucleophilicity of the Piperidinedione Nitrogen: The amide nitrogen in the piperidinedione ring is inherently less nucleophilic than a free amine. This is exacerbated by the steric bulk.

  • Unfavorable Reaction Conditions: High temperatures may be necessary to overcome the activation energy barrier, but this can also lead to decomposition.

Q2: I'm observing low yields in the alkylation of the C3 position of a this compound. How can I improve this?

A2: Alkylation at the C3 position is often challenging due to steric hindrance from existing substituents and the adjacent carbonyl group. Key considerations include:

  • Base Selection: The choice of base is crucial for efficient enolate formation without causing side reactions. A strong, non-nucleophilic, and sterically hindered base like lithium diisopropylamide (LDA) is often a good starting point. However, for extremely hindered substrates, a less bulky but still strong base like sodium hydride (NaH) might be more effective.[1]

  • Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to favor the kinetic enolate and minimize side reactions like elimination.[1]

  • Leaving Group: Using a better leaving group on your alkylating agent can increase the reaction rate. For instance, switching from an alkyl chloride or bromide to an alkyl iodide can be beneficial.[1]

Q3: Can conformational effects of the piperidinedione ring impact reactivity?

A3: Absolutely. Substituted piperidinedione rings can exist in various chair and boat conformations. The preferred conformation can place substituents in axial or equatorial positions, significantly impacting their accessibility for a reaction. For instance, an axial substituent may be more sterically shielded than an equatorial one. Computational modeling and NMR studies can help elucidate the dominant conformation of your specific substrate, providing valuable insights for reaction design.[2][3][4]

Troubleshooting Guides

This section provides more in-depth troubleshooting strategies for specific reaction types, complete with experimental considerations and mechanistic reasoning.

Guide 1: Overcoming Failed N-Arylation of Hindered 2,5-Piperidinediones

Low or no yield in the N-arylation of a sterically encumbered this compound is a common hurdle. The following workflow provides a systematic approach to overcoming this challenge.

N_Arylation_Troubleshooting Start Start: Failed N-Arylation Catalyst Optimize Catalyst System Start->Catalyst Conditions Modify Reaction Conditions Start->Conditions Ligand Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos) Catalyst->Ligand Alternative Consider Alternative Strategies Catalyst->Alternative Success Successful N-Arylation Ligand->Success Temp Increase Temperature Incrementally Conditions->Temp Solvent Solvent Screen (e.g., Toluene, Dioxane, DMF) Conditions->Solvent Base Evaluate Stronger, Non-nucleophilic Bases (e.g., LHMDS, K3PO4) Conditions->Base Conditions->Alternative Temp->Success Solvent->Success Base->Success Protecting_Group Protecting Group Strategy Alternative->Protecting_Group Route Alternative Synthetic Route Alternative->Route C3_Alkylation_Workflow Start Start: Low Yield C3-Alkylation Enolate Optimize Enolate Formation Start->Enolate Alkylation Enhance Alkylation Step Start->Alkylation Base Screen Strong, Non-nucleophilic Bases (LDA, KHMDS, NaH) Enolate->Base Temp Maintain Low Temperature (-78°C) Enolate->Temp Success Improved C3-Alkylation Yield Base->Success Temp->Success Leaving_Group Use Better Leaving Group (Iodide or Triflate) Alkylation->Leaving_Group Additive Consider Additives (e.g., HMPA - use with caution) Alkylation->Additive Leaving_Group->Success Additive->Success

References

Validation & Comparative

A Senior Application Scientist's Guide to Cereblon-Recruiting Moieties in PROTAC Design: A Comparative Analysis of Glutarimide-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis-Targeting Chimeras (PROTACs) is paramount. A frequent point of discussion revolves around the components that recruit the E3 ubiquitin ligase. This guide will provide a comparative analysis of glutarimide-based moieties, which are central to the most widely used class of PROTACs that hijack the Cereblon (CRBN) E3 ligase complex.

A common misconception is to refer to these moieties as "linkers." To clarify, a PROTAC molecule is composed of three distinct parts: a "warhead" that binds the protein of interest (POI), a "linker" that connects the two ends, and an "anchor" that binds to an E3 ligase.[1][2] The glutarimide scaffold is the core component of the anchor that engages CRBN. This guide will dissect the nuances of different glutarimide-based CRBN ligands, their impact on PROTAC performance, and the experimental data that underpins their selection.

The Central Role of Cereblon and the Glutarimide Scaffold

The CRBN E3 ubiquitin ligase is a cornerstone of TPD, largely due to the availability of well-characterized, potent small molecule ligands with favorable drug-like properties.[3][4] These ligands are derivatives of thalidomide, famously known as immunomodulatory imide drugs (IMiDs), and their binding to CRBN is primarily mediated by the glutarimide ring.[5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[6][7][8]

The choice of the CRBN-binding ligand and the point of linker attachment are not trivial decisions; they profoundly influence the stability, potency, and selectivity of the resulting PROTAC.[1][9][10]

PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Process Flow POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binding PROTAC PROTAC (Warhead-Linker-Anchor) CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->Ternary CRBN->Ternary Recruitment Ub Ubiquitin PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Ternary->PolyUb Ubiquitination PolyUb->Degradation Recognition Peptides Degraded Peptides Degradation->Peptides Results in

Caption: Mechanism of CRBN-based PROTACs.

Comparative Analysis: Traditional IMiDs vs. Phenyl-Glutarimides

The pioneering CRBN ligands for PROTACs were derived from the IMiDs: thalidomide, pomalidomide, and lenalidomide. While effective, these molecules, which contain a phthalimide ring system fused to the glutarimide, are known to be susceptible to hydrolysis.[11] This instability can impact experimental reproducibility and therapeutic efficacy. This has led to the development of more stable alternatives, such as phenyl-glutarimides (PGs).[11]

FeatureTraditional IMiD-based Ligands (e.g., Thalidomide, Pomalidomide)Phenyl-Glutarimide (PG) LigandsRationale & Experimental Insights
Core Structure Phthalimide-glutarimidePhenyl-glutarimideThe phthalimide moiety of IMiDs is prone to hydrolysis in aqueous solutions like cell media. Replacing it with a more stable phenyl ring enhances chemical stability.[11]
CRBN Binding High affinityRetained high affinity (Ligand Efficiency >0.48)The glutarimide ring is the key pharmacophore for CRBN binding.[5] PG analogues successfully retain this critical interaction, demonstrating comparable or superior binding affinity to CRBN.[11]
Chemical Stability Prone to hydrolysisSignificantly improved chemical stabilityStudies have shown that IMiD-based PROTACs can rapidly hydrolyze in cell culture media, affecting their cellular efficacy. PG-based PROTACs show enhanced stability under the same conditions.[11]
Degradation Potency Potent degraders (e.g., dBET1)Can lead to uniquely potent degraders (e.g., SJ995973)The improved stability and optimized ternary complex formation of PG-PROTACs can translate to exceptional degradation potency, with some achieving picomolar IC50 values.[11]
Synthetic Access Well-established, commercially available starting materials.Requires multi-step synthesis but is synthetically accessible.Synthesis of IMiD derivatives often starts from commercially available 3-aminopiperidine-2,6-dione.[12] PG synthesis involves building the phenyl-glutarimide core, which can be achieved through established organic chemistry routes.[11]

Experimental Workflows for Comparative Evaluation

To objectively compare PROTACs constructed with different CRBN ligands, a systematic, multi-assay approach is required. The goal is to build a comprehensive profile of each molecule, from target engagement to cellular phenotype.

PROTAC Evaluation Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Degradation & Potency cluster_2 Phase 3: Cellular & Mechanistic Validation A Synthesize PROTACs (IMiD-based vs. PG-based) B Target Engagement Assay (e.g., NanoBRET, CETSA) A->B C E3 Ligase Binding Assay (e.g., FP, TR-FRET) A->C D Protein Degradation Assay (Western Blot, ELISA, HiBiT) B->D C->D E Determine DC50 & Dmax (Dose-Response Analysis) D->E F Cell Viability Assay (e.g., CellTiter-Glo, MTT) E->F G Ternary Complex Formation (e.g., Co-IP, Proximity Assays) E->G H Off-Target Analysis (Proteomics) F->H G->H

Caption: Workflow for comparing PROTAC performance.

Detailed Experimental Protocols

Protocol 1: Quantitative Protein Degradation via Western Blot

This is the gold-standard method to visually confirm and quantify the degradation of the target protein.[7][13][14]

  • Step 1: Cell Seeding & Treatment: Plate cells (e.g., MV4-11 for BRD4 PROTACs) at an appropriate density in 6-well plates. Allow them to adhere overnight. Treat cells with a serial dilution of your PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 18-24 hours).

  • Step 2: Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Step 3: Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]

  • Step 4: SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Step 5: Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to your POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Step 6: Detection & Analysis: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Apply an ECL substrate and visualize the bands using a chemiluminescence imager.[13] Quantify band intensities using densitometry software. Normalize the POI signal to the loading control.

  • Step 7: Data Analysis: Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[13]

Protocol 2: Cell Viability Assessment using CellTiter-Glo®

This assay measures ATP levels as an indicator of metabolically active, viable cells, allowing for the determination of the PROTAC's cytotoxic or cytostatic effects.[6][16]

  • Step 1: Cell Seeding: Seed cells in a white, opaque 96-well plate at a predetermined optimal density.

  • Step 2: Compound Treatment: The next day, treat the cells with serial dilutions of your PROTACs. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

  • Step 3: Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO₂.[17]

  • Step 4: Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Step 5: Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Step 6: Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine IC50 or GI50 values.

Protocol 3: Cellular Target Engagement using NanoBRET™

This live-cell assay measures the binding of a compound to its target protein, confirming that the PROTAC can enter the cell and engage the POI.[18][19]

  • Step 1: Cell Line Preparation: Use a cell line that endogenously expresses the POI tagged with NanoLuc® luciferase (e.g., via CRISPR/Cas9).

  • Step 2: Cell Plating: Harvest and plate the cells in a 96-well plate suitable for luminescence measurements.

  • Step 3: Reagent Addition: Add the fluorescent NanoBRET™ tracer specific for the POI to the cells. Then, immediately add serial dilutions of the unlabeled PROTAC or control compounds.

  • Step 4: Incubation: Incubate the plate at 37°C and 5% CO₂ for the desired time (e.g., 2 hours) to allow for compound entry and target engagement.

  • Step 5: Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Read both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Step 6: Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. The displacement of the tracer by the PROTAC will result in a decrease in the BRET ratio. Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the target engagement potency.

Conclusion and Future Outlook

The selection of the E3 ligase-recruiting moiety is a critical decision in the design of a potent and selective PROTAC. While traditional IMiD-based ligands have been instrumental in the success of CRBN-based degraders, their inherent chemical instability presents a significant challenge. The development of next-generation binders, such as phenyl-glutarimides, addresses this limitation by offering enhanced stability while retaining, and in some cases improving, degradation potency.[11]

The causality behind this improvement lies in providing a more stable molecular scaffold, which ensures that the concentration of the active PROTAC is maintained over the course of an experiment, leading to more reliable and potent degradation. By employing the rigorous, self-validating experimental workflows detailed in this guide—from target engagement and degradation quantification to viability assessment—researchers can make data-driven decisions to select the optimal CRBN-binding anchor for their specific target. As the field of TPD continues to advance, the exploration of novel, stable, and highly efficient E3 ligase ligands will remain a key driver of innovation, ultimately accelerating the development of new therapeutics.

References

A Senior Application Scientist's Guide to Validating Target Engagement for 2,5-Piperidinedione-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the promising landscape of targeted protein degradation, this guide offers an in-depth comparison of methodologies for validating the target engagement of 2,5-piperidinedione-based inhibitors. These compounds, which include the renowned immunomodulatory drugs (IMiDs) and a growing class of novel molecular glues, represent a paradigm shift in therapeutics from simple occupancy-driven pharmacology to event-driven pharmacology.[1][2] Unlike traditional inhibitors that merely block a protein's function, these molecules hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins entirely.[1][3]

This guide moves beyond a simple listing of techniques. It provides a strategic framework for selecting and implementing a suite of assays to generate a robust, multi-faceted dataset that confirms target engagement, elucidates the mechanism of action, and ultimately de-risks your drug discovery program.[4][5] We will explore the causality behind experimental choices, ensuring that each step provides a self-validating piece of the puzzle, from initial binding events to the ultimate functional consequence of protein degradation.

The Unique Challenge of this compound-Based Inhibitors

The this compound scaffold is the cornerstone of a class of drugs that modulate the activity of E3 ubiquitin ligases, most notably Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[6] These compounds, often referred to as molecular glues, function by inducing or stabilizing the interaction between the E3 ligase and a "neosubstrate" protein, which is not a natural target of the ligase.[2][7] This induced proximity leads to the polyubiquitination of the neosubstrate and its subsequent degradation by the proteasome.[1][3]

Therefore, validating target engagement for these molecules is a multi-step process that requires interrogation of:

  • Direct binding to the E3 ligase (e.g., Cereblon).

  • Formation of a ternary complex between the E3 ligase, the inhibitor, and the target protein.

  • Ubiquitination of the target protein.

  • Selective degradation of the target protein.

A comprehensive validation strategy will employ a combination of biophysical, cellular, and proteomic approaches to address each of these critical steps.

A Multi-Pronged Approach to Target Engagement Validation

A robust validation workflow should be structured to build a compelling case for a compound's mechanism of action, starting from direct biochemical interactions and progressing to physiologically relevant cellular outcomes.

G cluster_0 Biophysical & Biochemical Assays cluster_1 Cellular Assays cluster_2 Functional & Global Analysis Direct Binding Direct Binding Ternary Complex Formation (in vitro) Ternary Complex Formation (in vitro) Direct Binding->Ternary Complex Formation (in vitro) Confirms Ligand-E3 Interaction Target Engagement (in-cell) Target Engagement (in-cell) Ternary Complex Formation (in vitro)->Target Engagement (in-cell) Validates Tri-Complex Potential Ternary Complex Formation (in-cell) Ternary Complex Formation (in-cell) Target Engagement (in-cell)->Ternary Complex Formation (in-cell) Confirms Intracellular Binding Target Degradation Target Degradation Ternary Complex Formation (in-cell)->Target Degradation Links Proximity to Degradation Phenotypic Assays Phenotypic Assays Target Degradation->Phenotypic Assays Connects Degradation to Function Proteomics (Selectivity) Proteomics (Selectivity) Target Degradation->Proteomics (Selectivity) Assesses Off-Target Effects

Caption: A logical workflow for validating target engagement of this compound-based inhibitors.

I. Biophysical and Biochemical Assays: Laying the Foundation

The initial step is to confirm direct physical interaction between the inhibitor, the E3 ligase, and the target protein in a controlled, cell-free environment.[8] These assays are crucial for establishing structure-activity relationships (SAR) and ensuring that any observed cellular effects are due to direct binding.[4][9]

A. Assessing Direct Binding to the E3 Ligase

Confirming that your this compound-based compound binds to its intended E3 ligase is the first critical checkpoint.

Technique Principle Key Output Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Binding affinity (KD), kinetics (kon, koff)Real-time, label-free, provides kinetic data.[10][11]Requires protein immobilization, which may affect protein function.[10]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)Label-free, solution-based, provides thermodynamic profile.[11][12]Requires large amounts of pure protein, lower throughput.
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein in the presence of a ligand using a fluorescent dye.Thermal shift (ΔTm)High-throughput, low protein consumption.[9][12]Indirect measure of binding, may not be suitable for all proteins.

Expert Insight: While all three techniques can confirm binding, SPR is often the gold standard for its ability to provide kinetic information, which can be critical for understanding the dynamics of ternary complex formation.[10]

B. Reconstituting the Ternary Complex in vitro

The hallmark of a molecular glue is its ability to induce or stabilize a ternary complex. Demonstrating this in vitro is a key validation step.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a powerful bead-based proximity assay ideal for this purpose.

G cluster_0 No Ternary Complex cluster_1 Ternary Complex Formation Donor Bead Donor Bead E3 Ligase E3 Ligase Donor Bead->E3 Ligase Acceptor Bead Acceptor Bead Target Protein Target Protein Acceptor Bead->Target Protein Inhibitor Inhibitor Donor Bead_2 Donor Bead_2 E3 Ligase_2 E3 Ligase_2 Donor Bead_2->E3 Ligase_2 Acceptor Bead_2 Acceptor Bead_2 Inhibitor_2 Inhibitor_2 E3 Ligase_2->Inhibitor_2 Target Protein_2 Target Protein_2 Target Protein_2->Acceptor Bead_2 Inhibitor_2->Target Protein_2

Caption: Principle of AlphaScreen for detecting ternary complex formation.

Experimental Protocol: AlphaScreen for Ternary Complex Formation

  • Reagents:

    • Purified recombinant E3 ligase (e.g., His-tagged CRBN).

    • Purified recombinant target protein (e.g., GST-tagged neosubstrate).

    • This compound-based inhibitor.

    • AlphaScreen Donor and Acceptor beads (e.g., Nickel Chelate Donor beads and Glutathione Acceptor beads).

    • Assay buffer.

  • Procedure:

    • Prepare a dilution series of the inhibitor in assay buffer.

    • In a 384-well plate, add the E3 ligase, target protein, and inhibitor dilutions.

    • Incubate at room temperature to allow for complex formation.

    • Add the Donor and Acceptor beads and incubate in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • A positive signal indicates proximity of the Donor and Acceptor beads, confirming the formation of the ternary complex.

    • Plot the AlphaScreen signal against the inhibitor concentration to determine the concentration required for half-maximal complex formation (EC50).

II. Cellular Assays: Proving Engagement in a Physiological Context

While in vitro assays are essential, demonstrating target engagement within the complex milieu of a living cell is the ultimate goal.[4][5] Cellular assays provide physiologically relevant data on target binding, ternary complex formation, and subsequent protein degradation.

A. Cellular Target Engagement: Does the Drug Hit the Target in Cells?

Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to confirm target engagement in intact cells or cell lysates.[9][13] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[14]

CETSA Format Principle Readout Advantages Limitations
Western Blot-based CETSA Cells are treated with the inhibitor, heated, and the soluble protein fraction is analyzed by Western blot.Target protein band intensity at different temperatures.Direct visualization of the target protein, no tags required.Low throughput, semi-quantitative.
CETSA HT (High-Throughput) Uses antibody-based detection (e.g., AlphaLISA) or enzyme complementation to quantify the soluble protein in a plate-based format.Luminescent or fluorescent signal.Higher throughput, more quantitative.[14]Requires specific antibodies or engineered cell lines.
CETSA-MS (Mass Spectrometry) Proteome-wide analysis of thermal stability changes upon compound treatment.Mass spectrometry-based protein quantification.Unbiased, proteome-wide selectivity profiling.[14]Technically demanding, complex data analysis.

Expert Insight: For initial validation of on-target engagement, Western Blot-based CETSA is a straightforward starting point. For lead optimization and selectivity profiling, CETSA-MS provides invaluable data on both on-target and off-target effects.[14]

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the inhibitor or vehicle control for a defined period.

  • Heating:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension and heat at a range of temperatures for 3 minutes.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thawing.

    • Centrifuge to pellet aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control confirms target engagement.

B. Intracellular Ternary Complex Formation and Degradation

NanoBRET™ and HiBiT® Lytic Detection System are cutting-edge bioluminescence-based assays that allow for the real-time, quantitative measurement of protein-protein interactions and protein abundance in living cells.[1]

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): Measures the proximity of two proteins in live cells.[11] One protein is tagged with a NanoLuc® luciferase (donor), and the other with a HaloTag® ligand (acceptor).[1] Energy transfer only occurs when the two proteins are in close proximity (<10 nm), such as in a ternary complex.[15]

  • HiBiT® Lytic Detection System: A highly sensitive method for quantifying protein levels.[1] An 11-amino-acid HiBiT tag is knocked into the endogenous locus of the target protein using CRISPR/Cas9.[16] The addition of a LgBiT subunit reconstitutes a functional NanoLuc® luciferase, and the resulting luminescence is directly proportional to the amount of HiBiT-tagged protein.[17]

G cluster_0 NanoBRET for Ternary Complex cluster_1 HiBiT for Target Degradation Target-NanoLuc Target (NanoLuc Donor) Inhibitor Inhibitor Target-NanoLuc->Inhibitor E3-HaloTag E3 Ligase (HaloTag Acceptor) BRET Signal BRET Signal E3-HaloTag->BRET Signal Proximity (<10nm) Inhibitor->E3-HaloTag Target-HiBiT Target (HiBiT Tag) LgBiT LgBiT Target-HiBiT->LgBiT Complementation Luminescence Luminescence LgBiT->Luminescence Signal Proportional to Protein Level Degradation Degradation Luminescence->Degradation Signal Decrease

Caption: Principles of NanoBRET and HiBiT assays for studying molecular glues.

Experimental Protocol: Combined NanoBRET/HiBiT Workflow

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock-in a HiBiT tag at the endogenous locus of the target protein.[16][18] This is crucial to avoid artifacts from overexpression.[16]

    • For NanoBRET, transiently or stably express the E3 ligase fused to a HaloTag®.

  • NanoBRET for Ternary Complex Formation:

    • Plate the engineered cells and label with the HaloTag® NanoBRET® ligand.

    • Add the this compound-based inhibitor at various concentrations.

    • Add the NanoBRET® substrate and measure the donor and acceptor emission.

    • Calculate the NanoBRET® ratio to quantify ternary complex formation.[15]

  • HiBiT for Target Degradation:

    • In a parallel plate, treat the HiBiT-tagged cells with the inhibitor over a time course.

    • At each time point, lyse the cells and add the LgBiT protein and substrate.

    • Measure luminescence to quantify the remaining target protein.

  • Data Analysis:

    • Determine the EC50 for ternary complex formation from the NanoBRET® data.

    • Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the HiBiT® data.[17]

III. Proteomics: Assessing Global Selectivity

A critical aspect of drug development is understanding a compound's selectivity. For molecular glues, it is essential to determine if the inhibitor induces the degradation of only the intended target or if it has off-target effects on other proteins.

Quantitative Mass Spectrometry-based Proteomics is the gold standard for assessing proteome-wide selectivity.[8]

Technique Principle Advantages Limitations
Tandem Mass Tag (TMT) Labeling Peptides from different samples are labeled with isobaric tags, allowing for multiplexed relative quantification.High multiplexing capacity, accurate quantification.Can be expensive, complex sample preparation.
Data-Independent Acquisition (DIA) Systematically fragments all peptides within a defined mass range, providing a comprehensive digital map of the proteome.High reproducibility, deep proteome coverage.Computationally intensive data analysis.

Expert Insight: A typical proteomics experiment involves treating cells with the inhibitor and a vehicle control, followed by cell lysis, protein digestion, peptide labeling (for TMT), and LC-MS/MS analysis. The data will reveal which proteins are significantly downregulated in the presence of the inhibitor, providing a global view of its selectivity.

Conclusion: A Holistic and Self-Validating Approach

Validating the target engagement of this compound-based inhibitors requires a multi-faceted approach that builds a cohesive and evidence-based narrative. By systematically progressing from direct biochemical interactions to cellular target engagement and ultimately to functional protein degradation and selectivity profiling, researchers can generate a robust data package that instills confidence in their lead compounds.

The integration of biophysical techniques like SPR, cellular assays such as CETSA and NanoBRET/HiBiT, and global proteomics provides a self-validating system where the results from one assay corroborate the findings of another. This rigorous approach is not merely a checklist of experiments but a logical progression of inquiry that is essential for the successful development of this exciting new class of therapeutics.

References

The Evolving Landscape of 2,5-Piperidinedione Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,5-piperidinedione scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse and potent class of therapeutic agents. From the notorious history of thalidomide to the development of highly successful immunomodulatory drugs (IMiDs) and novel anticancer compounds, the exploration of the structure-activity relationships (SAR) of these analogs remains a vibrant and critical area of research. This guide provides an in-depth, objective comparison of this compound analogs, grounded in experimental data, to empower researchers in the design and development of next-generation therapeutics.

The Core Scaffold: Understanding the this compound Ring and its Significance

The this compound ring, also known as a glutarimide, is a six-membered heterocyclic ring containing two carbonyl groups. This deceptively simple structure possesses a unique combination of features that contribute to its biological activity. Its conformational flexibility and the presence of hydrogen bond donors and acceptors allow for dynamic interactions with various biological targets.[1] The core structure can be extensively modified at multiple positions, offering a rich playground for medicinal chemists to fine-tune pharmacological properties.

Historically, the therapeutic potential of this compound analogs was tragically overshadowed by the teratogenic effects of thalidomide. However, the subsequent discovery of its potent anti-inflammatory and immunomodulatory properties spurred the development of safer and more effective analogs like lenalidomide and pomalidomide.[2] These second-generation IMiDs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[3] Beyond immunomodulation, research has expanded to explore the anticancer, anti-inflammatory, and even analgesic potential of a broader range of this compound derivatives.[4][5]

Comparative Analysis of this compound Analogs: A Data-Driven SAR Exploration

The biological activity of this compound analogs is exquisitely sensitive to structural modifications. This section provides a comparative analysis of key analogs, highlighting how changes in their chemical architecture influence their therapeutic effects.

Immunomodulatory and Anticancer Activity: The Thalidomide Lineage

The SAR of thalidomide and its analogs is perhaps the most extensively studied. The core mechanism of action for many of these compounds involves their binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins.[3]

Key Structural Modifications and Their Impact:

  • Phthalimide Ring Modifications:

    • Amino Group at Position 4: The addition of an amino group at the 4-position of the phthaloyl ring, as seen in lenalidomide and pomalidomide, significantly enhances anti-inflammatory and anticancer potency compared to thalidomide.[2][3]

    • Removal of a Carbonyl Group: Lenalidomide also features the removal of a carbonyl group from the phthaloyl ring, further contributing to its increased activity.[2]

  • Glutarimide Ring Modifications:

    • The glutarimide ring is essential for CRBN binding and subsequent protein degradation. Even modest changes to this ring can abolish activity.

  • Chirality: The stereochemistry at the C3 position of the glutarimide ring is critical. The (S)-enantiomer is generally associated with the CRBN-mediated effects, while the (R)-enantiomer is often less active or has different biological properties.[6]

Table 1: Comparative Activity of Thalidomide and its Analogs

CompoundKey Structural FeaturesPrimary TargetIC50 (TNF-α inhibition)Key Therapeutic Applications
Thalidomide Phthalimide + Glutarimide ringsCRBN~200 nMMultiple Myeloma, Erythema Nodosum Leprosum
Lenalidomide 4-amino-phthaloyl ring, one carbonyl removedCRBN~25 nMMultiple Myeloma, Myelodysplastic Syndromes[2]
Pomalidomide 4-amino-phthaloyl ringCRBN~13 nMMultiple Myeloma[3]
Beyond Immunomodulation: Novel Anticancer this compound Analogs

Recent research has focused on developing this compound analogs with anticancer activity that may not solely depend on the classic IMiD mechanism. These efforts have explored modifications at various positions of the core scaffold.

Key Structural Modifications and Their Impact:

  • Substitutions at the 3 and 6 Positions: The introduction of unsaturated functionalities, such as benzylidene groups, at the 3 and 6 positions of the 2,5-diketopiperazine ring has yielded compounds with potent anticancer activity. The nature of the substituent on the aromatic ring plays a crucial role in determining the potency.

  • Lipophilicity: Increasing the lipophilicity of 2,5-diketopiperazine derivatives has been shown to be advantageous for their anticancer properties.[7]

Table 2: Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazine Analogs

CompoundR1 (Position 3)R2 (Position 6)IC50 A549 (μM)IC50 HeLa (μM)
11 Naphthalen-1-ylmethylene2-Methoxybenzylidene1.2[8]0.7[8]
8 Furan-2-ylmethylene2-Methoxybenzylidene7.3[8]5.9[8]
9 Thiophen-2-ylmethylene2-Methoxybenzylidene3.7[8]4.7[8]
10 Pyridin-3-ylmethylene2-Methoxybenzylidene6.5[8]5.3[8]
Anti-inflammatory and Analgesic this compound Analogs

The anti-inflammatory properties of 2,5-piperidinediones extend beyond the IMiDs. Novel analogs bearing different substituents have demonstrated significant anti-inflammatory and analgesic effects in vivo.

Key Structural Modifications and Their Impact:

  • Indole Moiety: The incorporation of an indole scaffold into piperazine-2,5-dione derivatives has resulted in compounds with promising anti-depressant, anti-inflammatory, and analgesic activities.[4]

  • Cyclohexyl and Allyl Substituents: Studies on piperidine-2,4,6-trione derivatives have shown that the introduction of cyclohexyl and allyl radicals can impart anti-inflammatory and immunosuppressive activity.[3]

Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Piperazine-2,5-dione Analogs Bearing an Indole Moiety

CompoundSubstituent on IndoleAnti-inflammatory Activity (% inhibition)Analgesic Activity (% inhibition)
2e 5-FluoroGood[4]Good[4]
2q 5-TrifluoromethylGood[4]Good[4]

Experimental Protocols: A Guide to Evaluating this compound Analogs

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of this compound analogs.

Synthesis of a Representative 3,6-Disubstituted 2,5-Diketopiperazine

This protocol describes a general method for the synthesis of 3,6-di-benzylidene-2,5-piperazinedione, a class of compounds with demonstrated anticancer activity.

Diagram 1: Synthetic Scheme for 3,6-di-benzylidene-2,5-piperazinedione

G reagents Piperazine-2,5-dione (Glycine anhydride) reaction Condensation Reaction reagents->reaction benzaldehyde Benzaldehyde (2 eq) benzaldehyde->reaction product 3,6-di-benzylidene- piperazine-2,5-dione catalyst Sodium Acetate, Acetic Anhydride catalyst->reaction reaction->product

Caption: General synthetic route for 3,6-di-benzylidene-2,5-piperazinedione.

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, combine piperazine-2,5-dione (1 equivalent), benzaldehyde (2.2 equivalents), and anhydrous sodium acetate (2.5 equivalents).

  • Solvent Addition: Add acetic anhydride as the solvent.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.

  • Isolation: The solid product will precipitate out. Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3,6-di-benzylidene-2,5-piperazinedione.

  • Characterization: Confirm the structure of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]

Diagram 2: MTT Assay Workflow

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Incubate overnight A->B C Add serial dilutions of This compound analogs B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Diagram 3: Principles of Apoptosis Detection with Annexin V and Propidium Iodide

G cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis Healthy Annexin V (-) PI (-) Early Annexin V (+) PI (-) Healthy->Early PS Translocation Late Annexin V (+) PI (+) Early->Late Membrane Permeabilization

Caption: Differentiation of cell states using Annexin V and PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the this compound analog at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.

TNF-α Inhibition Assay (ELISA)

This assay quantifies the amount of TNF-α produced by cells in response to an inflammatory stimulus, and the ability of a compound to inhibit this production.[10]

Step-by-Step Protocol:

  • Cell Stimulation: Seed appropriate cells (e.g., macrophages) in a 96-well plate. Pre-treat the cells with different concentrations of the this compound analogs for 1-2 hours.

  • Induction: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.

  • Supernatant Collection: After an appropriate incubation time (e.g., 4-24 hours), collect the cell culture supernatants.

  • ELISA: Perform a sandwich ELISA for TNF-α on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Coating a plate with a capture antibody for TNF-α.

    • Adding the supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

  • Data Analysis: Measure the absorbance and calculate the concentration of TNF-α in each sample based on a standard curve. Determine the IC50 value for TNF-α inhibition.

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a compound to displace a fluorescently labeled ligand from the CRBN protein.[11]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of purified recombinant CRBN protein, a fluorescently labeled CRBN ligand (e.g., fluorescently-labeled thalidomide), and the test compounds at various concentrations.

  • Binding Reaction: In a microplate, mix the CRBN protein with the test compound and incubate for a short period.

  • Ligand Addition: Add the fluorescently labeled ligand to the mixture.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates that the test compound has displaced the fluorescent ligand from CRBN. Calculate the IC50 value for CRBN binding.

Future Directions and Concluding Remarks

The journey of this compound analogs from a cautionary tale to a cornerstone of modern therapeutics is a testament to the power of medicinal chemistry and SAR-guided drug design. The continued exploration of this versatile scaffold holds immense promise for the development of novel therapies for a wide range of diseases.

Future research will likely focus on:

  • Expanding the chemical diversity: Synthesizing novel analogs with unique substitution patterns to explore new biological activities and target specificities.

  • Elucidating novel mechanisms of action: Moving beyond CRBN to identify new cellular targets and pathways modulated by this compound derivatives.

  • Improving pharmacokinetic and safety profiles: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties and reducing off-target toxicities of lead compounds.

This guide serves as a comprehensive resource for researchers in the field, providing a solid foundation of comparative data and validated experimental protocols to accelerate the discovery and development of the next generation of this compound-based medicines.

References

A Comparative Guide to the Synthetic Routes of 2,5-Piperidinedione: Efficacy, Mechanistic Insights, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Piperidinedione, a heterocyclic compound, serves as a crucial scaffold in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, including sedatives, hypnotics, and antitumor agents. The arrangement of its two carbonyl groups offers versatile handles for chemical modification, making it an attractive starting material for the synthesis of more complex molecular architectures. The efficacy of any synthetic endeavor hinges on the chosen pathway; factors such as yield, purity, scalability, and the cost of starting materials are paramount. This guide provides a comparative analysis of various synthetic routes to this compound, offering researchers the critical data and mechanistic understanding needed to select the optimal route for their specific application. We will delve into the experimental nuances of each method, supported by authoritative references and detailed protocols, to ensure scientific integrity and reproducibility.

Route 1: Cyclization of N-Protected Glutamic Acid Derivatives

One of the most established methods for synthesizing this compound involves the intramolecular cyclization of N-protected glutamic acid derivatives. This approach is favored for its predictable chemistry and the ready availability of the starting material, glutamic acid, in enantiomerically pure forms. The use of a nitrogen protecting group is essential to prevent unwanted side reactions and to direct the cyclization process.

Mechanism and Rationale

The reaction typically proceeds by activating the carboxylic acid groups of an N-protected glutamic acid, such as N-carbobenzyloxy (Cbz) glutamic acid, followed by intramolecular aminolysis. A common activating agent is acetic anhydride, which forms a mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the deprotonated nitrogen of the amide, leading to the formation of the six-membered ring and the elimination of acetic acid. The protecting group can then be removed under appropriate conditions to yield the final product.

Experimental Protocol: Synthesis from N-Cbz-L-Glutamic Acid

  • Step 1: Anhydride Formation and Cyclization

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-Cbz-L-glutamic acid (1 equivalent) in acetic anhydride (3-5 equivalents).

    • Heat the mixture to reflux (approximately 120-140 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • The product, N-Cbz-2,5-piperidinedione, will often crystallize upon cooling. The crystals can be collected by filtration and washed with a cold solvent like diethyl ether.

  • Step 2: Deprotection (Hydrogenolysis)

    • Dissolve the N-Cbz-2,5-piperidinedione (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Stir vigorously until the deprotection is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Workflow Diagram

cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection N-Cbz-Glutamic Acid N-Cbz-Glutamic Acid Reflux Reflux N-Cbz-Glutamic Acid->Reflux Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reflux N-Cbz-2,5-piperidinedione N-Cbz-2,5-piperidinedione Reflux->N-Cbz-2,5-piperidinedione Pd/C, H2 Pd/C, H2 N-Cbz-2,5-piperidinedione->Pd/C, H2 This compound This compound Pd/C, H2->this compound

Caption: Workflow for the synthesis of this compound from N-Cbz-glutamic acid.

Route 2: Catalytic Hydrogenation of Glutarimide

Another common and direct approach is the catalytic hydrogenation of glutarimide. Glutarimide itself can be synthesized from glutaric acid or its derivatives. This route is attractive due to its atom economy and relatively straightforward procedure.

Mechanism and Rationale

This reaction is a partial reduction of one of the two carbonyl groups in glutarimide. The selective reduction of one amide carbonyl in the presence of another is challenging and often requires careful selection of the catalyst and reaction conditions. Catalysts like ruthenium have been shown to be effective for this transformation. The mechanism involves the adsorption of the glutarimide onto the catalyst surface, followed by the addition of hydrogen across one of the C=O bonds.

Experimental Protocol: Synthesis from Glutarimide

  • Step 1: Catalyst Preparation (if necessary)

    • Prepare the specific catalyst as described in the literature, for example, a supported ruthenium catalyst.

  • Step 2: Hydrogenation

    • In a high-pressure autoclave, charge glutarimide (1 equivalent), the catalyst (e.g., 5% Ru/C), and a suitable solvent (e.g., dioxane or water).

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm).

    • Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) with vigorous stirring.

    • Maintain the reaction for several hours until hydrogen uptake ceases or TLC analysis indicates completion.

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting this compound by recrystallization or chromatography.

Workflow Diagram

Glutarimide Glutarimide Hydrogenation High Pressure H2 Catalyst (e.g., Ru/C) Glutarimide->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Catalytic hydrogenation of glutarimide to this compound.

Route 3: From Diethyl 2-Cyanoglutarate

This route utilizes a Dieckmann-type condensation approach, which is a classic method for forming five- and six-membered rings. The presence of the nitrile group offers additional synthetic handles for further derivatization if needed.

Mechanism and Rationale

The reaction proceeds via an intramolecular condensation of diethyl 2-cyanoglutarate in the presence of a strong base, such as sodium ethoxide. The base deprotonates the α-carbon to the ester, generating an enolate. This enolate then attacks the nitrile carbon, leading to a cyclic intermediate. Subsequent hydrolysis and decarboxylation under acidic conditions yield the desired this compound.

Experimental Protocol: Synthesis from Diethyl 2-Cyanoglutarate

  • Step 1: Cyclization

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl 2-cyanoglutarate (1 equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).

    • Stir the reaction mixture at room temperature or with gentle heating for several hours until the cyclization is complete.

    • Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Step 2: Hydrolysis and Decarboxylation

    • Heat the acidic mixture to reflux for several hours to effect hydrolysis of the intermediate and decarboxylation.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

Workflow Diagram

cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl 2-cyanoglutarate Diethyl 2-cyanoglutarate Base NaOEt, Ethanol Diethyl 2-cyanoglutarate->Base Cyclic Intermediate Cyclic Intermediate Base->Cyclic Intermediate Acid HCl, Reflux Cyclic Intermediate->Acid This compound This compound Acid->this compound

Caption: Synthesis of this compound via Dieckmann-type condensation.

Comparative Analysis of Synthetic Routes

Parameter Route 1: From N-Cbz-Glutamic Acid Route 2: From Glutarimide Route 3: From Diethyl 2-Cyanoglutarate
Starting Material Cost Moderate (L-Glutamic acid is cheap, but Cbz-Cl adds cost)Low to Moderate (Glutarimide is relatively inexpensive)Moderate (Diethyl 2-cyanoglutarate is a specialty chemical)
Number of Steps 21 (if glutarimide is purchased)2
Typical Yield Good to Excellent (70-90%)Moderate to Good (50-80%)Moderate (40-60%)
Reaction Conditions Reflux, then atmospheric H2High pressure and temperatureBasic, then acidic reflux
Scalability Readily scalableRequires specialized high-pressure equipmentScalable with care due to strong base and acid
Safety Considerations Acetic anhydride is corrosive; Hydrogen gas is flammableHigh-pressure hydrogenation requires an autoclave and careful handlingUse of sodium metal and strong acids requires caution
Stereocontrol Excellent (if starting from chiral glutamic acid)Achiral productAchiral product
Key Advantage Access to chiral products.Direct and atom-economical.Versatile intermediate.
Key Disadvantage Requires protection/deprotection steps.Requires specialized equipment and harsh conditions.Lower yields and multi-step process.

Conclusion

The choice of synthetic route to this compound is highly dependent on the specific requirements of the researcher.

  • For applications where enantiopurity is critical, the cyclization of N-protected glutamic acid (Route 1) is the superior choice. While it involves protection and deprotection steps, the excellent stereocontrol and high yields make it a reliable method.

  • For large-scale synthesis where cost and atom economy are the primary drivers and chirality is not a concern, the catalytic hydrogenation of glutarimide (Route 2) presents an attractive, albeit technically demanding, option.

  • The Dieckmann-type condensation of diethyl 2-cyanoglutarate (Route 3) offers a classic organometallic approach, but its moderate yields and the cost of the starting material may limit its application to smaller-scale syntheses or when the specific intermediate is desired for further elaboration.

Ultimately, a thorough evaluation of the available resources, desired product specifications, and safety infrastructure will guide the synthetic chemist to the most appropriate and efficient pathway.

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of 2,5-Piperidinedione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the journey of a compound from a promising in vitro result to a validated in vivo effect is paramount. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of 2,5-piperidinedione compounds, a scaffold of significant therapeutic interest. We will delve into the causal relationships behind experimental choices, present detailed protocols for self-validating assays, and explore the critical factors that influence the translation of benchtop findings to preclinical models.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The this compound core is a key structural motif found in a range of biologically active molecules. This includes the well-known immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2] Beyond the IMiDs, novel derivatives of this scaffold are continuously being explored for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5]

The primary mechanism of action for the immunomodulatory 2,5-piperidinediones involves their binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[6][7][8] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This targeted protein degradation is central to the anti-myeloma and immunomodulatory effects of these drugs.

However, the journey from demonstrating potent in vitro activity to achieving the desired in vivo efficacy is not always linear. A multitude of factors, including pharmacokinetics, metabolism, the tumor microenvironment, and potential off-target effects, can lead to discrepancies between in vitro and in vivo outcomes. This guide will equip you with the knowledge to navigate these challenges.

In Vitro Evaluation: Quantifying Cellular Responses in a Controlled Environment

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of novel compounds. These assays allow for the precise control of experimental conditions and the quantification of specific cellular responses.

Key In Vitro Assays for this compound Compounds:
  • Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays are fundamental for determining the dose-dependent effect of a compound on cell proliferation and survival.[9][10][11][12] They measure the metabolic activity of cells, which is an indicator of cell viability.

  • Apoptosis Assays: To understand the mechanism of cell death, assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, are employed.[13]

  • Cytokine Release Assays: For immunomodulatory compounds, measuring the release of cytokines (e.g., IL-2, TNF-α) from immune cells, such as peripheral blood mononuclear cells (PBMCs), is crucial to characterize their immune-stimulating or -suppressive effects.[14][15][16][17][18]

  • Target Engagement and Degradation Assays: Western blotting or proteomics can be used to confirm that the this compound compound is engaging its target (e.g., Cereblon) and leading to the degradation of downstream substrates (e.g., Ikaros, Aiolos).

Data Presentation: In Vitro Activity of Representative this compound Compounds
CompoundCell LineAssayIC50 / EC50Reference
Pomalidomide RPMI8226 (Multiple Myeloma)MTT8 µM[19]
Pomalidomide OPM2 (Multiple Myeloma)MTT10 µM[19]
Compound 4u MGC-803 (Gastric Cancer)Antiproliferative5.1 µM[20]
Compound 6h AsPC-1 (Pancreatic Cancer)Growth Inhibition6 µM[4]
Experimental Protocol: MTT Assay for Multiple Myeloma Cell Lines

This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound compounds against multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., RPMI-8226, OPM2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure: [10][11]

  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete medium. For suspension cells, this can be done on the same day as treatment.[12]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9]

  • Formazan Solubilization: For suspension cells, centrifuge the plate to pellet the cells and then carefully remove the supernatant. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate add_compounds Add Compound Dilutions seed_cells->add_compounds incubate_plate Incubate for 48-72h add_compounds->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance Xenograft_Workflow cluster_implantation Tumor Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis prepare_cells Prepare Myeloma Cells implant_cells Subcutaneous Injection prepare_cells->implant_cells monitor_tumor Monitor Tumor Growth implant_cells->monitor_tumor randomize Randomize Mice monitor_tumor->randomize euthanize Euthanize Mice monitor_tumor->euthanize Endpoint Reached treatment Administer Compound/Vehicle randomize->treatment treatment->monitor_tumor Continue Monitoring excise_tumor Excise & Weigh Tumors euthanize->excise_tumor further_analysis Histology, IHC, etc. excise_tumor->further_analysis IVIVC_Factors cluster_vitro In Vitro Activity cluster_vivo In Vivo Efficacy cluster_factors Translational Factors vitro_activity Potency (e.g., IC50) pk Pharmacokinetics (ADME) vitro_activity->pk tme Tumor Microenvironment vitro_activity->tme immune Immunomodulation vitro_activity->immune off_target Cereblon-Independent Effects vitro_activity->off_target vivo_efficacy Tumor Growth Inhibition pk->vivo_efficacy tme->vivo_efficacy immune->vivo_efficacy off_target->vivo_efficacy

References

A Comparative Guide to Structure Validation: X-ray Crystallography of 2,5-Piperidinedione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the 2,5-piperidinedione, or glutarimide, scaffold is a cornerstone.[1] Found in a wide array of bioactive molecules, including the notable immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, its precise three-dimensional structure dictates its biological function.[2][3] For researchers and drug development professionals, unambiguous structure validation is not merely a procedural step but a critical determinant of a program's success. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for solid-state structure elucidation of this compound derivatives, contextualized against other powerful analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional arrangement of atoms in a molecule.[4] By interacting with the electron clouds of a crystalline lattice, X-rays produce a diffraction pattern that, when analyzed, yields a detailed electron density map. From this map, the precise coordinates of each atom can be determined, providing unparalleled insight into bond lengths, bond angles, and torsional angles.[5]

This atomic-level resolution is invaluable in the study of this compound derivatives for several key reasons:

  • Stereochemistry: It provides absolute confirmation of stereocenters, which is critical as different enantiomers or diastereomers can have vastly different biological activities and toxicological profiles.

  • Conformation: The piperidinedione ring can adopt various conformations, such as a chair or boat form. These conformations dictate the spatial orientation of substituents, which is crucial for molecular recognition at a biological target, such as the Cereblon (CRBN) E3 ubiquitin ligase.[2][6][7]

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, offering insights into hydrogen bonding and other non-covalent interactions that can influence physical properties like solubility and stability.[8]

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a degree of empirical skill.

XRay_Workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_refine Structure Refinement & Validation Start Synthesized this compound Derivative (Powder) Purify Purification (e.g., Column Chromatography, Recrystallization) Start->Purify SelectSolvent Solvent Screening Purify->SelectSolvent Purity >98% Crystallize Crystallization (e.g., Slow Evaporation, Vapor Diffusion) SelectSolvent->Crystallize Harvest Crystal Harvesting & Mounting Crystallize->Harvest High-quality single crystals DataCollect X-ray Diffraction Data Collection (Synchrotron or In-house Source) Harvest->DataCollect Integrate Data Integration & Scaling DataCollect->Integrate Solve Structure Solution (Direct Methods or Patterson) Integrate->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis (CheckCIF, R-factors) Refine->Validate Deposit Deposition (e.g., CCDC) Validate->Deposit Final Validated Structure

Caption: General workflow for single-crystal X-ray crystallography.

Obtaining high-quality single crystals is often the most challenging step.[9] The following is a generalized protocol that serves as a robust starting point.

  • Material Purification: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystal nucleation and growth.

  • Solvent Selection: The choice of solvent is paramount.[9] A systematic screening should be performed using a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone, and mixtures thereof). The ideal solvent will dissolve the compound moderately when heated and allow it to become supersaturated upon cooling.

  • Crystallization Technique - Slow Evaporation (Default Method):

    • Dissolve the purified compound (typically 5-10 mg) in a minimal amount of the chosen solvent in a small, clean vial.

    • Cover the vial with a cap or parafilm that is pierced with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Crystal Mounting and Data Collection:

    • Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully select a single, well-formed crystal under a microscope.[10]

    • Mount the crystal on a goniometer head.[9]

    • Place the crystal in a diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations.[10]

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[9]

  • Structure Solution and Refinement: The collected diffraction spots are analyzed to determine the electron density and, subsequently, the atomic structure.[5] This process is computationally intensive and yields the final 3D model of the molecule.

A Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography is definitive, it is not always feasible, and other techniques provide complementary information. A multi-faceted approach often yields the most comprehensive structural understanding.

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure in the solid state, bond lengths/angles, stereochemistry, packing.Unambiguous, high-resolution atomic detail.Requires a single, high-quality crystal; provides a static picture.[11]
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity, chemical environment of atoms, solution-state conformation, dynamics.Provides data on the molecule in solution, mimicking physiological conditions; non-destructive.[11][12]Structure is inferred, not directly imaged; can be ambiguous for complex stereoisomers; less precise than crystallography.[5]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, requires very small sample amounts, confirms molecular formula.Provides no direct information on 3D structure or stereochemistry.
Computational Modeling Theoretical low-energy conformations, electronic properties, potential interactions.No physical sample needed, can predict structures of unstable intermediates.Predictions must be validated by experimental data; accuracy depends on the level of theory used.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful alternative for structural elucidation.[11] Unlike crystallography, which provides a static image of a molecule in a crystal lattice, NMR provides information about the molecule's structure and dynamics in solution. This is particularly relevant for drug development, as it more closely represents the physiological environment.

  • Causality in Method Choice: For a newly synthesized this compound derivative, ¹H and ¹³C NMR are the first lines of analysis to confirm that the basic chemical structure (the connectivity of atoms) has been successfully synthesized. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can then provide through-space correlations, giving clues about the solution-state conformation and the relative orientation of substituents. However, if multiple stereoisomers are possible, or if the conformation is critical for activity, NMR alone may not be sufficient to assign the absolute structure definitively. In such cases, X-ray crystallography is essential. The crystal structure can then be used to validate the interpretation of the complex NMR data.

Caption: Decision logic for selecting structure validation methods.
Conclusion: An Integrated Approach to Structure Validation

For this compound derivatives, where subtle changes in 3D geometry can lead to profound differences in biological activity, relying on a single analytical technique is insufficient. While X-ray crystallography provides the ultimate benchmark for structural validation in the solid state, its true power is realized when integrated with solution-state data from NMR and fundamental verification from mass spectrometry. This integrated approach ensures a comprehensive and trustworthy understanding of the molecule, forming a solid foundation for advancing promising compounds in the drug development pipeline.

References

A Comparative Guide to Assessing the Off-Target Effects of 2,5-Piperidinedione-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The class of drugs based on the 2,5-piperidinedione scaffold, which includes the well-known immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, has revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[1][2] These molecules, often referred to as molecular glues, exert their primary therapeutic effect by binding to the Cereblon (CRBN) protein.[1][3] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] The binding of these drugs to CRBN allosterically modifies the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of proteins that are not normally targeted by this complex. These newly targeted proteins are termed "neosubstrates."[3][4]

While the degradation of specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the anti-myeloma activity of these drugs, it is increasingly clear that their clinical and toxicological profiles are shaped by a broader array of protein degradations.[6][7] The assessment of these "off-target" effects—which can be either CRBN-dependent unintended neosubstrate degradations or CRBN-independent interactions—is paramount for developing safer and more effective therapies.[8][9] This guide provides a comparative framework for researchers, scientists, and drug development professionals to comprehensively evaluate the off-target landscape of this compound-based drugs, integrating proteomic, genomic, and phenotypic approaches.

The "On-Target" vs. "Off-Target" Landscape

The Intended Target: The CRL4-CRBN E3 Ligase Complex

The primary target of this compound-based drugs is the CRL4-CRBN E3 ubiquitin ligase complex. This complex is a key component of the ubiquitin-proteasome system, which is responsible for regulating protein homeostasis in cells.[5] The drug acts as a "molecular glue," fitting into a pocket on CRBN and creating a new surface that recruits neosubstrates for ubiquitination and degradation.[4][]

cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Drug Action CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate recruits Drug This compound Drug Drug->CRBN binds to Ub Ubiquitin Neosubstrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation

Caption: Mechanism of action of this compound drugs.

Defining Off-Target Effects

For molecular glues, "off-target" can mean several things:

  • CRBN-independent effects: The drug binds to other proteins in the cell, unrelated to the CRBN complex, potentially altering their function.

  • Unintended neosubstrates: The drug's interaction with CRBN leads to the degradation of proteins beyond the intended therapeutic targets, which can cause side effects.

  • Downstream pathway perturbations: Both on-target and off-target protein degradation can trigger widespread changes in cellular signaling and gene expression.

A thorough assessment requires a multi-pronged approach to capture all these possibilities.

A Multi-Omics Approach to Off-Target Profiling

No single method can fully capture the off-target profile of a drug. An integrated, multi-omics strategy is essential for a comprehensive understanding.

Proteomics-Based Approaches: Identifying Degraded Proteins

The most direct way to identify off-targets of a protein degrader is to measure changes in the proteome.

Quantitative mass spectrometry (MS) allows for the unbiased, global measurement of protein abundance changes in response to drug treatment.[8]

Caption: Workflow for a typical global proteomics experiment.

Experimental Protocol: TMT-Based Quantitative Proteomics

  • Cell Treatment: Culture relevant cell lines (e.g., multiple myeloma cell lines like MM.1S) and treat with the this compound compound at various concentrations and time points, alongside a vehicle control (e.g., DMSO).

  • Lysis and Protein Quantification: Harvest cells, lyse them in a buffer containing protease and phosphatase inhibitors, and quantify total protein concentration using a BCA assay.

  • Reduction, Alkylation, and Digestion: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides overnight with trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label the peptide samples from different conditions with isobaric TMT reagents according to the manufacturer's protocol. This allows for multiplexing of samples.

  • Sample Fractionation: Combine the labeled samples and fractionate using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis: Process the raw MS data using software like Proteome Discoverer or MaxQuant. Search the data against a human protein database to identify peptides and proteins. Quantify the relative abundance of proteins across samples based on the TMT reporter ion intensities. Proteins that are significantly downregulated in the drug-treated samples compared to the control are considered potential degradation targets.

Comparison of Proteomic Methods

MethodPrincipleProsCons
TMT/iTRAQ Isobaric labeling of peptides, quantification at MS2/MS3.High multiplexing capacity (up to 18 samples), high precision.Can suffer from ratio compression, more complex data analysis.
SILAC Metabolic labeling with heavy amino acids.High accuracy, low missing values.Limited to cells in culture, lower multiplexing, can be expensive.
Label-Free Quantification based on peptide signal intensity or spectral counts.Simple sample prep, no labeling cost.Lower precision, more missing values, requires more replicates.

After identifying potential off-targets from a global screen, it is crucial to validate these "hits" using a targeted method like Western blotting.[11]

Experimental Protocol: Western Blotting for Protein Degradation

  • Sample Preparation: Treat cells and prepare lysates as you would for proteomics.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate (e.g., ECL) and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to confirm protein degradation.

Genomics & Transcriptomics: Assessing Downstream Consequences

Changes in protein levels, especially of transcription factors, will inevitably lead to changes in the transcriptome. RNA-sequencing (RNA-Seq) is a powerful tool for capturing these downstream effects.[12][13]

Rationale: RNA-Seq provides an unbiased view of how the drug-induced protein degradation alters gene expression, which can help to elucidate the mechanisms behind observed phenotypes and potential toxicities.[12]

Caption: High-level workflow for an RNA-sequencing experiment.

Phenotypic Screening: Understanding Cellular Outcomes

Ultimately, the relevance of any off-target effect is determined by its impact on cellular function. Phenotypic screening links molecular events to cellular outcomes like toxicity.[14][15][16]

Method: High-Content Imaging for Multiplexed Toxicity Assays

High-content screening (HCS) uses automated microscopy and image analysis to simultaneously measure multiple parameters in cells treated with a compound.[17] This allows for the creation of a detailed "phenotypic fingerprint" of a drug's effect.

Experimental Protocol: Multiplexed Viability and Apoptosis Assay

  • Cell Plating: Plate cells in multi-well imaging plates (e.g., 96- or 384-well).

  • Compound Treatment: Treat cells with a dilution series of the test compound.

  • Staining: After the desired incubation time, add a cocktail of fluorescent dyes to the live cells. For example:

    • Hoechst 33342: Stains the nuclei of all cells (for cell counting).

    • Propidium Iodide (or similar): Enters and stains the nuclei of dead cells with compromised membranes.

    • Caspase-3/7 Green Reagent: Becomes fluorescent upon activation of caspases, indicating apoptosis.

  • Imaging: Acquire images of each well using a high-content imaging system, capturing fluorescence in the appropriate channels.

  • Image Analysis: Use automated image analysis software to identify and segment individual cells, and quantify the intensity of each fluorescent stain per cell.

  • Data Interpretation: Calculate metrics such as total cell count (viability), percentage of dead cells, and percentage of apoptotic cells for each compound concentration to determine dose-dependent toxicity.[]

Comparative Analysis: Lenalidomide vs. Pomalidomide

Lenalidomide and pomalidomide are both thalidomide analogs with distinct clinical activities and side effect profiles.[19][20] Their differing off-target profiles, even when acting through the same primary target (CRBN), highlight the importance of comprehensive assessment.

Proteomic Data Comparison

While both drugs potently degrade IKZF1 and IKZF3, their activity against other neosubstrates differs.[7]

NeosubstrateLenalidomide DegradationPomalidomide DegradationAssociated Effect
IKZF1 (Ikaros) StrongStrongAnti-myeloma, Immunomodulation[6]
IKZF3 (Aiolos) StrongStrongAnti-myeloma, Immunomodulation[6]
CK1α ModerateNoneRole in Myelodysplastic Syndromes (MDS)[7]
GSPT1 WeakNonePotential role in anti-tumor activity
SALL4 NoneNoneAssociated with Thalidomide Teratogenicity

This table is a summary based on published literature and relative degradation can be cell-type dependent.

These differences in neosubstrate profiles likely contribute to their differential clinical indications; for example, the degradation of CK1α by lenalidomide is linked to its efficacy in treating MDS with a specific chromosomal deletion.[7]

Phenotypic Data Comparison

The distinct off-target profiles of lenalidomide and pomalidomide also translate to different phenotypic outcomes. For instance, pomalidomide is generally more potent than lenalidomide in inducing apoptosis in multiple myeloma cells.[21] However, both drugs carry significant risks, such as venous thromboembolism and teratogenicity, which are critical phenotypic readouts in safety assessments.[2]

Conclusion

Assessing the off-target effects of this compound-based drugs is a complex but essential undertaking in modern drug development. A reliance on a single experimental approach is insufficient. By integrating unbiased, global techniques like proteomics and RNA-Seq with targeted validation and functional phenotypic assays, researchers can build a comprehensive and reliable profile of a compound's activity. This multi-omics framework not only helps to de-risk drug candidates by identifying potential liabilities early on but also provides deeper mechanistic insights that can guide the design of next-generation molecular glues with improved selectivity and therapeutic windows.

References

Comparative Docking Analysis of 2,5-Piperidinedione Ligands Targeting Cereblon: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2,5-piperidinedione ligands, a class of compounds renowned for their therapeutic potential, particularly as immunomodulatory drugs (IMiDs). We will delve into the structural basis of their interaction with the primary target, Cereblon (CRBN), a crucial component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. By understanding the nuances of these interactions, researchers can accelerate the design and optimization of novel therapeutics with enhanced potency and specificity.

Introduction: The Significance of this compound Ligands and Cereblon

The this compound scaffold is the cornerstone of a clinically significant class of drugs, including thalidomide, lenalidomide, and pomalidomide. These immunomodulatory agents have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2] Their mechanism of action involves binding to Cereblon (CRBN), thereby modulating the substrate specificity of the E3 ubiquitin ligase complex.[3][4] This elegant mechanism, often referred to as "molecular glue," leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][5]

Molecular docking serves as a powerful in silico tool to predict the binding orientation and affinity of these ligands within the CRBN binding pocket. A comparative docking study allows for the systematic evaluation of a series of ligands, providing invaluable insights for structure-activity relationship (SAR) studies and lead optimization.

The Target: Unveiling the Cereblon Binding Pocket

The binding site for this compound ligands on CRBN is a well-defined hydrophobic pocket within the thalidomide-binding domain (TBD).[6] A key feature of this pocket is the "tri-Trp pocket," comprised of three tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN) that form crucial hydrophobic interactions with the ligand.[7] The glutarimide moiety of the this compound core is essential for anchoring the ligand within this pocket through hydrogen bonds and hydrophobic contacts.[3]

Several crystal structures of human CRBN in complex with various IMiDs are available in the Protein Data Bank (PDB), providing excellent starting points for in silico studies. For this guide, we will utilize the crystal structure of human CRBN in complex with lenalidomide (PDB ID: 4TZ4) as our primary receptor model.[6]

Comparative Docking Workflow: A Step-by-Step Guide

This section outlines a detailed protocol for a comparative docking study of this compound ligands against CRBN. We will focus on a workflow that ensures reproducibility and scientific rigor.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Interpretation PDB Protein Selection (e.g., PDB: 4TZ4) ProtPrep Protein Preparation (Remove water, add hydrogens) PDB->ProtPrep GridGen Grid Box Generation (Define binding site) ProtPrep->GridGen LigPrep Ligand Preparation (2D to 3D, energy minimization) Docking Molecular Docking (e.g., AutoDock Vina) LigPrep->Docking GridGen->Docking Redocking Redocking Validation (Assess protocol accuracy) Docking->Redocking PoseAnalysis Pose & Score Analysis (Binding energy, interactions) Redocking->PoseAnalysis Comparison Comparative Analysis (Rank ligands, identify trends) PoseAnalysis->Comparison Visualization Visualization (PyMOL, Discovery Studio) Comparison->Visualization

Caption: Workflow for the comparative docking study of this compound ligands against CRBN.

Experimental Protocol: Protein and Ligand Preparation

3.1.1. Protein Preparation

The quality of the receptor structure is paramount for a successful docking study. The following steps ensure a properly prepared CRBN structure:

  • Obtain the Crystal Structure: Download the crystal structure of the human CRBN-DDB1 complex with lenalidomide (PDB ID: 4TZ4) from the RCSB Protein Data Bank.[6]

  • Isolate the Target Protein: The downloaded PDB file contains multiple chains and ligands. For this study, retain only the chain corresponding to CRBN (typically chain B in 4TZ4). Remove all other molecules, including DDB1, the co-crystallized ligand, and water molecules.

  • Add Hydrogens and Assign Charges: Utilize a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro, MOE) to add polar hydrogens to the protein, which are crucial for forming hydrogen bonds. Assign appropriate partial charges to each atom using a standard force field (e.g., Gasteiger charges).

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation process.

3.1.2. Ligand Preparation

A set of this compound ligands, including thalidomide, lenalidomide, pomalidomide, and other novel analogs, should be prepared for docking.

  • 2D to 3D Conversion: If starting from 2D structures (e.g., from a chemical drawing software or a database), convert them to 3D structures.

  • Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges and Define Rotatable Bonds: Assign partial charges to the ligand atoms. Identify and define the rotatable bonds within each ligand to allow for conformational flexibility during the docking process.

Molecular Docking and Validation

3.2.1. Software Selection

Several well-validated docking programs are available, each with its own strengths. For this guide, we will reference AutoDock Vina due to its accuracy, speed, and open-source nature. Other excellent choices include Glide, GOLD, and MOE Dock.

3.2.2. Grid Box Generation

The docking search space must be defined around the known binding site of the this compound ligands in CRBN.

  • Identify the Binding Site: Based on the co-crystallized lenalidomide in the 4TZ4 structure, identify the key interacting residues, particularly the "tri-Trp pocket" (Trp380, Trp386, Trp400).

  • Define the Grid Box: Center the grid box on the geometric center of the co-crystallized ligand. The dimensions of the box should be large enough to accommodate the ligands and allow for sufficient rotational and translational sampling. A box size of approximately 25 x 25 x 25 Å is a reasonable starting point.

3.2.3. Docking Execution

Perform the docking calculations for each prepared ligand using the chosen software and the defined grid box. The docking algorithm will explore various conformations and orientations of the ligand within the binding site and score them based on a predefined scoring function.

3.2.4. Protocol Validation: Redocking

To ensure the reliability of the docking protocol, a redocking experiment is essential.

  • Extract the Co-crystallized Ligand: Extract the lenalidomide molecule from the original 4TZ4 PDB file.

  • Redock the Ligand: Dock the extracted lenalidomide back into the prepared CRBN structure using the same protocol as for the other ligands.

  • Calculate RMSD: Calculate the root-mean-square deviation (RMSD) between the docked pose of lenalidomide and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Results and Comparative Analysis

The output of a docking study includes the predicted binding poses and their corresponding binding energies (or docking scores). A lower binding energy generally indicates a more favorable binding interaction.

Quantitative Data Summary

The results of the comparative docking study can be summarized in a table for easy comparison.

LigandDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)RMSD (Å) (for redocked ligand)
Lenalidomide (Redocked)-8.5His353, Trp386Trp380, Trp400, Phe4021.2
Thalidomide-7.9His353, Trp386Trp380, Trp400, Phe402N/A
Pomalidomide-8.8His353, Trp386, Glu377Trp380, Trp400, Phe402N/A
Analog 1-9.2His353, Glu377Trp380, Trp386, Trp400, Phe402N/A
Analog 2-7.5His353Trp380, Trp400N/A

Note: The data presented in this table is illustrative and will vary depending on the specific ligands, software, and protocol used.

Analysis of Binding Modes

A thorough analysis of the predicted binding modes provides crucial insights into the SAR of the this compound ligands.

  • Common Interactions: Identify the conserved interactions across the series of ligands. For instance, the hydrogen bonds formed by the glutarimide moiety with residues like His353 and Trp386 are expected to be a common feature.[3] The hydrophobic interactions with the "tri-Trp pocket" are also critical for binding.[7]

  • Unique Interactions: Analyze the unique interactions formed by the different substituents on the this compound scaffold. For example, the amino group on the phthalimide ring of lenalidomide and pomalidomide can form additional interactions, potentially explaining their higher potency compared to thalidomide.[8] Novel analogs with different functional groups may exhibit unique interactions that contribute to their binding affinity.

  • Correlation with Activity: Correlate the docking scores and the observed interactions with the known biological activity of the compounds, if available. This correlation can help in building a robust SAR model and guide the design of more potent analogs.

Visualization of Protein-Ligand Interactions

Visualizing the docked poses within the CRBN binding pocket is essential for a comprehensive understanding of the interactions. Molecular graphics software such as PyMOL or Discovery Studio can be used to generate high-quality images and analyze the interactions in detail.

G cluster_ligand This compound Ligand cluster_crbn CRBN Binding Pocket Glutarimide Glutarimide Moiety TriTrp Tri-Trp Pocket (Trp380, Trp386, Trp400) Glutarimide->TriTrp Hydrophobic Interactions Hbond H-bond Donors/Acceptors (His353, Glu377) Glutarimide->Hbond Hydrogen Bonds Phthalimide Phthalimide Moiety Phthalimide->TriTrp Hydrophobic Interactions

Caption: Key interactions between a this compound ligand and the CRBN binding pocket.

Conclusion and Future Directions

This guide has provided a detailed framework for conducting a comparative molecular docking study of this compound ligands targeting Cereblon. By following a rigorous and validated protocol, researchers can gain valuable insights into the structural basis of ligand binding, which is crucial for the rational design of novel and more effective immunomodulatory drugs.

For a more in-depth analysis, the results from molecular docking can be further refined using more computationally intensive methods such as molecular dynamics (MD) simulations. MD simulations can provide information on the dynamic stability of the predicted protein-ligand complexes and a more accurate estimation of binding free energies.[3][4]

References

A Comparative Guide to the Synthesis of Substituted 2,5-Piperidinediones: A Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Substituted 2,5-piperidinediones, also known as glutarimides, are a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. Their rigid scaffold is a common feature in a wide array of biologically active molecules, including anticancer agents, antibiotics, and compounds with neurological activity.[] The development of efficient and versatile synthetic methods to access these core structures is therefore a critical endeavor in modern drug discovery.[2][3]

This guide provides a comparative analysis of a novel, catalytic approach for the synthesis of substituted 2,5-piperidinediones against established, traditional methods. We will delve into the mechanistic underpinnings of each strategy, present a side-by-side performance comparison based on experimental data, and provide a detailed protocol for the new method.

Established Synthetic Strategies: The Workhorses and Their Limitations

Traditional syntheses of 2,5-piperidinediones have largely relied on two main strategies: intramolecular cyclization reactions and the cyclization of linear dipeptide precursors.

The Dieckmann Condensation

The Dieckmann condensation is a classic intramolecular Claisen condensation of a diester in the presence of a strong base to form a β-keto ester.[4][5] For the synthesis of 2,5-piperidinediones, this involves the cyclization of an appropriate N-substituted diester. The reaction is effective for forming five- and six-membered rings.[5][6]

The mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl.[5] While robust, this method often requires harsh reaction conditions (strong bases like sodium hydride or sodium ethoxide) and can be limited by the availability of the starting diesters and potential side reactions.[7][8]

Cyclization of Dipeptide Precursors

Another common route involves the cyclization of linear dipeptide esters.[9][10] This method is particularly useful for accessing chiral 2,5-piperidinediones derived from natural or unnatural amino acids. The cyclization is typically promoted by heat or microwave irradiation, sometimes in the presence of a mild base.[11] While this approach offers good control over stereochemistry, it often requires multi-step synthesis of the dipeptide precursor and can suffer from racemization under harsh conditions. The yields can be variable depending on the nature of the amino acid side chains.[11]

A Novel Approach: Catalytic Hydroxy-Directed Peptide Bond Formation and Cyclization

Recent advancements have focused on developing more efficient, atom-economical, and environmentally benign methods. A standout example is the diboronic acid anhydride-catalyzed synthesis of 2,5-diketopiperazines (2,5-piperidinediones) .[12] This innovative method streamlines the synthesis into a three-step, one-pot sequence without the need for intermediate purification.[12]

The core of this new method is a catalytic, hydroxy-directed peptide bond formation. The diboronic acid anhydride catalyst facilitates the condensation of two amino acids, with water as the only byproduct, thus avoiding the use of stoichiometric coupling reagents.[12] This is followed by deprotection and spontaneous intramolecular cyclization to yield the desired 2,5-piperidinedione.[12]

Workflow of the Novel Catalytic Method

G cluster_0 Step 1: Catalytic Condensation cluster_1 Step 2: Deprotection cluster_2 Step 3: Intramolecular Cyclization A Amino Acid 1 (N-protected) D Linear Dipeptide A->D Condensation B Amino Acid 2 (with hydroxyl group) B->D C Diboronic Acid Anhydride Catalyst C->D Catalyzes E Deprotected Dipeptide D->E Removal of N-protecting group F Substituted This compound E->F Spontaneous Cyclization

Caption: Workflow for the catalytic synthesis of 2,5-piperidinediones.

Comparative Analysis: Traditional vs. Novel Method

FeatureDieckmann CondensationDipeptide CyclizationNovel Catalytic Method
Reaction Type Intramolecular Claisen condensationIntramolecular amidationCatalytic condensation followed by cyclization
Key Reagents Strong base (e.g., NaH, NaOEt)Often thermal or microwave-assistedDiboronic acid anhydride catalyst
Reaction Conditions Often harsh, anhydrousHigh temperatures or microwave irradiationMild conditions
Atom Economy ModerateGoodExcellent (water is the main byproduct)
Typical Yields Variable, often moderate to goodVariable, can be highConsistently high yields reported[12]
Substrate Scope Limited by diester availabilityBroad, dependent on amino acid availabilityBroad, including various functionalized amino acids[12]
Advantages Well-established, good for simple systemsGood stereochemical controlHigh yields, mild conditions, high atom economy, one-pot procedure[12]
Limitations Harsh conditions, potential side reactionsMulti-step precursor synthesis, risk of racemizationRequires an amino acid with a hydroxyl group for directed condensation

The new catalytic method demonstrates significant advantages in terms of efficiency, sustainability, and operational simplicity. The ability to perform the entire sequence without intermediate purification greatly reduces solvent waste and processing time, making it an attractive alternative for library synthesis and process development.[12]

Experimental Protocol: Novel Catalytic Synthesis

The following is a representative protocol for the synthesis of a substituted this compound using the diboronic acid anhydride-catalyzed method, as described in the literature.[12]

Materials:

  • N-protected amino acid (e.g., Boc-Alanine)

  • Amino acid with a hydroxyl group (e.g., L-Serine methyl ester)

  • Diboronic acid anhydride catalyst

  • Anhydrous solvent (e.g., Toluene)

  • Deprotection agent (e.g., Trifluoroacetic acid)

  • Neutralizing agent (e.g., Saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Catalytic Condensation: To a solution of the N-protected amino acid (1.0 equiv) and the hydroxyl-containing amino acid (1.0 equiv) in anhydrous toluene, add the diboronic acid anhydride catalyst (0.1 equiv). Heat the mixture at reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting materials are consumed.

  • Deprotection: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent (e.g., dichloromethane) and add the deprotection agent (e.g., trifluoroacetic acid). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Cyclization and Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. The intramolecular cyclization typically occurs spontaneously upon neutralization. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted this compound.

Conclusion

The validation of new synthetic methods is crucial for advancing drug discovery and development. The novel diboronic acid anhydride-catalyzed synthesis of substituted 2,5-piperidinediones presents a significant improvement over traditional methods like the Dieckmann condensation and dipeptide cyclization.[12] Its high yields, mild reaction conditions, broad substrate scope, and excellent atom economy make it a powerful and sustainable tool for medicinal chemists.[12] This method not only accelerates the synthesis of these important heterocyclic scaffolds but also opens up new avenues for the creation of diverse and complex molecular architectures for the development of future therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Piperidinedione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2,5-Piperidinedione are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and best practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound is a solid, white crystalline powder.[4] While it is generally not considered highly toxic, it is crucial to handle it with appropriate safety measures to avoid potential irritation and exposure.[4] The primary risks associated with this and similar compounds are:

  • Inhalation: Dust from the solid compound can be inhaled, potentially causing respiratory irritation.

  • Skin and Eye Contact: Direct contact may cause irritation to the skin and eyes.[5]

  • Ingestion: Accidental ingestion could lead to adverse health effects.

Given these potential hazards, all waste containing this compound, including pure compound, contaminated labware, and solutions, must be treated as hazardous chemical waste .

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment you consider a material as waste. This workflow ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation and Characterization

The first and most critical step is to correctly identify and segregate the waste. Never mix incompatible waste streams.

  • Solid Waste: This includes unused or expired this compound powder, and any solids contaminated with it (e.g., weighing paper, contaminated gloves, paper towels). This waste stream should be collected separately.

  • Liquid Waste: If this compound has been used in a solution, the resulting liquid waste must be collected. The solvent used will determine the exact waste stream. For instance, a solution in an organic solvent like ethanol or acetone should be collected as flammable organic waste.[4] Aqueous solutions should be collected as non-halogenated aqueous waste. Do not dispose of any this compound solutions down the drain. [1][6]

  • Contaminated Sharps and Glassware: Any broken glassware or sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

Step 2: Proper Containerization

Choosing the correct container is essential to prevent leaks, spills, and reactions.

  • Use a chemically compatible container that is in good condition and has a secure, tightly sealing lid.[7]

  • For liquid waste, ensure the container is designed for liquids. The original container of the main component of the waste can often be used.[7]

  • Do not overfill containers. A good rule of thumb is to fill to no more than 80% capacity to allow for expansion of vapors and to prevent spills when moving.

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.[7]

  • All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" .[7]

  • The label must include the full chemical name: "this compound" .

  • For solutions, list all constituents, including solvents, with their approximate percentages.[7]

  • Include the date when waste was first added to the container.

Step 4: Safe Storage and Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • Keep waste containers closed at all times, except when adding waste.[7]

  • Store containers in a well-ventilated area, away from heat and sources of ignition.[1][8]

  • Ensure that incompatible waste streams are segregated to prevent accidental mixing.[7]

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by a licensed waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[7]

  • Provide them with the accurately completed hazardous waste label information.

  • Follow any institution-specific procedures for waste pickup and documentation.

The following diagram illustrates the decision-making process for the disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_characterization Waste Characterization cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Contaminated Sharps cluster_disposal Final Disposal start Waste Generation (this compound) waste_type What is the form of the waste? start->waste_type solid_container Collect in a labeled, sealed container for solid hazardous waste. waste_type->solid_container Solid Powder or Contaminated Debris liquid_container Collect in a labeled, sealed, compatible container for liquid hazardous waste. waste_type->liquid_container Liquid Solution sharps_container Place in a designated hazardous waste sharps container. waste_type->sharps_container Contaminated Glassware or Sharps solid_label Label: 'HAZARDOUS WASTE' - this compound - Contaminated Debris solid_container->solid_label storage Store in Satellite Accumulation Area (SAA) - Segregate Incompatibles - Keep Containers Closed solid_label->storage liquid_label Label: 'HAZARDOUS WASTE' - this compound (%) - All Solvents (%) liquid_container->liquid_label liquid_label->storage sharps_container->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Cleanup

For a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Control Dust: Use dry cleanup procedures and avoid generating dust.[1] Gently cover the spill with an absorbent material.

  • Collect Waste: Carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel, working from the outside in. Place all cleanup materials into the hazardous waste container.[9]

  • Label and Dispose: Seal and label the container as hazardous waste and arrange for disposal through your EHS office.

For larger spills, evacuate the area and contact your institution's emergency responders.[1]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Summary of Disposal and Safety Parameters

The following table summarizes the key information for the proper handling and disposal of this compound.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteTo prevent environmental contamination and ensure regulatory compliance due to potential irritation and unknown long-term effects.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.To protect against eye/skin irritation and accidental exposure.[4]
Solid Waste Container Labeled, sealed, chemically compatible container.To prevent release and ensure safe transport.[7]
Liquid Waste Container Labeled, sealed, chemically compatible container for liquids.To prevent leaks, spills, and reactions.[7]
Disposal Method Collection by a licensed hazardous waste management company via your institution's EHS office.Ensures compliance with local, state, and federal regulations.[1]
Prohibited Disposal DO NOT dispose of in regular trash, down the drain, or by evaporation.To prevent environmental contamination and potential damage to plumbing infrastructure.[1][6][10]

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our scientific advancements do not come at the cost of our well-being or the environment.

References

Personal protective equipment for handling 2,5-Piperidinedione

Author: BenchChem Technical Support Team. Date: January 2026

A Practical Guide to the Safe Handling of 2,5-Piperidinedione

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to handle this compound safely and effectively. This document is structured to provide immediate, actionable guidance based on the best available data.

Immediate Safety Concerns

While not classified as a hazardous substance based on available data for analogous compounds, direct contact with this compound should be avoided.[1] The primary risks are associated with its physical form as a powder and the potential for eye and skin irritation.

  • Eye Contact: May cause serious eye irritation.[2][3][4]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[2][3][4][5]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[1][3]

  • Ingestion: May be harmful if swallowed.[1][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Tightly fitting safety goggles.Nitrile gloves.Standard lab coat.Recommended to perform in a fume hood or ventilated enclosure to minimize dust inhalation.
Solution Preparation Tightly fitting safety goggles or a face shield.Nitrile gloves.Standard lab coat.Not generally required if performed in a well-ventilated area or fume hood.
General Handling Safety glasses with side shields.Nitrile gloves.Standard lab coat.Not required in a well-ventilated laboratory.
Spill Cleanup Tightly fitting safety goggles and a face shield.Chemical-resistant gloves (e.g., nitrile).Chemical-resistant apron or coveralls over a lab coat.An N95-rated respirator is recommended to prevent inhalation of airborne dust.

The selection of appropriate PPE is a cornerstone of laboratory safety. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[1][2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow is essential for minimizing risk and ensuring reproducible results.

Preparation and Weighing
  • Location: Perform all weighing and initial handling of powdered this compound within a chemical fume hood or a ventilated balance enclosure. This engineering control is your primary defense against inhalation of airborne particles.

  • Dispensing: Use a spatula or other appropriate tool to transfer the powder. Avoid pouring, which can generate dust.

  • Static Electricity: Be mindful of static electricity, which can cause the powder to disperse. Anti-static weighing boats or a static-eliminating device can be beneficial.

Dissolution
  • Solvent Addition: When preparing solutions, add the solvent to the vessel containing the pre-weighed this compound. This helps to wet the powder and prevent it from becoming airborne.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could lead to splashing.

General Handling and Storage
  • Container Labeling: Ensure all containers holding this compound, whether in solid or solution form, are clearly and accurately labeled with the compound name, concentration, and any relevant hazard warnings.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

The following diagram illustrates the recommended workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_start Don Appropriate PPE weigh Weigh Solid in Fume Hood prep_start->weigh dissolve Prepare Solution in Ventilated Area weigh->dissolve store Store in a Cool, Dry, Well-Ventilated Area weigh->store Store Unused Solid transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Work Area transfer->decontaminate disposal Dispose of Waste decontaminate->disposal

A visual workflow for the safe handling of this compound.

Disposal Plan: Responsible End-of-Life Management

Proper disposal of chemical waste is not only a regulatory requirement but also a matter of ethical scientific practice.

  • Solid Waste: Unused this compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound should be disposed of in a labeled hazardous waste container designated for non-halogenated organic waste.

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as regulations can vary. Do not dispose of this compound down the drain or in regular trash.[1]

By adhering to these guidelines, you can create a safe and efficient working environment for yourself and your colleagues. Our commitment to your success extends beyond the laboratory bench, and we are dedicated to being your preferred source for comprehensive scientific support.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.